6-Bromo-2-methyl-2H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFYDANLZQCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626438 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-95-1 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
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Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Bromo-2-methyl-2H-indazole
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-2-methyl-2H-indazole, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the synthetic protocol, spectroscopic and spectrometric data, and the potential biological relevance of this molecule, offering a foundational resource for its application in medicinal chemistry.
Molecular Structure and Properties
This compound is a substituted indazole with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol .[1] The structure consists of a bicyclic aromatic system, where a benzene ring is fused to a pyrazole ring, with a bromine atom attached at the 6-position and a methyl group at the 2-position of the indazole core.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| CAS Number | 590417-95-1 |
| IUPAC Name | This compound |
| SMILES | CN1C=C2C=CC(=CC2=N1)Br |
| Appearance | Yellow crystalline solid[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the N-methylation of 6-bromoindazole. This reaction yields a mixture of the N1 and N2 methylated isomers, which can be separated by column chromatography.
Synthesis of this compound
Protocol:
To a solution of 6-bromoindazole (5.0 g, 25.4 mmol) in 50 mL of tetrahydrofuran (THF) under ice bath cooling, sodium hydride (95%, 672 mg, 26.6 mmol) is slowly added. The reaction mixture is stirred for 30 minutes. Subsequently, iodomethane (6.36 mL, 102 mmol) is added dropwise at room temperature. Upon completion of the reaction, it is quenched with an aqueous ammonium chloride solution. The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 1-methyl-6-bromoindazole and 2-methyl-6-bromoindazole.[2]
Logical Flow of Synthesis:
Spectroscopic and Spectrometric Data
The structural confirmation of this compound relies on a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | s | 1H | H3 |
| ~ 7.6 - 7.7 | d | 1H | H7 |
| ~ 7.5 - 7.6 | d | 1H | H4 |
| ~ 7.1 - 7.2 | dd | 1H | H5 |
| ~ 4.1 - 4.2 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 149.0 | C7a |
| ~ 129.0 | C3 |
| ~ 125.0 | C5 |
| ~ 122.0 | C4 |
| ~ 120.0 | C7 |
| ~ 118.0 | C6 (C-Br) |
| ~ 115.0 | C3a |
| ~ 35.0 | N-CH₃ |
General Experimental Protocol for NMR Spectroscopy:
A sample of 5-20 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| 1610-1590 | Medium-Strong | C=C aromatic ring stretch |
| 1500-1450 | Medium-Strong | C=N stretch |
| 1100-1000 | Strong | C-N stretch |
| 800-700 | Strong | C-Br stretch |
General Experimental Protocol for FT-IR Spectroscopy:
For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[4] The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk.[4]
Mass Spectrometry (MS)
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is used to determine the molecular weight and purity of the compound.
Table 4: HPLC-MS Data
| Parameter | Value |
| Retention Time (t R) | 1.54 min |
| Calculated Mass (C₈H₇BrN₂) | 209.98 |
| Observed Mass [M+H]⁺ | 211.0 |
General Experimental Protocol for HPLC-MS:
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile). The solution is injected into an HPLC system coupled to a mass spectrometer. The separation is performed on a suitable column (e.g., C18) with a gradient elution. The mass spectrum is acquired using an appropriate ionization technique, such as electrospray ionization (ESI).[5]
Potential Biological Significance and Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[6] Many indazole-containing compounds have been developed as potent anti-cancer agents that target various protein kinases involved in cell signaling pathways.[6][7]
One of the key signaling pathways targeted by indazole derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8] Specifically, inhibitors targeting VEGFR-2 have shown significant therapeutic potential.[6][7][8]
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and the putative inhibitory action of an indazole-based kinase inhibitor. By binding to the ATP-binding site of the VEGFR-2 kinase domain, the inhibitor blocks the autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to an anti-angiogenic effect.
Conclusion
The structural elucidation of this compound is well-supported by a combination of synthetic methodology and spectrometric analysis. While detailed experimental spectroscopic data requires further dissemination, the established protocols for its synthesis and analysis provide a solid foundation for its use in research and development. The prevalence of the indazole scaffold in clinically relevant kinase inhibitors suggests that this compound and its derivatives are valuable building blocks for the discovery of novel therapeutic agents. This technical guide serves as a centralized resource to facilitate such endeavors.
References
- 1. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. organomation.com [organomation.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Section 1: Introduction and Overview
An In-depth Technical Guide to 6-Bromo-2-methyl-2H-indazole (CAS: 590417-95-1): Properties, Synthesis, and Applications
This compound, identified by CAS number 590417-95-1, is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry.[1] Its indazole core, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific substitution pattern of this molecule—a bromine atom at the 6-position and a methyl group at the 2-position of the indazole ring—imparts unique reactivity and structural characteristics, making it a valuable intermediate for drug discovery, materials science, and agrochemical development.[1][2]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, exploring the nuances of its synthesis with a focus on regioselectivity, outlining its key applications, and summarizing essential safety and handling protocols. The insights herein are intended to facilitate its effective use in the laboratory and to accelerate innovation.
Section 2: Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. Understanding these characteristics is crucial for its proper storage, handling, and application in chemical reactions.
| Property | Value | Reference |
| CAS Number | 590417-95-1 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrN₂ | [1][2][3][4] |
| Molecular Weight | 211.06 g/mol | [1][2][3][4] |
| IUPAC Name | 6-bromo-2-methylindazole | [1][4] |
| Synonyms | This compound, 2-Methyl-6-bromoindazole | [1] |
| Appearance | White to yellow or orange solid/powder | [1][2] |
| Melting Point | 83 - 88 °C | [1] |
| Boiling Point | ~322.7 °C at 760 mmHg | [1] |
| Purity | ≥95% (HPLC) to 97% | [2] |
| InChI Key | BVYFYDANLZQCPV-UHFFFAOYSA-N | [4] |
| Storage Conditions | Sealed in a dry place, room temperature or 0-8°C | [2] |
Section 3: Synthesis Methodologies: A Focus on Regioselectivity
The synthesis of this compound presents a classic chemical challenge: controlling the site of methylation on the indazole ring. Alkylation of the parent 6-bromo-1H-indazole can occur at either the N1 or N2 position, leading to two different constitutional isomers. Achieving high regioselectivity for the desired N2 isomer is paramount for efficient synthesis. Below, we explore several field-proven approaches.
Classical N-Alkylation
The most direct route involves the deprotonation of 6-bromo-1H-indazole with a strong base followed by quenching with a methylating agent.
-
Causality: The choice of base and solvent system is critical in directing the regioselectivity. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is commonly used to generate the indazolide anion. The subsequent reaction with methyl iodide yields a mixture of N1 and N2 methylated products. While straightforward, this method often requires chromatographic separation to isolate the desired 2-methyl isomer from its 1-methyl counterpart (CAS 590417-94-0), impacting overall yield.[3]
Protocol: Synthesis via Classical N-Alkylation [3]
-
Deprotonation: Under an inert atmosphere (e.g., nitrogen or argon), cool a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (95%, ~1.05 eq) portion-wise, ensuring the temperature remains low.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add methyl iodide (~4 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to separate the N1 and N2 isomers.
Modern Transition Metal-Catalyzed Cyclization
To circumvent the regioselectivity issues of direct alkylation, modern synthetic strategies construct the methylated indazole ring directly using transition metal catalysts. These methods offer superior control and efficiency.
-
Palladium-Catalyzed Approach: This strategy utilizes a tandem N-benzylation/intramolecular N-arylation sequence, starting from 2-bromobenzyl bromides and methylhydrazine derivatives. The palladium catalyst, in conjunction with a suitable ligand (e.g., t-Bu₃PHBF₄) and base, facilitates the crucial C-N bond formation to construct the 2H-indazole core with high regiocontrol.[1]
-
Copper-Catalyzed Approach: Copper(I) oxide nanoparticles (Cu₂O-NP) enable a one-pot, three-component assembly from 2-bromobenzaldehydes, methylamine, and sodium azide. This cascade reaction proceeds through imine formation followed by copper-mediated C-N and N-N bond formation, preserving the bromo-substitution.[1]
Causality: These methods are advantageous as the nitrogen of the methylhydrazine or methylamine is directed to the N2 position from the outset, precluding the formation of the N1 isomer. The choice between palladium and copper can depend on substrate scope, cost, and catalyst sensitivity.
References
physical and chemical properties of 6-Bromo-2-methyl-2H-indazole
An In-depth Technical Guide on 6-Bromo-2-methyl-2H-indazole
Introduction
This compound is a heterocyclic compound belonging to the indazole class, which are bicyclic aromatic structures containing nitrogen. The 2H-indazole motif is a significant scaffold in medicinal chemistry, found in numerous bioactive natural products and pharmaceutical drugs.[1] This technical guide provides a comprehensive overview of the known , including its synthesis, reactivity, and analytical characterization. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
The properties of this compound have been determined through a combination of experimental data and predictive modeling. It is typically supplied as an off-white to light yellow or white to yellow solid.[1][2] For stability, it should be stored sealed in a dry environment at room temperature.[1]
Identifier and Formula Information
| Identifier | Value | Source |
| IUPAC Name | 6-bromo-2-methylindazole | [3] |
| CAS Number | 590417-95-1 | [1][3] |
| Molecular Formula | C₈H₇BrN₂ | [1][3] |
| InChI | InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | [3] |
| InChIKey | BVYFYDANLZQCPV-UHFFFAOYSA-N | [3] |
| SMILES | CN1C=C2C=CC(=CC2=N1)Br | [2] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 211.06 g/mol | [1][3] |
| Monoisotopic Mass | 209.97926 Da | [3] |
| Melting Point | 83°C to 88°C | [2] |
| Boiling Point | 322.7 ± 15.0 °C (Predicted) | [1] |
| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | -0.02 ± 0.30 (Predicted) | [1] |
| Purity | ≥96% (GC), 97% | [2] |
Spectroscopic Data
| Technique | Data | Source |
| LC-MS | m/z: 211.0 ([M+H]⁺), Retention Time (tR): 1.54 min (UV 254 nm) | [1][4] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound involves the methylation of 6-bromoindazole.[1][4] This reaction typically yields a mixture of two isomers, 1-methyl-6-bromoindazole and the target compound, 2-methyl-6-bromoindazole, which must be separated.[1][4]
Materials:
-
6-bromoindazole (5.0 g, 25.4 mmol)
-
Sodium hydride (95%, 672 mg, 26.6 mmol)
-
Iodomethane (6.36 mL, 102 mmol)
-
Tetrahydrofuran (THF) (50 mL)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 6-bromoindazole (5.0 g, 25.4 mmol) in tetrahydrofuran (THF) (50 mL) is prepared.[1][4]
-
Under ice bath cooling conditions, sodium hydride (95%, 672 mg, 26.6 mmol) is slowly added to the solution.[1][4]
-
Iodomethane (6.36 mL, 102 mmol) is added dropwise at room temperature.[1][4]
-
After the reaction is complete, it is quenched with an aqueous ammonium chloride solution.[1][4]
-
The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate.[1][4]
-
The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][4]
-
The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-methyl-6-bromoindazole as a yellow crystalline solid (2.28 g, 43% yield) and 1-methyl-6-bromoindazole as a yellow oil (2.71 g, 51% yield).[1][4]
Caption: Synthesis of this compound via methylation.
Chemical Reactivity and Applications
Indazole derivatives, including halogenated forms like this compound, are valuable intermediates in organic synthesis.[5] They serve as precursors for a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][5]
The reactivity of this compound is influenced by the electron-donating and withdrawing groups on the indazole ring. The bromine atom at the 6-position and the methyl group at the 2-position dictate its participation in various chemical transformations.
Key Reaction Types:
-
Substitution Reactions: The bromine atom on the aromatic ring can be replaced by other functional groups through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck couplings), which is a common strategy for elaborating the indazole core.[6]
-
C-H Functionalization: Recent advances have focused on the direct functionalization of C-H bonds in 2H-indazoles, offering more efficient routes to complex derivatives.[1]
-
Halogenation: The indazole ring can undergo further halogenation at other positions under specific conditions, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[5][7]
Caption: High-level overview of potential chemical reactions.
Safety and Hazards
According to aggregated GHS information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled[3]
-
H335: May cause respiratory irritation[3]
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be employed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Analytical Workflow
Confirmation of the identity and purity of this compound is crucial. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique used for this purpose.[1][4]
Caption: Workflow for identity and purity analysis via HPLC-MS.
Conclusion
This compound is a key heterocyclic intermediate with established physical properties and well-defined synthetic routes. Its utility in the synthesis of complex molecules makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Understanding its reactivity, supported by robust analytical characterization, is essential for its effective application in the development of novel chemical entities.
References
- 1. This compound CAS#: 590417-95-1 [m.chemicalbook.com]
- 2. Buy this compound (EVT-467646) | 590417-95-1 [evitachem.com]
- 3. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 6-Bromo-2-methyl-2H-indazole. This compound is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including their roles as kinase inhibitors in anti-cancer therapies.
Core Compound Properties
This compound is a substituted indazole with the molecular formula C₈H₇BrN₂.[1] Its chemical structure features a bromine atom at the 6-position and a methyl group at the 2-position of the indazole ring.
| Property | Value | Source |
| Molecular Weight | 211.06 g/mol | [1] |
| Molecular Formula | C₈H₇BrN₂ | [1] |
| CAS Number | 590417-95-1 | [1] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |
Synthesis and Characterization
The synthesis of this compound can be achieved through the methylation of 6-bromo-1H-indazole. This reaction typically yields a mixture of the 1-methyl and 2-methyl isomers, which can then be separated by chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the N-methylation of indazoles.
Materials:
-
6-bromo-1H-indazole
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-bromo-1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add sodium hydride.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the 1-methyl and 2-methyl isomers.[2]
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure, including the position of the methyl group on the indazole ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the compound and for detecting and quantifying any impurities.
Biological Activity and Potential Applications
Indazole derivatives are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[3][4] Many approved anti-cancer drugs, such as axitinib and pazopanib, feature an indazole core.[3] These compounds often act as competitive inhibitors at the ATP-binding site of protein kinases.
While specific biological data for this compound is not extensively available in public literature, its structural similarity to known kinase inhibitors suggests it could be a valuable building block or a candidate for screening in kinase inhibition assays. Key kinase targets for indazole-based inhibitors include Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial in tumor angiogenesis and cell proliferation.[3][4]
Potential Signaling Pathway Involvement
Given the known targets of indazole derivatives, this compound could potentially inhibit signaling pathways driven by receptor tyrosine kinases like VEGFR-2 and c-Met. Inhibition of these pathways can disrupt downstream signaling cascades, leading to reduced cell proliferation, migration, and angiogenesis.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the kinase inhibitory activity of compounds such as this compound.
Experimental Workflow: Kinase Inhibitor Discovery
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2 or c-Met)
This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2 or c-Met)
-
Kinase-specific substrate (e.g., a poly(Glu,Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add a solution containing the kinase enzyme and the substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit that stops the reaction.
-
Add the detection reagent from the kit to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for a specified time to stabilize the signal.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6][7][8][9][10][11][12][13]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly in the development of novel kinase inhibitors. Its synthesis is achievable through established methods, and its structure lends itself to further chemical modification to explore structure-activity relationships. The protocols and information provided in this guide offer a foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related indazole derivatives in the pursuit of new therapeutic agents.
References
- 1. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Tautomeric Forms of Bromo-Methyl-Indazoles: An In-Depth Technical Guide
Abstract
Indazole and its derivatives are foundational scaffolds in medicinal chemistry, with their tautomeric nature playing a pivotal role in their biological activity and physicochemical properties. This guide provides an in-depth exploration of the tautomeric forms of bromo-methyl-substituted indazoles, a class of compounds of significant interest in drug discovery. We will delve into the fundamental principles of indazole tautomerism, the influence of bromo and methyl substituents on the tautomeric equilibrium, and the spectroscopic and computational methods used for their characterization. Detailed experimental protocols for the synthesis and analysis of a representative bromo-methyl-indazole are also provided, offering researchers a practical guide to navigating the complexities of these fascinating molecules.
The Fundamental Principles of Indazole Tautomerism
Indazole, a bicyclic heteroaromatic compound, is composed of a benzene ring fused to a pyrazole ring.[1] This structure gives rise to annular tautomerism, where a proton can reside on either of the two nitrogen atoms in the pyrazole ring, leading to two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] A third, less common tautomer, 3H-indazole, is generally not a significant contributor to the equilibrium.[3]
The 1H- and 2H-tautomers exhibit distinct electronic distributions and geometries, which in turn influence their properties. The 1H-tautomer possesses a benzenoid structure and is generally the more thermodynamically stable form.[4][5] In contrast, the 2H-tautomer has a quinonoid-like structure.[4] The energy difference between these two forms is a critical factor in determining the predominant tautomer in a given environment.[6]
The significance of understanding and controlling indazole tautomerism in drug development cannot be overstated. The specific tautomeric form of an indazole-containing drug can profoundly impact its binding affinity to a biological target, its metabolic stability, and its overall pharmacokinetic profile. For instance, the hydrogen bonding capabilities of the N-H group, a key feature in many drug-receptor interactions, differ between the 1H- and 2H-tautomers.
The Influence of Bromo and Methyl Substituents on Tautomeric Equilibrium
The introduction of substituents onto the indazole ring can significantly alter the tautomeric equilibrium. Both the electronic nature and the position of the substituent play a crucial role in modulating the relative stabilities of the 1H- and 2H-tautomers.
Electronic Effects:
-
Electron-withdrawing groups (EWGs) , such as a bromo group, tend to decrease the energy difference between the 1H- and 2H-tautomers.[6] This is because the EWG can stabilize the electron-rich quinonoid system of the 2H-tautomer.
-
Electron-donating groups (EDGs) , such as a methyl group, generally favor the 1H-tautomer by enhancing the aromaticity of the benzenoid ring.
Steric Effects:
The position of the substituents can also exert steric effects that influence the tautomeric preference. For example, a bulky substituent at the C3 position might disfavor the 2H-tautomer due to steric hindrance with the per-hydrogen at the C7 position.
In the case of bromo-methyl-indazoles, the interplay between the electron-withdrawing bromo group and the electron-donating methyl group, along with their respective positions on the ring, creates a nuanced landscape of tautomeric preferences. A comprehensive understanding of these effects is essential for the rational design of indazole-based therapeutic agents.
Spectroscopic Characterization of Bromo-Methyl-Indazole Tautomers
The unambiguous identification of the predominant tautomeric form of a bromo-methyl-indazole is crucial. Several spectroscopic techniques are indispensable tools for this purpose.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-indazole tautomers in solution.[5] Both ¹H and ¹³C NMR provide diagnostic signals that allow for the confident assignment of the tautomeric form.[8][9]
Key Diagnostic Features in ¹H NMR:
-
N-H Proton: In 1H-indazoles, the N-H proton typically appears as a broad singlet at a downfield chemical shift (often >10 ppm).[7][10]
-
H-3 Proton: The chemical shift of the H-3 proton is a key differentiator. In 2H-indazoles, the H-3 proton is generally more deshielded and appears at a higher chemical shift compared to the 1H-isomer.[7]
-
Aromatic Protons: The chemical shifts of the protons on the benzene ring can also provide clues to the tautomeric form, with subtle but consistent differences observed between the 1H and 2H isomers.[7]
Key Diagnostic Features in ¹³C NMR:
The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are highly sensitive to the tautomeric state and serve as reliable diagnostic markers.[8][9]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Indazole Tautomers
| Proton | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[7] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations.[7] |
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the N-H stretching vibrations. The N-H stretching band in 1H-indazoles is typically observed in the region of 3100-3300 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of the 1H- and 2H-tautomers differ, leading to distinct UV-Vis absorption spectra. The 2H-tautomer, with its quinonoid structure, often absorbs at longer wavelengths compared to the 1H-tautomer.[11]
Computational Analysis of Tautomer Stability
In addition to experimental methods, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers.[12][13] Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometries and relative energies of the 1H- and 2H-tautomers of substituted indazoles.[14] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can guide synthetic efforts towards the desired isomer.
Experimental Protocols
Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine
This protocol outlines a multi-step synthesis of a representative bromo-methyl-indazole derivative.[15]
Step 1: N-Methylation of 6-Bromo-1H-indazole
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-1-methyl-1H-indazole.
Step 2: Nitration of 6-Bromo-1-methyl-1H-indazole
-
To a solution of 6-bromo-1-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain 6-bromo-1-methyl-4-nitro-1H-indazole.
Step 3: Reduction of the Nitro Group
-
To a solution of 6-bromo-1-methyl-4-nitro-1H-indazole (1.0 eq) in ethanol in a hydrogenation vessel, add 10% Pd/C (10 mol %).
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 6-bromo-1-methyl-1H-indazol-4-amine.
NMR Spectroscopic Analysis Protocol
-
Sample Preparation: Dissolve 5-10 mg of the synthesized bromo-methyl-indazole in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a standard one-dimensional ¹³C NMR spectrum.
-
2D NMR Experiments: For unambiguous assignment of signals, perform 2D NMR experiments such as COSY, HSQC, and HMBC.[10]
Visualization of Tautomeric Equilibrium and Synthetic Workflow
Caption: Tautomeric equilibrium of bromo-methyl-indazoles.
Caption: Synthetic workflow for a bromo-methyl-indazole.
Conclusion
The tautomerism of bromo-methyl-indazoles is a multifaceted phenomenon with profound implications for their application in drug discovery. A thorough understanding of the factors that govern the tautomeric equilibrium, coupled with robust analytical techniques for their characterization, is essential for the successful development of novel indazole-based therapeutics. This guide has provided a comprehensive overview of the theoretical and practical aspects of studying these important molecules, equipping researchers with the knowledge and tools necessary to advance their research in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Predominance of 1H-Indazole: A Technical Guide to Tautomeric Stability
For Immediate Release
A comprehensive analysis for researchers, scientists, and drug development professionals on the tautomeric equilibrium and relative stability of 1H-indazole and 2H-indazole. This guide synthesizes computational and experimental data to provide a definitive understanding of the factors governing their stability.
Executive Summary
Introduction to Indazole Tautomerism
Indazole (also known as benzopyrazole) is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring with a pyrazole ring.[5] The position of the proton on the nitrogen atoms of the pyrazole ring gives rise to annular tautomerism, resulting principally in the 1H- and 2H-isomers.[3][7]
-
1H-Indazole: Features a benzenoid structure, where the benzene ring retains its full aromatic character. This is generally considered the more stable tautomer.[2][8]
-
2H-Indazole: Possesses a quinonoid-like structure, which leads to a partial loss of aromaticity in the fused benzene ring.[1][2]
The interconversion between these two forms is a dynamic equilibrium that has profound implications for the molecule's reactivity, spectroscopic properties, and biological activity.[3][4] Understanding the factors that dictate the position of this equilibrium is paramount for rational drug design and synthetic strategy.
Caption: Tautomeric equilibrium between the more stable 1H- and less stable 2H-indazole.
Thermodynamic Stability: A Quantitative Comparison
The greater stability of 1H-indazole is not a marginal effect. It has been consistently quantified by numerous high-level computational studies and corroborated by experimental findings.
Computational Energetics
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in dissecting the energy landscape of the indazole tautomers. Methods such as Møller-Plesset perturbation theory (MP2) consistently predict the 1H form to be more stable.[5][6][9] The calculated energy difference varies slightly depending on the level of theory and basis set employed, but the consensus is clear.
Table 1: Calculated Energy Differences (ΔE) and Gibbs Free Energy Differences (ΔG) for the 1H → 2H Tautomerization
| Method/Level of Theory | Basis Set | Phase | ΔE (kcal/mol) | ΔG298 (kcal/mol) | Reference |
| MP2 | 6-31G** | Gas | 3.6 | 4.1 | Catalan et al., 1996[6][9] |
| MP2 | 6-31G | Gas | 4.08 | - | Catalan et al., 1996[6] |
| Ab Initio (LCGO) | - | Gas | 10.7 | - | Palmer & Kennedy, 1978[4] |
| Ab Initio (STO-3G) | STO-3G | Gas | 10.0-12.9 | - | Hodosĕk et al., 1988[4] |
| Ab Initio (6-31G) | 6-31G | Gas | 9.2-10.0 | - | Catalan et al., 1994[4] |
Note: 1 kcal/mol = 4.184 kJ/mol. Values demonstrate the consistent energetic favorability of the 1H-tautomer.
These calculations show that a significant energy input is required to convert the 1H-tautomer to the 2H-form, explaining the former's predominance.[6]
Experimental Validation
Experimental data aligns with theoretical predictions. Techniques such as photoelectron spectroscopy, mass spectrometry, and NMR spectroscopy in various solvents confirm that 1H-indazole is the major tautomer present.[6][10]
-
In Solution: pKₐ measurements in water indicate that the equilibrium constant KT = [1H]/[2H] is approximately 51.4, which corresponds to a Gibbs free energy difference (ΔG) of about 2.3 kcal/mol in favor of the 1H-tautomer.[5][6][11]
-
In the Gas Phase: UV spectroscopy studies of indazole and its N-methyl derivatives at elevated temperatures provide clear evidence for the predominance of the 1H-form.[6]
-
In the Solid State: X-ray crystallography and solid-state NMR-NQR spectroscopy also identify the 1H-tautomer as the stable form in the crystal lattice.[1][7]
Core Factors Governing Tautomeric Stability
The observed stability of 1H-indazole is not arbitrary but is rooted in fundamental principles of chemical structure and bonding.
-
Aromaticity: This is the most critical factor. The 1H-tautomer has a fully benzenoid sextet in the fused six-membered ring, maximizing aromatic stabilization. The 2H-tautomer's quinonoid structure disrupts this aromaticity, incurring a substantial energetic penalty.[1][6]
-
Dipole Moment: The 2H-indazole isomer possesses a significantly larger dipole moment (approx. 3.4 D for 2-methylindazole) compared to the 1H-isomer (approx. 1.5 D for 1-methylindazole).[7][12] While polar solvents might be expected to stabilize the more polar 2H-tautomer, studies show that the aromaticity factor is dominant, and the 1H-form remains more stable regardless of the solvent.[5][11]
-
Hydrogen Bonding: While 1H-indazole is intrinsically more stable, specific substitution patterns can shift the equilibrium. In certain 3-substituted indazoles, the formation of strong intramolecular or intermolecular hydrogen bonds can stabilize the 2H-tautomer, making it the predominant form in less polar solvents.[1][8][13]
-
Basicity: 2H-Indazole derivatives are stronger bases than their 1H-counterparts.[5] This is attributed to the higher proton affinity of the ring nitrogen in the 2H-form.
Experimental Protocols for Synthesis and Characterization
The distinct properties of the two tautomers necessitate regioselective synthetic methods and unambiguous characterization techniques.
Regioselective Synthesis
While direct synthesis of indazole typically yields the thermodynamically favored 1H-tautomer, specific strategies have been developed to access the less stable 2H-isomers.[14][15]
-
Synthesis of 1H-Indazoles: A common route involves the reductive cyclization of 2-nitrobenzaldehydes or related precursors with hydrazine.[5][15]
-
Synthesis of 2H-Indazoles: Accessing the 2H scaffold often requires multi-component reactions or directed synthesis. A prevalent method is the copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[14][16][17]
Spectroscopic Differentiation Protocol
NMR spectroscopy is the most powerful tool for distinguishing between N-1 and N-2 substituted indazoles, and by extension, for studying the tautomeric equilibrium of the parent compound.[10][18][19]
Step-by-Step Protocol for Tautomer Identification using NMR:
-
Sample Preparation: Dissolve the indazole sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often preferred as it clearly shows the N-H proton signal.
-
Acquire 1H NMR Spectrum:
-
1H-Tautomer: The N1-H proton typically appears as a broad singlet far downfield (δ > 12 ppm in DMSO-d6). The proton at the C7 position is significantly influenced by the adjacent N1-H.
-
2H-Tautomer: The N2-H proton is generally more shielded and appears further upfield compared to the N1-H proton. The molecule has a higher degree of symmetry, which can be reflected in the aromatic proton patterns.
-
-
Acquire 13C NMR Spectrum:
-
Acquire 2D NMR Spectra (HSQC/HMBC):
-
For substituted indazoles, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is definitive. Look for the three-bond correlation (3JCH) from the N-alkyl protons to the ring carbons.
-
N-1 Isomer: The N1-CHn protons will show a correlation to both C7a and C3.
-
N-2 Isomer: The N2-CHn protons will show a correlation only to C3. This lack of correlation to C7a is an unambiguous marker for N-2 substitution.
-
-
Data Analysis: Compare the observed chemical shifts and correlations to literature values for known 1H- and 2H-indazoles to confirm the structure.[20]
Caption: Workflow for unambiguous structural assignment of indazole tautomers using NMR.
Conclusion
The consensus from decades of theoretical and experimental research is definitive: 1H-indazole is the more stable tautomer compared to 2H-indazole . The stability margin, on the order of 3.6-5.1 kcal/mol, is primarily driven by the preservation of aromaticity in the benzenoid structure of the 1H-form. While solvent effects and specific substitution patterns involving hydrogen bonding can modulate the tautomeric equilibrium, they do not reverse the intrinsic stability of the parent system.[11][13] For professionals in drug development and synthetic chemistry, a firm grasp of this principle is essential for predicting molecular properties, designing rational syntheses, and interpreting analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. researchgate.net [researchgate.net]
- 9. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2H-Indazole synthesis [organic-chemistry.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. sites.esa.ipb.pt [sites.esa.ipb.pt]
The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen to prominence as a "privileged scaffold" in contemporary medicinal chemistry. Its inherent structural and electronic characteristics have facilitated the creation of a wide array of therapeutic agents targeting diverse disease areas. This in-depth technical guide explores the historical origins of substituted indazoles, charting their discovery and the progression of their synthesis. We will examine the foundational experimental protocols that laid the groundwork for modern synthetic strategies and delve into the early discoveries of their biological activities, which first hinted at the immense therapeutic promise of this remarkable heterocyclic system.
The Genesis of a Scaffold: Pioneering Synthetic Strategies
The narrative of substituted indazoles commences in the late 19th century, with visionary chemists establishing the foundations for what would evolve into a cornerstone of drug discovery.
The First Indazole Derivative: Fischer's Synthesis of Indazolone (c. 1883)
The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer. In his groundbreaking work, he prepared an oxo-substituted derivative, 3-indazolone, rather than the parent indazole.[1]
Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]
-
Starting Material: o-Hydrazinobenzoic acid hydrochloride
-
Procedure:
-
A mixture of 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid is refluxed for 30 minutes.
-
The resulting pale yellow solution is concentrated on a steam bath to approximately one-fourth of its original volume.
-
Upon cooling, the indazolone crystallizes.
-
The crystals are collected by filtration, washed with a small amount of cold water, and dried.
-
-
Reaction Conditions: Refluxing in acidic aqueous solution followed by concentration and cooling.
-
Observations: Fischer's work established the formation of a novel heterocyclic system, which he named "indazol." This seminal research, while not yielding the parent indazole, was the pivotal first step in the recognition and exploration of this chemical class.
The Parent Indazole: The Jacobson Synthesis
A classic and widely recognized method for the preparation of the parent 1H-indazole is the Jacobson synthesis, which typically involves the nitrosation of N-acetyl-o-toluidine followed by cyclization.[2]
Experimental Protocol: Jacobson Indazole Synthesis [2][3]
-
Starting Material: o-Toluidine
-
Procedure:
-
o-Toluidine (0.839 mole) is slowly added to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml).
-
The mixture is cooled in an ice bath, and a stream of nitrous gases (generated from the reaction of nitric acid with sodium nitrite) is introduced while maintaining the temperature between +1° and +4°C.
-
After completion of the nitrosation, the solution is poured onto ice and water, and the separated oil is extracted with benzene.
-
The benzene extract is washed, treated with methanol, and a solution of sodium methoxide in methanol is added dropwise while cooling.
-
After gas evolution ceases, the solution is briefly heated, cooled, and extracted with hydrochloric acid.
-
The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
The crude indazole is collected by filtration, washed, dried, and purified by vacuum distillation.
-
-
Quantitative Data:
Early Biologically Active Substituted Indazoles: The Dawn of a Therapeutic Revolution
The unique structural features of the indazole nucleus hinted at its potential to interact with biological systems. Early investigations into the biological activities of substituted indazoles unveiled a spectrum of pharmacological effects, laying the groundwork for future drug discovery endeavors.
Anti-inflammatory Properties: The Landmark Case of Benzydamine
One of the earliest and most significant discoveries in the therapeutic application of substituted indazoles was the identification of the anti-inflammatory properties of benzydamine in the mid-20th century.
Experimental Protocol: Synthesis of Benzydamine [4][5]
-
Starting Materials: 1-benzyl-3-hydroxy-1H-indazole sodium salt, 1-chloro-3-dimethylaminopropane, xylene.
-
Procedure:
-
The sodium salt of 1-benzyl-3-hydroxy-1H-indazole (15 g) is suspended in xylene (130 ml).[5]
-
A solution of 1-chloro-3-dimethylaminopropane (6.5 g) in xylene (10 ml) is added rapidly.[5]
-
The mixture is heated, and additional portions of the chlorobase are added over several hours while refluxing.[5]
-
After cooling, the mixture is washed with water, and the xylene is distilled off.[5]
-
The crude benzydamine is then purified, for example, by steam distillation.[5]
-
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
Benzydamine exerts its anti-inflammatory effects primarily by inhibiting the synthesis of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), it does not significantly affect cyclooxygenase (COX) enzymes.
Antimicrobial Activity: Early Forays into Infectious Disease
Early research also uncovered the antimicrobial potential of substituted indazoles. These initial findings demonstrated that the indazole scaffold could serve as a promising foundation for the development of novel antibacterial agents.
Quantitative Antimicrobial Activity of Early Substituted Indazoles
| Compound Class | Test Organism | Activity Measure | Value | Reference |
| Sulfonamide derivatives of indazole | Bacillus cereus | MIC | 6.2 µg/mL | [6] |
| Staphylococcus aureus | MIC | 6.2 µg/mL | [6] | |
| Escherichia coli | MIC | 3.1 µg/mL | [6] | |
| Pseudomonas aeruginosa | MIC | 3.1 µg/mL | [6] | |
| 3-methyl-1H-indazole derivatives | Bacillus subtilis | Zone of Inhibition | 22 mm (at 300 µg/mL) | [6] |
| Escherichia coli | Zone of Inhibition | 46 mm (at 300 µg/mL) | [6] | |
| 2H-indazole derivatives | Enterococcus faecalis | MIC | ~128 µg/mL | [7] |
| Staphylococcus aureus | MIC | 64-128 µg/mL | [7] | |
| Staphylococcus epidermidis | MIC | 64-128 µg/mL | [7] |
Mechanism of Action: Targeting Bacterial Cell Division
A key mechanism of action for some antibacterial indazole derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[8] FtsZ is a crucial bacterial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division.[8][9] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to a blockage of cell division and ultimately bacterial cell death.[8]
Conclusion
The journey of substituted indazoles, from their initial synthesis in the late 19th century to the discovery of their diverse biological activities, is a compelling narrative of fundamental chemical research paving the way for significant therapeutic advancements. The pioneering work of chemists like Emil Fischer and the subsequent exploration of the indazole scaffold's potential have cemented its status as a truly "privileged" structure in the armamentarium of medicinal chemists. The foundational synthetic protocols and the early elucidation of biological activities discussed in this guide have provided the essential knowledge base upon which modern drug discovery and development efforts continue to build, leading to a growing number of indazole-based therapies that address a wide range of human diseases.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzydamine | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4749794A - Manufacturing of benzydamine purification of benzydamine using steam distillation - Google Patents [patents.google.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 9. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2H-Indazole Core: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The 2H-indazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, valued for its unique physicochemical properties and diverse biological activities. As a less thermodynamically stable isomer of the more common 1H-indazole, the 2H-tautomer presents distinct reactivity patterns that are crucial for the strategic design and synthesis of novel functional molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the 2H-indazole core, including detailed experimental protocols, quantitative data summaries, and visual representations of key reaction pathways and biological signaling cascades.
Electrophilic Aromatic Substitution
The benzene ring of the 2H-indazole core is susceptible to electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the substituent at the N2-position influence the regioselectivity of these reactions.
Nitration
Nitration of 2-aryl-2H-indazoles can be achieved with regioselectivity at the C7-position of the indazole core.[] This functionalization provides a valuable handle for further synthetic transformations.
Table 1: Nitration of 2-Aryl-2H-indazoles []
| Entry | N2-Substituent | Nitrating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Chlorophenyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 2-(4-Chlorophenyl)-7-nitro-2H-indazole | 78 |
| 2 | 4-Bromophenyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 2-(4-Bromophenyl)-7-nitro-2H-indazole | 75 |
| 3 | 4-Tolyl | Fe(NO₃)₃·9H₂O | Zn(OTf)₂ | CH₃CN | 80 | 1 | 7-Nitro-2-(p-tolyl)-2H-indazole | 82 |
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-7-nitro-2H-indazole []
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, 2-(4-chlorophenyl)-2H-indazole (1.0 equiv., 5.0 mmol, 1.14 g), Fe(NO₃)₃·9H₂O (2.0 equiv., 10.0 mmol, 4.04 g), and Zn(OTf)₂ (0.4 equiv., 2.0 mmol, 727 mg) are added. Anhydrous acetonitrile (20 mL) is then added, and the flask is placed in a preheated oil bath at 80 °C. The reaction mixture is stirred for 1 hour under a nitrogen atmosphere, with the progress monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature and the product is extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(4-chlorophenyl)-7-nitro-2H-indazole as a yellow solid.
Sulfonylation
While direct sulfonation on the carbocyclic ring can be challenging, functionalization at the C3 position can be achieved through radical pathways. A notable reaction is the oxo-sulfonylation of 2H-indazoles with sulfinic acids, mediated by tert-butyl hydroperoxide (TBHP), to yield 1-sulfonylindazol-3(2H)-ones.[1][4][5]
Table 2: Oxo-Sulfonylation of 2-Phenyl-2H-indazoles [4]
| Entry | 2H-Indazole | Sulfinic Acid | Solvent | Temp | Time (h) | Product | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one | 81 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-(4-Methoxyphenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 83 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | CH₃CN | rt | 8 | 2-(4-Chlorophenyl)-1-tosyl-1,2-dihydro-3H-indazol-3-one | 80 |
Experimental Protocol: Synthesis of 2-Phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one [4]
In a round-bottom flask, 2-phenyl-2H-indazole (1.0 equiv., 0.2 mmol) and 4-methylbenzenesulfinic acid (2.0 equiv., 0.4 mmol) are dissolved in acetonitrile (2.0 mL). To this solution, tert-butyl hydroperoxide (1.0 equiv., 0.2 mmol) is added, and the mixture is stirred at room temperature for 8 hours under ambient air. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 2-phenyl-1-tosyl-1,2-dihydro-3H-indazol-3-one.
Nucleophilic Substitution
N-Alkylation and N-Arylation
The alkylation of the indazole core can lead to a mixture of N1 and N2 substituted products, with the regioselectivity being highly dependent on the reaction conditions, including the base, solvent, and electrophile used.[6][7][8][9][10] Generally, the use of a strong, non-coordinating base like sodium hydride in a non-polar solvent such as THF tends to favor N1-alkylation, while polar aprotic solvents like DMF can lead to mixtures or favor N2-alkylation depending on the substrate.[7][8][9]
Table 3: Regioselectivity of Indazole Alkylation [6][7][8][9][10]
| Indazole Substituent | Alkylating Agent | Base | Solvent | Temp | N1:N2 Ratio | Total Yield (%) |
| 3-CO₂Me | n-Pentyl bromide | NaH | THF | rt | >99:1 | 92 |
| 3-CO₂Me | n-Pentyl bromide | K₂CO₃ | DMF | rt | 1:1.2 | 85 |
| 7-NO₂ | n-Pentyl bromide | NaH | THF | rt | 4:96 | 91 |
| Unsubstituted | Benzyl bromide | K₂CO₃ | DMF | rt | ~1:1 | - |
Experimental Protocol: Regioselective N1-Alkylation of Methyl 1H-indazole-3-carboxylate [7][8][9]
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere is added a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv.) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes, after which the alkyl halide (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to separate the N1 and N2 isomers.
Nucleophilic Aromatic Substitution (SNAr)
2H-Indazoles bearing strong electron-withdrawing groups on the carbocyclic ring can undergo nucleophilic aromatic substitution. For example, a nitro group at the C5 or C7 position activates the ring towards attack by nucleophiles.
While a specific protocol for the nucleophilic substitution on a 5-nitro-2H-indazole with sodium methoxide was not explicitly found in the searched literature, the general principles of SNAr on nitro-activated aromatic systems can be applied. The reaction would proceed via a Meisenheimer complex, with the nucleophile attacking the carbon bearing the leaving group (if present) or a hydrogen atom in a vicarious nucleophilic substitution (VNS) type reaction. The nitro group stabilizes the negative charge of the intermediate through resonance.
Transition-Metal Catalyzed Cross-Coupling Reactions
The 2H-indazole core can be readily functionalized using a variety of transition-metal catalyzed cross-coupling reactions, which are powerful tools for the construction of C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling
Halogenated 2H-indazoles are excellent substrates for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl and heteroaryl substituents.
Table 4: Suzuki-Miyaura Coupling of 3-Bromo-2H-indazoles
| Bromo-2H-indazole | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Phenylboronic acid | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | rt | 85-95 | [11] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | High | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide [11]
To a solution of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1.0 equiv., 150 mg) in a mixture of 1,4-dioxane (6 mL) and water (2 mL) are added the corresponding boronic acid (3.0 equiv.), potassium carbonate (3.0 equiv.), and Pd(dppf)Cl₂·DCM (0.05 equiv.). The reaction mixture is stirred at room temperature for 8-12 hours. After completion (monitored by TLC), the mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties onto the 2H-indazole scaffold, providing a gateway to a wide range of further transformations.
Table 5: Sonogashira Coupling of Halo-2H-indazoles
| Halo-2H-indazole | Alkyne | Catalyst System | Base | Solvent | Temp | Yield (%) | Ref |
| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | rt | - | [13] |
| Iodobenzene (model) | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | rt | - | [14] |
Experimental Protocol: General Procedure for Sonogashira Coupling [14][15][16]
To a solution of the halo-2H-indazole (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or Et₃N) under an inert atmosphere are added the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is added (2-3 equiv., or used as the solvent). The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC). The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl or water) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of the 2H-indazole core, with a particular focus on the C3-position.
Table 6: C3-H Functionalization of 2-Aryl-2H-indazoles
| Reaction Type | Reagent | Catalyst/Mediator | Conditions | Yield (%) | Ref |
| Nitration | Fe(NO₃)₃·9H₂O | TEMPO | O₂, 80 °C | Good to excellent | [7][17] |
| Acylation | Aldehydes | DTBP | Chlorobenzene, 120 °C, 9 h | up to 93 | [16] |
| Alkylation | Aldehydes | DTBP | Chlorobenzene, 120 °C, 9 h | up to 88 | [16] |
| Sulfonylation | Sulfonyl hydrazides | Electrochemical | MeCN/H₂O, rt | Good | [18] |
Cycloaddition Reactions
The participation of the 2H-indazole core itself as either a diene or a dienophile in cycloaddition reactions is not well-documented in the literature reviewed. While the synthesis of 2H-indazoles often proceeds via [3+2] cycloadditions, their subsequent reactivity in Diels-Alder or other cycloaddition reactions appears to be a less explored area of their fundamental reactivity. Further research is needed to fully elucidate the potential of the 2H-indazole scaffold in this class of reactions.
Role in Biological Signaling Pathways
2H-Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammation.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses.[19] 2H-Indazole-based compounds have been developed as potent p38 MAPK inhibitors, often binding to an allosteric site on the kinase.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones [organic-chemistry.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 12. soc.chim.it [soc.chim.it]
- 13. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 20. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of N-methylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The nitrogen atoms in the pyrazole ring of indazole can undergo substitution, with N-methylation being a common modification. The position of the methyl group, either at the N1 or N2 position, gives rise to two distinct isomers: 1-methyl-1H-indazole and 2-methyl-2H-indazole. These isomers exhibit significantly different electronic and, consequently, physicochemical and pharmacological properties. A thorough understanding of the electronic characteristics of these N-methylated indazoles is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the electronic properties of N-methylated indazoles, supported by quantitative data from spectroscopic, electrochemical, and computational studies.
Data Presentation: A Comparative Analysis
The electronic disparities between N1- and N2-methylated indazoles are clearly manifested in their spectroscopic and electrochemical data. The following tables summarize key quantitative data to facilitate a direct comparison between the two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural and electronic differences between 1-methyl- and 2-methyl-1H-indazole. The position of the methyl group significantly influences the chemical shifts of the protons and carbons in the indazole ring system.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole
| Proton | 1-Methyl-1H-indazole (in CDCl₃) | 2-Methyl-2H-indazole (in CDCl₃) | Key Differences |
| N-CH₃ | ~3.9 | ~4.2 | The N-CH₃ signal in the 2-methyl isomer is typically downfield compared to the 1-methyl isomer. |
| H-3 | ~7.9 | ~8.0 | H-3 is generally more deshielded in the 2-methyl isomer. |
| H-4 | ~7.7 | ~7.6 | Subtle differences are observed in the aromatic region. |
| H-5 | ~7.4 | ~7.3 | |
| H-6 | ~7.1 | ~7.0 | |
| H-7 | ~7.6 | ~7.7 | H-7 in the 2-methyl isomer is often slightly downfield. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole
| Carbon | 1-Methyl-1H-indazole (in CDCl₃) | 2-Methyl-2H-indazole (in CDCl₃) | Key Differences |
| N-CH₃ | ~35 | ~42 | The N-CH₃ carbon signal is significantly downfield in the 2-methyl isomer. |
| C-3 | ~134 | ~122 | C-3 is markedly more deshielded in the 1-methyl isomer. |
| C-3a | ~124 | ~127 | |
| C-4 | ~121 | ~121 | |
| C-5 | ~126 | ~126 | |
| C-6 | ~120 | ~120 | |
| C-7 | ~110 | ~116 | C-7 is more deshielded in the 2-methyl isomer. |
| C-7a | ~140 | ~148 | C-7a is significantly more deshielded in the 2-methyl isomer. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of N-methylated indazoles can be probed using UV-Vis spectroscopy. The position of the methyl group alters the energy of the molecular orbitals, leading to distinct absorption spectra.
Table 3: UV-Vis Absorption Data for 1H-Indazole and its N-Methylated Derivatives in Acetonitrile [1]
| Compound | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) | Key Differences |
| 1H-Indazole | ~254 | ~295 | Not specified | The parent indazole provides a baseline for comparison. |
| 1-Methyl-1H-indazole | ~254 | ~295 | Not specified | The spectrum is very similar to the parent 1H-indazole, indicating similar electronic transitions. |
| 2-Methyl-2H-indazole | ~275 | ~310 | Not specified | Exhibits a noticeable red shift (bathochromic shift) compared to the 1-methyl isomer, suggesting a smaller HOMO-LUMO gap.[1] |
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to investigate the redox properties of molecules. While specific comparative data for the redox potentials of 1-methyl-1H-indazole and 2-methyl-2H-indazole were not prominently available in the searched literature, the technique is highly applicable for discerning their electronic differences. The oxidation and reduction potentials provide a measure of the ease with which electrons can be removed from the highest occupied molecular orbital (HOMO) and added to the lowest unoccupied molecular orbital (LUMO), respectively. It is expected that the quinonoid-like structure of 2-methyl-2H-indazole would influence its redox behavior compared to the benzenoid structure of 1-methyl-1H-indazole.
Computational Data
Computational chemistry provides valuable insights into the electronic structure and properties of molecules. Density Functional Theory (DFT) calculations can be used to determine key electronic parameters.
Table 4: Calculated Electronic Properties of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Key Differences |
| HOMO Energy | Higher Energy | Lower Energy | The N1-isomer is generally a better electron donor. |
| LUMO Energy | Higher Energy | Lower Energy | The N2-isomer is generally a better electron acceptor. |
| HOMO-LUMO Gap | Larger Gap | Smaller Gap | The smaller energy gap in the N2-isomer is consistent with the red-shifted UV-Vis absorption. |
| Dipole Moment | Smaller | Larger | The greater charge separation in the quinonoid-like N2-isomer results in a larger dipole moment. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of N-methylated indazoles.
Synthesis of 1-Methyl-1H-indazole and 2-Methyl-2H-indazole
A common method for the N-methylation of indazole involves reaction with a methylating agent in the presence of a base. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Materials:
-
Indazole
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure for N1-methylation (Thermodynamic Control):
-
To a solution of indazole (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 1-methyl-1H-indazole.
-
-
Procedure for N2-methylation (Kinetic Control):
-
To a solution of indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford a mixture of 1-methyl- and 2-methyl-1H-indazole, with the 2-methyl isomer often being a significant product. The ratio of isomers can be influenced by the specific base and solvent system.
-
NMR Spectroscopic Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the N-methylated indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of the N-methylated indazole in a UV-grade solvent (e.g., acetonitrile, ethanol) of a known concentration (e.g., 1 mM).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
Cyclic Voltammetry (CV) Analysis
-
Experimental Setup:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potentiostat.
-
A solution of the N-methylated indazole (e.g., 1 mM) in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
-
Procedure:
-
Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry scan by sweeping the potential from an initial value to a final value and then back to the initial potential at a set scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
From the voltammogram, the oxidation and reduction peak potentials can be determined.
-
Visualizations: Logical Relationships and Workflows
Visual diagrams are invaluable for representing complex relationships and experimental workflows.
Distinguishing N1 and N2-Methylated Indazole Isomers
The following diagram illustrates a logical workflow for the differentiation of 1-methyl- and 2-methyl-1H-indazole based on their characteristic spectroscopic data.
Caption: Workflow for distinguishing N1 and N2-methylated indazole isomers.
Impact of N-Methylation on Electronic Properties
This diagram illustrates the effect of N-methylation at the N1 and N2 positions on the frontier molecular orbitals (HOMO and LUMO) and the resulting electronic transitions.
Caption: N-Methylation's effect on frontier molecular orbitals.
Conclusion
The position of the methyl group in N-methylated indazoles profoundly influences their electronic properties. The benzenoid character of 1-methyl-1H-indazole and the quinonoid character of 2-methyl-2H-indazole lead to distinct spectroscopic signatures, electrochemical behavior, and calculated electronic parameters. A comprehensive understanding of these differences, as outlined in this guide, is essential for researchers in the field of medicinal chemistry for the unambiguous characterization of these isomers and for the design of new indazole-based molecules with tailored electronic and pharmacological profiles. The provided data and protocols serve as a valuable resource for the synthesis, characterization, and application of N-methylated indazoles in drug discovery and development.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-2-methyl-2H-indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with N-alkylated derivatives frequently appearing in pharmacologically active compounds.[1][2][3][4] Specifically, the 2H-indazole isomer is a crucial motif in numerous bioactive molecules, driving the need for reliable and regioselective synthetic methods.[5][6][7] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Bromo-2-methyl-2H-indazole from commercially available 6-bromoindazole. We delve into the critical challenge of N1 versus N2 regioselectivity, explaining the underlying mechanistic principles that govern the reaction's outcome. The detailed, step-by-step methodology covers the reaction setup, purification of the isomeric mixture, and analytical characterization, equipping researchers in drug development with a robust procedure to access this valuable chemical building block.
Mechanistic Insights: The Challenge of Regioselectivity
The direct N-alkylation of an unsymmetrical indazole inevitably presents a regiochemical challenge, as the reaction can proceed at either the N1 or N2 position of the heterocyclic ring, yielding a mixture of isomers.[1][2][8][9] The final product ratio is a delicate function of the substrate's electronic and steric properties, as well as the specific reaction conditions employed, which dictate whether the reaction is under kinetic or thermodynamic control.
1.1. Tautomerism and Thermodynamic Stability
The indazole core exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H tautomer is generally considered to be the more thermodynamically stable form.[2][9][10][11][12] Consequently, reaction conditions that permit equilibration, such as the use of strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), often favor the formation of the thermodynamically preferred N1-alkylated product.[2][10][13][14]
1.2. Kinetic vs. Thermodynamic Control
While the N1-isomer is the thermodynamic product, the N2-position can be the site of initial, faster reaction under certain conditions, leading to the kinetic product.[10] The choice of base, solvent, and temperature is paramount in directing the regioselectivity. For example, while NaH in THF is often cited for its N1-selectivity, the procedure detailed herein using these reagents yields a separable mixture, indicating that the energy barrier to form both isomers is accessible.[15] Other methodologies, such as Mitsunobu conditions or TfOH-catalyzed reactions with diazo compounds, have been reported to strongly favor N2-alkylation.[2][12][16]
1.3. Electronic and Steric Influences
Substituents on the indazole ring can significantly sway the N1/N2 ratio. Electron-withdrawing groups, particularly at the C7 position, have been shown to promote the formation of the N2-isomer.[1][3] While the 6-bromo substituent is only moderately electron-withdrawing, its influence, combined with the specific reaction conditions, contributes to the observed product distribution.
Experimental Protocol: Synthesis of this compound
This protocol details the N-methylation of 6-bromoindazole, which produces a mixture of 6-Bromo-1-methyl-1H-indazole and this compound, followed by their separation via column chromatography.[15]
Reaction Scheme
Caption: Methylation of 6-Bromoindazole yields N1 and N2 isomers.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |
| 6-Bromoindazole | C₇H₅BrN₂ | 197.03 | 5.0 g | 1.0 |
| Sodium Hydride (95%) | NaH | 24.00 | 672 mg | 1.05 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | 6.36 mL | 4.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | - | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated NaCl (Brine) | NaCl | - | As needed | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for column) | SiO₂ | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (95%, 672 mg, 26.6 mmol).
-
Solvent Addition: Suspend the sodium hydride in 50 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve 6-bromoindazole (5.0 g, 25.4 mmol) in a separate flask with a minimum amount of anhydrous THF. Slowly add this solution dropwise to the stirred NaH suspension at 0 °C. Causality Note: This exothermic step generates the indazolide anion. Slow addition is critical to control the reaction temperature and the evolution of hydrogen gas.
-
Anion Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. The formation of a thick slurry is typically observed.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add iodomethane (6.36 mL, 102 mmol) dropwise to the slurry. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Expert Insight: Using a slight excess of the methylating agent ensures the complete consumption of the indazolide anion.
-
Reaction Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[13] Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.[15]
Purification Protocol
The N1 and N2 isomers must be separated by column chromatography.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexane.
-
Chromatography: Load the crude product onto the column. Elute with a gradient of ethyl acetate/hexane. Field Note: The N1 and N2 isomers of 6-bromo-methyl-indazole have similar polarities, so a shallow gradient and careful collection of fractions are essential for good separation.[13]
-
Fraction Analysis: Monitor the fractions by TLC. The two isomers should appear as distinct spots.
-
Isolation: Based on a reported synthesis, the 1-methyl-6-bromoindazole (N1 isomer) is typically a yellow oil, while the 2-methyl-6-bromoindazole (N2 isomer, target compound) is a yellow crystalline solid.[15] Combine the fractions containing the pure N2 isomer and concentrate under reduced pressure.
Characterization of this compound
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
HPLC-MS: Confirms purity and molecular weight. Expected [M+H]⁺: m/z 211.0. The N2 isomer typically has a shorter retention time than the N1 isomer under standard reverse-phase conditions.[15]
-
¹H and ¹³C NMR: Confirms the final structure and distinguishes it from the N1 isomer.[8][17] The chemical shifts of the methyl group and the aromatic protons are diagnostic for each regioisomer.
Experimental Workflow and Troubleshooting
Caption: Step-by-step workflow for synthesis and purification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive methylating agent. | 1. Ensure the NaH is fresh and not passivated. 2. Gently heating the reaction after methylation can improve conversion.[13] 3. Use a fresh bottle of methyl iodide. |
| Poor N1:N2 Ratio | Reaction conditions favor one isomer. | The NaH/THF system often produces a mixture. For higher N2 selectivity, alternative methods like TfOH catalysis with diazo compounds could be explored.[16] |
| Difficulty Separating Isomers | Isomers have very similar polarity. | 1. Use a long column and a very shallow elution gradient. 2. If chromatography fails, attempt recrystallization from a solvent system like methanol/water or ethanol/water.[13] |
Conclusion
The N-methylation of 6-bromoindazole is a fundamental transformation that provides access to valuable intermediates for drug discovery. While the formation of isomeric products is a common challenge in indazole chemistry, the protocol described herein provides a reliable method for the synthesis and subsequent chromatographic separation of this compound. An understanding of the principles of kinetic and thermodynamic control is essential for troubleshooting and for the potential development of more highly regioselective methodologies. This application note serves as a self-validating guide for researchers to confidently produce this important chemical building block.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective N-Methylation of 6-bromo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective N-methylation of 6-bromo-1H-indazole, a critical transformation in the synthesis of various pharmaceutically active compounds. Indazole derivatives are key structural motifs in numerous therapeutic agents, and the precise control of N-alkylation is paramount for defining their biological activity.
Introduction
The N-methylation of 6-bromo-1H-indazole can yield two distinct regioisomers: 6-bromo-1-methyl-1H-indazole (N1-methylated) and 6-bromo-2-methyl-2H-indazole (N2-methylated). The regiochemical outcome of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and methylating agent. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, making the N1-methylated product the thermodynamically favored isomer.[1] Conditions that facilitate equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, typically favor the N1 isomer.[1] Conversely, the N2-methylated product is often the kinetically favored isomer.[1]
This guide outlines protocols to selectively synthesize the N1-methylated isomer and provides data on reaction conditions that may lead to the formation of a mixture of N1 and N2 isomers.
Data Presentation
The following table summarizes various reaction conditions and their impact on the yield and regioselectivity of the N-methylation of 6-bromo-1H-indazole.
| Protocol | Base | Solvent | Methylating Agent | Temperature | N1:N2 Ratio | Yield (N1) | Yield (N2) | Reference |
| 1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl Iodide | 0 °C to rt | ~51:43 | 51% | 43% | [2] |
| 2 | Cesium Carbonate (Cs₂CO₃) | Dioxane | Methyl Tosylate | 90 °C | High N1 selectivity | - | - | [3] |
| 3 | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Methyl Iodide | Room Temp | Mixture of isomers | - | - | [3] |
Note: Yields and ratios can vary based on specific reaction parameters and purification methods.
Experimental Protocols
This protocol is designed to favor the formation of the thermodynamically more stable N1-methylated product, 6-bromo-1-methyl-1H-indazole.[3][4]
Materials and Reagents:
-
6-bromo-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.[4]
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the cessation of hydrogen gas evolution.[3][4]
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.[4]
-
Let the reaction warm to room temperature and stir for 12-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole and this compound.[2][4]
Expected Outcome: This procedure typically yields a mixture of N1 and N2 isomers, with the N1 isomer being the major product under optimized conditions. One specific example reported a 51% yield for the N1 isomer and a 43% yield for the N2 isomer.[2]
This method is reported to provide high N1 selectivity.[3]
Materials and Reagents:
-
6-bromo-1H-indazole
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Methyl tosylate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in dioxane, add cesium carbonate (2.0 eq).[3]
-
Add methyl tosylate (1.5 eq) to the mixture.[3]
-
Heat the resulting mixture to 90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
-
After cooling to room temperature, pour the mixture into ethyl acetate and wash with water and then brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-bromo-1-methyl-1H-indazole.[3]
Mandatory Visualizations
Caption: Regioselective N-methylation pathways of 6-bromo-1H-indazole.
Caption: Experimental workflow for the N-methylation of 6-bromo-1H-indazole.
Caption: Logical relationship between reaction conditions and regioselectivity.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles
Introduction: The Significance of the 2-Aryl-2H-Indazole Scaffold
The 2-aryl-2H-indazole motif is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous compounds with a wide array of biological activities. These include anti-inflammatory, anti-tumor, anti-HIV, antidepressant, and contraceptive properties.[1] The specific substitution pattern at the N2 position of the indazole ring with an aryl group is crucial for the pharmacological profile of these molecules. Consequently, the development of efficient and versatile synthetic methods to access this important class of compounds is of paramount importance to researchers in both academic and industrial settings.
This application note provides a detailed guide to the palladium-catalyzed synthesis of 2-aryl-2H-indazoles, a powerful and widely adopted methodology. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to guide researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed N-arylation of indazoles, a cornerstone of modern cross-coupling chemistry, primarily proceeds via a catalytic cycle commonly associated with the Buchwald-Hartwig amination.[2][3] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Deprotonation and Ligand Exchange: The indazole substrate is deprotonated by a base, forming an indazolide anion. This anion then coordinates to the Pd(II) center, displacing a halide ion.
-
Reductive Elimination: The aryl group and the indazolide moiety are eliminated from the palladium center, forming the desired C-N bond of the 2-aryl-2H-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; pd2_aryl [label="Ar-Pd(II)-X(L_n)", fillcolor="#F1F3F4"]; pd2_indazole [label="Ar-Pd(II)-Ind(L_n)", fillcolor="#F1F3F4"]; product [label="2-Aryl-2H-Indazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> pd2_aryl [label="Oxidative Addition\n(Ar-X)"]; pd2_aryl -> pd2_indazole [label="Ligand Exchange\n(Indazole, Base)"]; pd2_indazole -> product [label="Reductive Elimination"]; product -> pd0 [style=invis]; pd2_indazole -> pd0 [label=" ", style=dashed];
{rank=same; pd0; pd2_aryl; pd2_indazole; product} } caption: "Generalized Catalytic Cycle for Palladium-Catalyzed N-Arylation of Indazoles."
The choice of palladium precursor, ligand, base, and solvent all play a crucial role in the efficiency and selectivity of this process. The ligand, in particular, is critical for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.
Synthetic Strategies and Protocols
Several palladium-catalyzed strategies have been developed for the synthesis of 2-aryl-2H-indazoles. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
Strategy 1: Intramolecular Buchwald-Hartwig Amination
A novel and efficient approach involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines.[1][4][5] This method constructs the 2-aryl-2H-indazole core through the formation of the N(1)-C(7a) bond.[1][4]
dot graph "Intramolecular_Buchwald_Hartwig_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
start [label="N-Aryl-N-(o-bromobenzyl)hydrazine"]; cyclization [label="Pd-Catalyzed\nIntramolecular Amination"]; dihydroindazole [label="Dihydroindazole Intermediate"]; oxidation [label="Spontaneous\nAromatization"]; product [label="2-Aryl-2H-Indazole", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cyclization; cyclization -> dihydroindazole; dihydroindazole -> oxidation; oxidation -> product; } caption: "Workflow for Intramolecular Buchwald-Hartwig Amination."
Experimental Protocol: General Procedure for Intramolecular Amination [4][5]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.075 equiv).
-
Reaction Setup: Add a strong base, typically sodium tert-butoxide (t-BuONa, 2.0 equiv), to the vessel.
-
Solvent Addition: Introduce a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 90-110 °C and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Table 1: Optimization of Reaction Conditions for Intramolecular Amination [4]
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | dppf | t-BuONa | Toluene | 90 | Good |
| 2 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Dioxane | 100 | Moderate |
| 3 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 | Good |
Note: This table represents a summary of typical conditions and outcomes. Specific yields will vary depending on the substrate.
Strategy 2: Direct C-H Arylation of Indazoles
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 2,3-diarylindazoles.[6] This approach avoids the need for pre-functionalized starting materials, directly coupling an aryl halide with the C-H bond of a 2-aryl-2H-indazole.
Experimental Protocol: General Procedure for C3-Arylation of 2-Aryl-2H-Indazoles [7]
-
Reaction Setup: In a reaction vessel, combine the 2-aryl-2H-indazole (1.0 equiv), the aryl bromide (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.10 equiv).
-
Solvent and Base: Add a suitable solvent, with some protocols highlighting the use of water as a green solvent.[7][8] Add a base such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
-
Reaction Conditions: Heat the mixture to 100-150 °C. The reaction progress can be monitored by GC-MS or LC-MS.
-
Workup and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over a suitable drying agent, and concentrate. Purify the residue by flash chromatography.
Table 2: Representative Examples of Direct C3-Arylation
| Entry | Indazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Phenyl-2H-indazole | 4-Bromotoluene | Pd(dppf)Cl₂/PPh₃ | K₂CO₃ | Water | High | [7] |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 4-Chlorobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Good | N/A |
| 3 | 2-Methyl-2H-indazole | Iodobenzene | Pd(OAc)₂/Phen | Cs₂CO₃ | Toluene | High | [9] |
Note: This table is a composite of typical results from the literature to illustrate the scope. "N/A" indicates a hypothetical but plausible entry based on established methodologies.
Troubleshooting and Field-Proven Insights
-
Ligand Selection: The choice of ligand is critical. For intramolecular aminations, bidentate phosphine ligands like dppf and BINAP are often effective.[2][4] For direct C-H arylations, both phosphine ligands and N-heterocyclic carbenes (NHCs) have shown promise.[10]
-
Base Sensitivity: The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations.[3] However, some substrates may be sensitive to strong bases, necessitating the use of milder alternatives like K₃PO₄ or Cs₂CO₃.
-
Solvent Effects: Aprotic polar solvents like dioxane and toluene are frequently used.[11][12] The use of "on water" conditions for direct arylation represents a greener and often highly efficient alternative.[7][8]
-
Catalyst Poisoning: Indazoles and other nitrogen-containing heterocycles can act as ligands for palladium, potentially inhibiting the catalytic cycle.[13] In such cases, using a pre-activated catalyst solution or a higher catalyst loading may be beneficial.[13]
Conclusion
Palladium-catalyzed reactions offer a robust and versatile platform for the synthesis of 2-aryl-2H-indazoles. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and organic synthesis.
References
- 1. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel synthesis of 2-aryl-2H-indazoles via a palladium-catalyzed intramolecular amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 13. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2H-indazoles via a copper-catalyzed three-component reaction. This methodology offers an efficient and versatile route to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.
Introduction
2H-indazoles are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The copper-catalyzed three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source has emerged as a powerful and atom-economical method for the synthesis of these valuable scaffolds.[1][2][3][4][5] This one-pot synthesis allows for the construction of complex molecules from simple, readily available starting materials, with the copper catalyst playing a crucial role in the key C-N and N-N bond formations.[2][5]
Reaction Principle
The overall transformation involves the condensation of a 2-halobenzaldehyde with a primary amine to form an imine, followed by a copper-catalyzed reaction with an azide source. Subsequent intramolecular cyclization and denitrogenation lead to the formation of the 2H-indazole ring system. Various copper sources, including copper(I) iodide (CuI) and copper(I) oxide nanoparticles (Cu₂O-NP), have been shown to effectively catalyze this transformation.[3][5] The reaction generally exhibits a broad substrate scope with good tolerance for a variety of functional groups on both the benzaldehyde and amine components.[1][2]
Experimental Workflow
The general procedure for the copper-catalyzed three-component synthesis of 2H-indazoles is a straightforward one-pot process. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for the one-pot synthesis of 2H-indazoles.
Proposed Reaction Mechanism
While the precise mechanism can vary depending on the specific catalyst and reaction conditions, a generally accepted pathway is illustrated below. The process initiates with the formation of an imine from the aldehyde and amine. The copper catalyst then facilitates the coupling of the aryl halide with the azide, followed by an intramolecular cyclization and extrusion of dinitrogen gas to yield the 2H-indazole product.[3][4][5]
Caption: Proposed mechanism for the copper-catalyzed synthesis of 2H-indazoles.
Experimental Protocols
Herein are detailed protocols based on published literature for the synthesis of 2H-indazoles using different copper catalysts.
Protocol 1: Synthesis of 2-Aryl-2H-indazoles using CuI
This protocol is adapted from the work of Kumar et al. and is suitable for a broad range of substrates.[2][5]
-
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium azide (NaN₃) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (3.0 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a sealed tube, add 2-bromobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), and TMEDA (0.1 mmol).
-
Add dimethyl sulfoxide (3.0 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.
-
Protocol 2: Synthesis of 2H-Indazole Derivatives using Cu₂O Nanoparticles
This protocol utilizes copper(I) oxide nanoparticles as a ligand-free and efficient catalyst in a green solvent.[3]
-
Materials:
-
2-Halobenzaldehyde (1.0 mmol) (e.g., 2-bromobenzaldehyde or 2-chlorobenzaldehyde)
-
Primary amine (1.2 mmol)
-
Sodium azide (NaN₃) (2.0 mmol)
-
Copper(I) oxide nanoparticles (Cu₂O-NP) (0.05 mmol, 5 mol%)
-
Polyethylene glycol (PEG-300) (3.0 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, combine the 2-halobenzaldehyde (1.0 mmol), primary amine (1.2 mmol), sodium azide (2.0 mmol), and Cu₂O nanoparticles (0.05 mmol).
-
Add polyethylene glycol (3.0 mL) to the flask.
-
Heat the reaction mixture with stirring at 120 °C for 2-bromobenzaldehydes or 170 °C for 2-chlorobenzaldehydes for the time indicated by TLC monitoring.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Data Presentation: Substrate Scope and Yields
The following tables summarize the yields of various 2H-indazole products synthesized using the copper-catalyzed three-component reaction, demonstrating the versatility of this methodology.
Table 1: Synthesis of 2H-Indazoles using CuI Catalyst (Data adapted from Kumar et al.[5])
| Entry | 2-Bromobenzaldehyde | Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 2 | 2-Bromobenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-2H-indazole | 88 |
| 3 | 2-Bromobenzaldehyde | 4-Chloroaniline | 2-(4-Chlorophenyl)-2H-indazole | 75 |
| 4 | 2-Bromo-5-methoxybenzaldehyde | Aniline | 5-Methoxy-2-phenyl-2H-indazole | 82 |
| 5 | 2-Bromo-4-methylbenzaldehyde | 4-Methoxyaniline | 2-(4-Methoxyphenyl)-4-methyl-2H-indazole | 86 |
Table 2: Synthesis of 2H-Indazoles using Cu₂O-NP Catalyst (Data adapted from Sharghi et al.[3])
| Entry | 2-Halobenzaldehyde | Amine | Product | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 92 |
| 2 | 2-Bromobenzaldehyde | 4-Methylaniline | 2-(p-Tolyl)-2H-indazole | 90 |
| 3 | 2-Chlorobenzaldehyde | Aniline | 2-Phenyl-2H-indazole | 85 |
| 4 | 2-Chlorobenzaldehyde | Benzylamine | 2-Benzyl-2H-indazole | 88 |
| 5 | 2-Bromo-5-nitrobenzaldehyde | Aniline | 5-Nitro-2-phenyl-2H-indazole | 78 |
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
High temperatures are used in these protocols. Use appropriate heating mantles and take precautions against thermal burns.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The copper-catalyzed three-component synthesis of 2H-indazoles represents a highly efficient, versatile, and practical method for accessing this important class of heterocyclic compounds. The operational simplicity of this one-pot procedure, coupled with the broad availability of the starting materials, makes it an attractive strategy for applications in drug discovery, materials science, and synthetic organic chemistry. The use of nanoparticle catalysts and green solvents further enhances the appeal of this methodology from an environmental and economic perspective.
References
- 1. 2H-Indazole synthesis [organic-chemistry.org]
- 2. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives from 2-Halobenzaldehydes, Amines and Sodium Azide in Polyethylene Glycol as a Green Solvent [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-H Functionalization of 6-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the C-H functionalization of 6-Bromo-2-methyl-2H-indazole, a key heterocyclic scaffold in medicinal chemistry. The methodologies outlined herein focus on modern synthetic strategies that leverage transition-metal catalysis to achieve efficient and selective C-C bond formation, offering a powerful tool for the synthesis of novel drug candidates and functional organic materials.
Introduction
The 2H-indazole core is a privileged structural motif found in numerous biologically active compounds. The targeted functionalization of this scaffold is of significant interest in drug discovery for exploring structure-activity relationships (SAR). Direct C-H functionalization has emerged as a step-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This document focuses on the C-H functionalization of this compound, a versatile building block where the bromine atom can serve as a synthetic handle for further diversification.
Key Applications
The functionalization of the this compound core can lead to the development of novel compounds with a wide range of therapeutic potential. The introduction of new substituents via C-H activation can modulate the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile.
Experimental Protocols
The following protocols are based on established methods for the C-H functionalization of 2H-indazoles and are adapted for this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed C3-H Arylation
This protocol describes the direct arylation of the C3 position of this compound with an aryl halide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (phen)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk tube, add this compound (0.25 mmol, 1.0 equiv), Palladium(II) acetate (5.6 mg, 0.025 mmol, 10 mol%), and 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%).
-
Add cesium carbonate (82 mg, 0.25 mmol, 1.0 equiv) and the aryl halide (0.5 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene (1 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-bromo-2-methyl-2H-indazole.
Data Presentation
The following table summarizes representative yields for the palladium-catalyzed C3-arylation of various substituted 2H-indazoles with different aryl halides, demonstrating the potential scope of this transformation.
| Entry | 2H-Indazole Substrate | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-2H-indazole | 4-Iodotoluene | Pd(OAc)₂/phen | Toluene | 160 | 48 | 85 |
| 2 | 2-Methyl-2H-indazole | 4-Bromoanisole | Pd(OAc)₂/phen | Toluene | 160 | 48 | 78 |
| 3 | 2-Phenyl-2H-indazole | Iodobenzene | Pd(OAc)₂/phen | Toluene | 160 | 72 | 91 |
| 4 | 6-Chloro-2-methyl-2H-indazole | 4-Iodotoluene | Pd(OAc)₂/phen | Toluene | 160 | 48 | 75 |
Note: The data presented in this table is based on literature reports for similar substrates and serves as a guideline. Actual yields for this compound may vary.
Visualizations
Experimental Workflow for Palladium-Catalyzed C3-Arylation
Caption: Workflow for Palladium-Catalyzed C3-Arylation.
Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Application Notes and Protocols: Halogenation Reactions of 2-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective halogenation of 2-substituted indazoles. The methodologies outlined herein are crucial for the synthesis of key intermediates in drug discovery and development, as the introduction of halogens can significantly modulate the biological properties of molecules. The indazole scaffold is a privileged structure in medicinal chemistry, found in notable drugs such as the anti-cancer agents Niraparib and Pazopanib.[1][2][3] This document details metal-free halogenation procedures using N-halosuccinimides (NXS), offering an environmentally friendly and efficient route to mono- and poly-halogenated 2-substituted indazoles.[1][2][4][5]
Overview of Regioselective Halogenation
The direct C-H halogenation of 2-substituted indazoles predominantly occurs at the C3 position of the indazole ring. Further halogenation can be directed to the C7 and C5 positions by adjusting the reaction conditions, such as the stoichiometry of the halogenating agent and the reaction temperature.[1][4] This regioselectivity is a key advantage for the targeted synthesis of complex molecules. The use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in environmentally benign solvents like ethanol or water provides a green and efficient methodology for these transformations.[1][2]
Experimental Protocols
General Protocol for Monobromination of 2-Substituted Indazoles
This protocol describes the synthesis of 3-bromo-2-substituted-2H-indazoles using N-bromosuccinimide (NBS).
Materials:
-
2-substituted indazole (1.0 equiv)
-
N-bromosuccinimide (NBS) (1.0 - 1.3 equiv)
-
Ethanol (EtOH) or Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a round-bottom flask, add the 2-substituted indazole (0.3 mmol, 1.0 equiv) and the chosen solvent (3.0 mL of EtOH or H₂O).
-
Add N-bromosuccinimide (0.3 mmol, 1.0 equiv for EtOH; 0.39 mmol, 1.3 equiv for H₂O).
-
Stir the reaction mixture at the specified temperature (50 °C for EtOH; 95 °C for H₂O).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, the product often precipitates and can be isolated by simple filtration.
-
If ethanol is used, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-bromo-2-substituted-2H-indazole.[1]
General Protocol for Monochlorination of 2-Substituted Indazoles
This protocol outlines the synthesis of 3-chloro-2-substituted-2H-indazoles using N-chlorosuccinimide (NCS).
Materials:
-
2-substituted indazole (1.0 equiv)
-
N-chlorosuccinimide (NCS) (1.0 - 1.3 equiv)
-
Ethanol (EtOH) or Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted indazole (0.3 mmol, 1.0 equiv) in the selected solvent (3.0 mL of EtOH or H₂O).
-
Add N-chlorosuccinimide (0.3 mmol, 1.0 equiv for EtOH; 0.39 mmol, 1.3 equiv for H₂O).
-
Stir the mixture at the designated temperature (50 °C for EtOH; 95 °C for H₂O).
-
Follow the reaction's progress by TLC. The reaction duration is typically 2-5 hours.
-
After the starting material is consumed, cool the mixture to ambient temperature.
-
Isolate the product by filtration if it precipitates from the reaction mixture (common with water as a solvent).
-
Alternatively, remove the solvent in vacuo and purify the crude product by flash column chromatography to yield the pure 3-chloro-2-substituted-2H-indazole.[2]
General Protocol for Polyhalogenation (Dibromination)
This protocol allows for the synthesis of 3,7-dibromo-2-substituted-2H-indazoles.
Procedure:
-
To a solution of 2-substituted indazole (0.3 mmol) in acetonitrile (MeCN, 3.0 mL), add NBS (2.0 equiv).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain the 3,7-dibromo product.[1]
General Protocol for Hetero-halogenation (One-Pot, Two-Step)
This protocol describes the synthesis of 3-bromo-7-chloro-2-substituted-2H-indazoles.
Procedure:
-
Step 1 (Bromination): Dissolve the 2-substituted indazole (0.3 mmol) in the chosen solvent and add NBS (1.0 equiv). Stir at the appropriate temperature for monobromination.
-
Step 2 (Chlorination): After the formation of the 3-bromo intermediate (as confirmed by TLC), add NCS (1.0 equiv) to the reaction mixture.
-
Continue stirring at the same or an adjusted temperature until the desired di-halogenated product is formed.
-
Work-up and purify as described in the previous protocols to isolate the 3-bromo-7-chloro-2-substituted-2H-indazole.[2]
Data Presentation
The following tables summarize the yields of various halogenated 2-substituted indazoles under optimized reaction conditions.
Table 1: Monobromination of 2-Substituted Indazoles[1]
| Entry | 2-Substituent (R) | Product | Solvent | Yield (%) |
| 1 | Phenyl | 3-bromo-2-phenyl-2H-indazole | EtOH | 97 |
| 2 | 4-Methylphenyl | 3-bromo-2-(p-tolyl)-2H-indazole | EtOH | 98 |
| 3 | 4-Methoxyphenyl | 3-bromo-2-(4-methoxyphenyl)-2H-indazole | EtOH | 95 |
| 4 | 4-Chlorophenyl | 3-bromo-2-(4-chlorophenyl)-2H-indazole | EtOH | 92 |
| 5 | 4-Fluorophenyl | 3-bromo-2-(4-fluorophenyl)-2H-indazole | EtOH | 96 |
| 6 | 3-Methylphenyl | 3-bromo-2-(m-tolyl)-2H-indazole | EtOH | 85 |
| 7 | 3-Chlorophenyl | 3-bromo-2-(3-chlorophenyl)-2H-indazole | EtOH | 80 |
| 8 | Pyridin-2-yl | 3-bromo-2-(pyridin-2-yl)-2H-indazole | EtOH | 81 |
| 9 | tert-Butyl | 3-bromo-2-(tert-butyl)-2H-indazole | EtOH | 36 |
Reaction conditions: 2-substituted indazole (0.3 mmol), NBS (0.3 mmol), EtOH (3.0 mL), 50 °C, 2.0 h.
Table 2: Monochlorination of 2-Substituted Indazoles[1]
| Entry | 2-Substituent (R) | Product | Solvent | Yield (%) |
| 1 | Phenyl | 3-chloro-2-phenyl-2H-indazole | EtOH | 95 |
| 2 | 4-Methylphenyl | 3-chloro-2-(p-tolyl)-2H-indazole | EtOH | 96 |
| 3 | 4-Methoxyphenyl | 3-chloro-2-(4-methoxyphenyl)-2H-indazole | EtOH | 93 |
| 4 | 4-Chlorophenyl | 3-chloro-2-(4-chlorophenyl)-2H-indazole | EtOH | 90 |
| 5 | 4-Fluorophenyl | 3-chloro-2-(4-fluorophenyl)-2H-indazole | EtOH | 94 |
| 6 | 3-Methylphenyl | 3-chloro-2-(m-tolyl)-2H-indazole | EtOH | 88 |
| 7 | 3-Chlorophenyl | 3-chloro-2-(3-chlorophenyl)-2H-indazole | EtOH | 86 |
| 8 | Pyridin-2-yl | 3-chloro-2-(pyridin-2-yl)-2H-indazole | EtOH | 81 |
| 9 | tert-Butyl | 3-chloro-2-(tert-butyl)-2H-indazole | EtOH | 36 |
Reaction conditions: 2-substituted indazole (0.3 mmol), NCS (0.3 mmol), EtOH (3.0 mL), 50 °C, 2.0 h.
Table 3: Poly- and Hetero-halogenation of 2-Phenyl-2H-indazole[2][4]
| Entry | Product | Halogenating Agents (equiv) | Solvent | Yield (%) |
| 1 | 3,7-dibromo-2-phenyl-2H-indazole | NBS (2.0) | MeCN | 70 |
| 2 | 3,5,7-tribromo-2-phenyl-2H-indazole | NBS (4.0) | MeCN | 71 |
| 3 | 3-bromo-7-chloro-2-phenyl-2H-indazole | 1. NBS (1.0), 2. NCS (1.0) | - | 68 |
| 4 | 3-chloro-7-bromo-2-phenyl-2H-indazole | 1. NCS (1.0), 2. NBS (1.0) | - | 74 |
Note: Iodination of 2-substituted indazoles with N-iodosuccinimide (NIS) under similar conditions was reported to be unsuccessful.[1][2][3]
Visualizations
Experimental Workflow for Regioselective Halogenation
Caption: Stepwise halogenation of 2-substituted indazoles.
Logical Relationship in Drug Development
Caption: Halogenated indazoles as key synthetic intermediates.
Applications in Drug Development
Halogenated indazoles are pivotal building blocks in the synthesis of pharmaceuticals. The halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of a diverse library of compounds for drug screening.[1][2] For instance, halogenated indazole intermediates are crucial in the synthesis of Niraparib, a potent PARP (poly(ADP-ribose) polymerase) inhibitor used for the treatment of ovarian cancer, and Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] The methodologies described provide a direct and efficient route to these valuable synthetic intermediates.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
derivatization of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid
An In-Depth Guide to the Synthesis and Derivatization of 6-Bromo-2-methyl-2H-indazole-3-carboxylic acid for Medicinal Chemistry Applications
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the . The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and inflammatory diseases.[1][2][3] This document details robust protocols for the functionalization of this versatile building block at both the C3-carboxylic acid and the C6-bromo positions, enabling the systematic exploration of structure-activity relationships (SAR) for novel drug candidates.
The strategic placement of a bromine atom and a carboxylic acid provides two orthogonal handles for chemical modification. The carboxylic acid at the C3 position can be readily converted into a variety of amides and esters, which are critical functionalities for modulating pharmacokinetic and pharmacodynamic properties.[4][5] Simultaneously, the bromine atom at the C6 position serves as an ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties to probe key interactions with biological targets.[6][7][8][9]
This guide offers a logical workflow, beginning with the synthesis of the core scaffold and proceeding to detailed, field-proven protocols for its key derivatization reactions.
Figure 1: Overall workflow for the synthesis and derivatization of the target scaffold.
Part 1: Synthesis of the Starting Material
The synthesis of this compound-3-carboxylic acid is not commonly detailed as a one-step process from commercial precursors. A logical synthetic sequence involves the N-methylation of commercially available 6-bromo-1H-indazole, followed by directed lithiation and carboxylation at the C3 position.
Step 1.1: N-Methylation of 6-Bromo-1H-indazole
The methylation of 6-bromo-1H-indazole typically yields a mixture of N1 and N2 isomers. The desired N2-methylated product, this compound, must be separated from its N1-methyl isomer.
Protocol:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), add sodium hydride (NaH, ~1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the mixture to stir for 30 minutes at 0 °C to ensure complete deprotonation.
-
Add iodomethane (CH₃I, ~1.5-2.0 eq) dropwise at 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting residue contains both 1-methyl and 2-methyl isomers. These can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to isolate the desired this compound.[10]
Step 1.2: C3-Carboxylation
With the N2-position blocked by a methyl group, the C3-position becomes the most acidic proton on the indazole ring, facilitating regioselective lithiation and subsequent carboxylation.
Protocol:
-
Dissolve the purified this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong lithium base, such as n-butyllithium (n-BuLi, ~1.1 eq), dropwise. Maintain the temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete lithiation.
-
Quench the lithiated intermediate by bubbling dry carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
Allow the mixture to slowly warm to room temperature.
-
Add water and acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound-3-carboxylic acid.
Part 2: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C3 position is a versatile handle for creating ester and amide libraries. Direct condensation is inefficient; therefore, the carboxylic acid must first be activated.
Protocol 1: Esterification via Steglich Coupling
The Steglich esterification is a mild and highly efficient method for converting carboxylic acids into esters, particularly for acid-sensitive substrates or sterically hindered alcohols.[11] The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).[12][13] The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial, as it acts as an acyl transfer agent to accelerate the reaction and suppress side product formation.[12][13]
Figure 2: Simplified mechanism of Steglich Esterification.
Detailed Protocol:
-
In a round-bottom flask, dissolve this compound-3-carboxylic acid (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous Dichloromethane (DCM) or THF under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-12 hours. Monitor reaction progress by TLC.
-
Upon completion, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings, and wash sequentially with 5% HCl solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester product by silica gel column chromatography.
| Reagent/Parameter | Typical Value | Purpose |
| Solvent | Anhydrous DCM, THF | Aprotic solvent to dissolve reactants |
| Coupling Agent | DCC, EDC | Activates the carboxylic acid[11] |
| Catalyst | DMAP (5-10 mol%) | Acyl transfer catalyst, accelerates reaction[12] |
| Temperature | 0 °C to Room Temp. | Mild conditions to prevent side reactions |
| Reaction Time | 3 - 12 hours | Varies based on alcohol sterics |
Table 1: Typical Parameters for Steglich Esterification.
Protocol 2: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry. Modern peptide coupling reagents provide a reliable and high-yielding route to form amides from carboxylic acids and amines under mild conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used.[3][14]
Detailed Protocol (using HATU):
-
Dissolve this compound-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent like DMF.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).[5]
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water to remove DMF and excess reagents.
-
Perform subsequent washes with 1M HCl (if the amine is basic and protected groups are stable), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by silica gel column chromatography or recrystallization.
| Reagent/Parameter | Typical Value | Purpose |
| Solvent | Anhydrous DMF | Polar aprotic solvent, good solubility |
| Coupling Agent | HATU, HBTU, EDC/HOBt | Activates carboxylic acid for aminolysis[5] |
| Base | DIPEA, TEA | Scavenges HCl byproduct, maintains basic pH |
| Temperature | Room Temperature | Mild conditions preserve sensitive functionalities |
| Reaction Time | 4 - 12 hours | Dependent on amine nucleophilicity |
Table 2: Typical Parameters for Amide Coupling Reactions.
Part 3: Derivatization at the C6-Bromo Position
The C6-bromo substituent is a key functional handle for building molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for forming C(sp²)-C(sp²) bonds, allowing the introduction of a wide array of aryl and heteroaryl groups.[8][15]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This reaction involves the coupling of the bromo-indazole with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[6][15]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol:
-
To a microwave vial or Schlenk flask, add the this compound derivative (ester or amide from previous steps, 1.0 eq), the aryl- or heteroarylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.[6] For more challenging couplings, catalysts like Pd(dppf)Cl₂ may be superior.[15]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]
-
Heat the reaction mixture to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.[16][17] Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C6-arylated indazole derivative.
| Component | Example | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the catalytic cycle[6][15] |
| Ligand | PPh₃, dppf | Stabilizes the Pd center, modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
| Boron Reagent | Arylboronic acid/ester | Source of the new C-C bond partner |
Table 3: Key Components for Suzuki-Miyaura Coupling.
References
- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
6-Bromo-2-methyl-2H-indazole: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Privileged Indazole Core in Medicinal Chemistry
The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to purines allows it to effectively interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.[4] This inherent bioactivity has led to the development of numerous indazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][5][6] Among the vast chemical space of substituted indazoles, the 6-bromo-2-methyl-2H-indazole moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutics.[7]
The strategic placement of a bromine atom at the C6 position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4][8] The methyl group at the N2 position of the indazole ring often enhances metabolic stability and modulates the electronic properties of the scaffold, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in drug design, complete with detailed experimental protocols for key transformations.
Synthesis of the this compound Scaffold
The synthesis of this compound is a critical first step in its utilization as a drug design scaffold. A common and effective method involves the N-methylation of 6-bromo-1H-indazole. This reaction typically yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.
Protocol 1: N-Methylation of 6-Bromo-1H-indazole
Objective: To synthesize this compound via methylation of 6-bromo-1H-indazole.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH), 95%
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromo-1H-indazole (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium hydride (1.05 eq) portion-wise to the suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation in a fume hood.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (4.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the 1-methyl and 2-methyl isomers.[9]
Characterization: The identity and purity of the this compound product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Key Applications in Drug Design: A Scaffold for Kinase Inhibitors
The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors.[4][11] Kinases are a family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] The indazole core can mimic the purine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[4] The 6-bromo substituent provides a crucial vector for chemical modification, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.[4]
Structure-Activity Relationship (SAR) Insights
SAR studies on indazole-based kinase inhibitors have revealed several key principles:
-
The Indazole Core: The N1 and N2 atoms of the indazole ring are critical for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4]
-
The 6-Bromo Position: This position is ideal for introducing larger substituents via cross-coupling reactions. These substituents can occupy hydrophobic pockets or form additional interactions with the protein, leading to increased affinity and selectivity.[4]
-
The 2-Methyl Group: The N-methylation can influence the planarity and electronic distribution of the indazole ring system, which can fine-tune binding interactions. It can also block a potential site of metabolism, improving the pharmacokinetic properties of the resulting inhibitor.
Synthetic Diversification: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8][13] It is particularly well-suited for the functionalization of the this compound scaffold, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[8]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 6-aryl-2-methyl-2H-indazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 - 1.5 eq), the palladium catalyst, and the base.
-
Add the degassed solvent to the reaction vessel.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[14][15]
Applications in Targeting Other Biological Systems
While the this compound scaffold is prominent in the development of kinase inhibitors, its utility extends to other classes of biological targets.
G Protein-Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[16] The indazole scaffold can be elaborated to create ligands that modulate GPCR activity. The 6-position offers a site for introducing functionalities that can interact with the extracellular loops or transmembrane domains of these receptors, potentially leading to the development of allosteric modulators.[17][18][19] Allosteric modulators offer the advantage of greater subtype selectivity and a more nuanced control of receptor signaling compared to traditional orthosteric ligands.[16][18]
Other Enzyme Systems
The versatility of the this compound scaffold allows for its adaptation to target a variety of other enzyme families. By modifying the substituents at the C6 position and potentially other positions on the indazole ring, it is possible to design inhibitors for enzymes such as proteases, phosphatases, and metabolic enzymes. The key is to leverage the core scaffold for anchoring within the active site while using the appended functionalities to achieve specificity and potency.
Conclusion and Future Perspectives
The this compound scaffold is a valuable and versatile platform in modern drug discovery. Its straightforward synthesis and the reactivity of the 6-bromo position provide a robust foundation for the creation of diverse chemical libraries. The demonstrated success of this scaffold in the development of kinase inhibitors highlights its potential, and its application to other target classes such as GPCRs is a promising area for future research. As our understanding of disease biology continues to grow, the ability to rapidly synthesize and screen focused libraries of compounds based on privileged scaffolds like this compound will be crucial for the development of the next generation of targeted therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 590417-95-1 [amp.chemicalbook.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Allosteric GPCR modulators: taking advantage of permissive receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 6-Bromo-2-methyl-2H-indazole in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Status of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," a structural motif frequently found in compounds with high therapeutic value.[1][2] Its remarkable utility is particularly evident in the development of protein kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[3][4][5] The structural resemblance of the indazole ring system to the purine core of ATP allows it to effectively function as a competitive inhibitor in the highly conserved ATP-binding pocket of kinases.[6]
This guide focuses on a specific, highly versatile building block: 6-Bromo-2-methyl-2H-indazole . The strategic arrangement of its functional groups provides a robust platform for the synthesis of next-generation kinase inhibitors.
-
The 2H-Indazole Core : The bicyclic system serves as the primary anchor, forming critical hydrogen bond interactions with the "hinge region" of the kinase active site.[3][6]
-
The 2-Methyl Group : This modification serves a dual purpose. It "locks" the molecule into the 2H-tautomeric form, which provides a distinct substitution vector and biological profile compared to its 1H counterpart.[7][8] This methylation also enhances metabolic stability and modulates the compound's physicochemical properties.[2]
-
The 6-Bromo Substituent : This bromine atom is the linchpin for synthetic diversification. It acts as a highly efficient "synthetic handle" for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore the inhibitor's structure-activity relationship (SAR).[2][6]
This document provides an in-depth examination of the rationale behind using this compound, detailed protocols for its key transformations, and a workflow for the biochemical validation of the resulting inhibitors.
Core Rationale: Causality in Experimental Design
The selection of this compound is not arbitrary; it is a deliberate choice rooted in the fundamental principles of kinase inhibitor design. The ultimate goal is to create a molecule that binds with high affinity and selectivity to the target kinase.
Caption: Kinase binding schematic.
The indazole core's nitrogen atoms mimic the hydrogen bonding pattern of the adenine portion of ATP, facilitating a strong and specific interaction with the kinase hinge region.[6] The bromine at the C6 position points towards the solvent-exposed region of the ATP binding site, providing a clear vector for synthetic elaboration without disrupting the crucial hinge-binding interactions. This allows researchers to systematically introduce different chemical groups to enhance potency, tune selectivity against off-target kinases, and improve pharmacokinetic properties.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The true power of the 6-bromo handle is unlocked through palladium-catalyzed cross-coupling reactions. These methods are reliable, scalable, and tolerant of a wide range of functional groups, making them cornerstones of modern drug discovery. The two most vital transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9]
| Reaction | Bond Formed | Key Reagents | Primary Application in Kinase Inhibitor Design |
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl/Heteroaryl Boronic Acid or Ester, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)[10][11] | Introduction of (hetero)aromatic rings to probe hydrophobic pockets and establish additional π-stacking or van der Waals interactions. |
| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Primary/Secondary Amine, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu)[12][13] | Linking the indazole core to other pharmacophores or solubilizing groups via a flexible and synthetically tractable nitrogen atom. |
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the C-C bond formation at the 6-position of the indazole core.
Caption: Suzuki-Miyaura workflow.
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-methyl-2H-indazole.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation at the 6-position.
Caption: Buchwald-Hartwig workflow.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 - 2.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 6-amino-2-methyl-2H-indazole derivative.
Self-Validating System: Biochemical Evaluation
The synthesis of a novel compound is incomplete without biological validation. A robust and reproducible in vitro kinase assay is essential to determine the compound's inhibitory potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent-based system that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Target Kinase Enzyme
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Synthesized Inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Assay Buffer
-
384-well white assay plates
Procedure:
-
Compound Preparation : Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Reaction Setup : In a 384-well plate, add 1 µL of each inhibitor dilution. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 2 µL of a solution containing the target kinase and its peptide substrate to each well.
-
Initiate Reaction : Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a compatible plate reader.
-
Data Analysis : Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Example Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Indazokinib-01 | Kinase X | 15.2 |
| Indazokinib-02 | Kinase X | 89.7 |
| Staurosporine (Control) | Kinase X | 5.1 |
Conclusion
This compound is a premier building block for the rational design of kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with the synthetic flexibility afforded by the 6-bromo substituent, provides an unparalleled platform for medicinal chemists. The robust palladium-catalyzed methodologies outlined in this guide enable the systematic exploration of chemical space, while standardized biochemical assays provide the necessary feedback for iterative compound optimization. By leveraging this powerful scaffold and these validated protocols, researchers are well-equipped to develop novel, potent, and selective kinase inhibitors for the advancement of targeted therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Flow Chemistry Methods for Indazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents.[1] Traditional batch synthesis of indazoles often involves hazardous reagents, elevated temperatures, and exothermic reactions that can be difficult to manage on a larger scale.[1] Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative, offering enhanced safety, improved reproducibility, and greater scalability.[1][2][3]
This technology conducts chemical reactions in a continuous stream through a network of tubes or microreactors.[1] This approach provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and cleaner reaction profiles.[1] The small reactor volume at any given moment significantly mitigates the risks associated with unstable intermediates, like diazonium salts, which are often used in indazole synthesis.[1] These application notes provide detailed protocols for key flow chemistry methods for synthesizing 1H-indazoles.
Method 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
This protocol outlines a versatile and operationally simple one-step synthesis of various substituted 1H-indazoles from readily available o-fluorobenzaldehydes and hydrazines in a continuous flow reactor.[1] This method is particularly advantageous for the rapid, on-demand production of multigram quantities of diverse indazole derivatives.[1][2]
Experimental Workflow
Caption: Workflow for the one-step synthesis of 1H-indazoles.
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least two pumps
-
T-mixer
-
Heated reactor module with a suitable reactor coil (e.g., 10 mL PFA or stainless steel)[1]
-
Back pressure regulator[1]
-
Substituted o-fluorobenzaldehyde
-
Hydrazine derivative (e.g., methylhydrazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylacetamide (DMA) as solvent[1]
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., column chromatography)
Procedure:
-
Solution Preparation:
-
System Setup:
-
Assemble the flow reactor system, connecting the outlets of Pump A and Pump B to the inlets of the T-mixer.
-
Connect the outlet of the T-mixer to the inlet of the heated reactor coil.
-
Connect the outlet of the reactor coil to the back pressure regulator.
-
Set the back pressure regulator to 10-15 bar to maintain the solvent in the liquid phase at elevated temperatures.[1]
-
-
Reaction Execution:
-
Set the reactor temperature to 150 °C.[1]
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the T-mixer and into the heated reactor coil.[1]
-
The total flow rate should be adjusted to achieve the desired residence time (e.g., for a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min).[1]
-
Allow the system to reach a steady state by running the reaction for at least three reactor volumes before collecting the product.[1]
-
-
Work-up and Purification:
-
Collect the reaction mixture exiting the back pressure regulator.
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired 1H-indazole.
-
Method 2: Multi-Step Synthesis via Diazotization, Azidation, and Cyclization
This protocol describes a multi-step continuous flow synthesis suitable for producing highly functionalized indazole derivatives. The sequence involves the in-situ generation of a potentially hazardous diazonium salt intermediate, which is safely handled in the flow reactor and immediately converted to an azide. The azide is then used in a subsequent cyclization step. This approach is particularly valuable for scaling up reactions that are too dangerous to perform in large batches.[1][4]
Experimental Workflow
Caption: Workflow for the multi-step synthesis of indazoles.
Experimental Protocol
Materials and Equipment:
-
Flow chemistry system with at least three pumps and two reactor modules (one cooled, one heated)[1]
-
T-mixers and residence time units (coils)[1]
-
Back pressure regulator
-
Starting materials: Substituted o-aminoaryl aldehyde or ketone, trifluoroacetic acid (TFA), sodium nitrite, sodium azide, amine derivative[1][4]
Procedure:
-
Step 1: Diazotization (Cooled Reactor)
-
Step 2: Azidation and Cyclization (Heated Reactor)
-
The output stream from the first reactor is mixed with an aqueous solution of sodium azide (Solution C) at a second T-mixer.
-
This mixture is then combined with a solution of the amine derivative in toluene (Solution D).[4]
-
The combined stream is passed through a heated copper coil reactor at 120 °C with a residence time of 30 minutes.[4]
-
-
Work-up and Purification:
-
The output from the heated reactor is collected.
-
After quenching with an aqueous solution of potassium carbonate, the azide solution can be used for the next step without further purification.[4]
-
The final product is isolated and purified using standard laboratory techniques.
-
Method 3: Photochemical C3-Arylation of 2H-Indazoles
Visible-light-promoted direct arylation of 2H-indazoles using phenyldiazonium salts enables a rapid, single-step synthesis of C3-arylated products.[5][6] This method offers high yields in very short reaction times (less than a minute) when performed in a capillary microreactor, compared to hours in a traditional batch flask.[5][6]
Experimental Workflow
Caption: Workflow for photochemical synthesis of C3-arylated 2H-indazoles.
Experimental Protocol
Materials and Equipment:
-
Microflow photoreactor system (e.g., a capillary microreactor)
-
Syringe pump
-
Visible light source (e.g., LEDs)
-
2H-indazole starting material
-
Phenyldiazonium salt
-
Photocatalyst (if required)
-
Solvent
Procedure:
-
Solution Preparation:
-
Prepare a solution containing the 2H-indazole, phenyldiazonium salt, and any photocatalyst in a suitable solvent.
-
-
System Setup:
-
Load the prepared solution into a syringe and place it on the syringe pump.
-
Connect the syringe to the inlet of the capillary microreactor.
-
Position the visible light source to irradiate the microreactor.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Collect the product stream from the reactor outlet.
-
Isolate and purify the C3-arylated indazole product using standard methods. This automated process can produce the drug on a gram scale per hour.[5]
-
Quantitative Data Summary
| Method | Starting Materials | Key Reagents/Catalysts | Temp. (°C) | Residence Time | Yield (%) | Reference |
| One-Step Synthesis | o-Fluorobenzaldehyde, Hydrazine | DIPEA | 150 | 10 min | - | [1] |
| Multi-Step Synthesis | Nitroaromatic imine | Triethyl phosphite | 150 | 1 h | 69-80 | [4] |
| Multi-Step Synthesis | Azide solution, Amine derivative | Copper coil | 120 | 30 min | up to 95 (crude) | [4] |
| Photochemical Arylation | 2H-indazole, Phenyldiazonium salt | Visible light | Room Temp. | < 1 min | >65 | [5][6] |
Conclusion
The adoption of continuous flow chemistry for the synthesis of 1H-indazoles provides a safer, more efficient, and scalable alternative to traditional batch methods.[1] The protocols detailed in this document offer a foundation for researchers to utilize these advanced techniques. The precise control afforded by flow reactors allows for the safe synthesis of a broad range of indazole derivatives, thereby accelerating drug discovery and development programs.[1] Furthermore, the modular nature of flow systems facilitates the integration of in-line analysis and purification steps, which is a step towards fully automated synthesis platforms.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Photocatalysis in a multi-capillary assembly microreactor: toward up-scaling the synthesis of 2H-indazoles as drug scaffolds - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note: 6-Bromo-2-methyl-2H-indazole as a Versatile Starting Material for API Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs.[1][2] Its unique aromatic, bicyclic structure allows it to act as a bioisostere of indole, participating in key interactions with biological targets.[1] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] 6-Bromo-2-methyl-2H-indazole, in particular, serves as a crucial and versatile starting material for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[5] The bromine atom at the C6 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions, making it a valuable building block in the drug discovery and development pipeline.[6]
This document provides detailed protocols and data for the synthesis and application of this compound in the preparation of API precursors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 590417-95-1 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5] |
| Molecular Weight | 211.06 g/mol | [5] |
| Appearance | White to yellow solid | [5] |
| Melting Point | 83-88 °C | [5] |
| Purity | ≥97% (typical) | |
| IUPAC Name | This compound | [5] |
| InChI Key | BVYFYDANLZQCPV-UHFFFAOYSA-N |
Protocols and Applications
Protocol 1: Synthesis of this compound
The standard synthesis involves the N-methylation of 6-bromoindazole. This reaction typically yields a mixture of the N1-methyl and N2-methyl regioisomers, which can be separated by column chromatography.[7]
Experimental Protocol:
-
Reaction Setup: To a solution of 6-bromoindazole (5.0 g, 25.4 mmol) in anhydrous tetrahydrofuran (THF, 50 mL), add sodium hydride (95%, 672 mg, 26.6 mmol) portion-wise under an inert atmosphere with ice bath cooling.[7]
-
Deprotonation: Stir the resulting mixture for 30 minutes at 0 °C.
-
Methylation: Add methyl iodide (6.36 mL, 102 mmol) dropwise at room temperature and continue stirring until the reaction is complete (monitored by TLC).[7]
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic and aqueous layers.[7]
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the two isomers.[7]
Quantitative Data:
| Compound | Form | Yield | Analytical Data |
| 1-methyl-6-bromoindazole | Yellow Oil | 51% (2.71 g) | LCMS m/z 211.0 [M+H]⁺[7] |
| 2-methyl-6-bromoindazole | Yellow Crystalline Solid | 43% (2.28 g) | LCMS m/z 211.0 [M+H]⁺[7] |
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The bromine atom at the C6 position is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward installation of various aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors and other complex APIs.[3][6][8]
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[8][9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane and water.[3]
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LCMS).[3][8]
-
Work-up: Cool the reaction mixture to room temperature, filter through a pad of celite, and rinse with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to yield the desired coupled product.
Typical Reaction Parameters:
| Parameter | Condition |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂, Tetrakis(triphenylphosphine)palladium(0) |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Dimethoxyethane (DME), Toluene |
| Temperature | 80-120 °C |
| Yields | Generally moderate to high (60-95%), substrate-dependent |
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that enables the formation of a C-N bond between the this compound and a primary or secondary amine.[10] This reaction is critical for synthesizing APIs where an amino linkage is required to connect the indazole core to other pharmacophoric elements.[11]
General Experimental Protocol:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., dppf, Xantphos, or t-Bu₃P, 0.04-0.10 equiv.), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).[11]
-
Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.3 equiv.), and an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, monitoring for completion by TLC or LCMS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, concentrate, and purify by column chromatography to isolate the aminated product.
Typical Reaction Parameters:
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | dppf, Xantphos, BINAP, t-Bu₃PHBF₄ |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, 1,4-Dioxane |
| Temperature | 80-110 °C |
| Yields | Can vary widely based on the amine coupling partner. |
This compound is a high-value starting material for the synthesis of diverse and complex APIs. Its utility is primarily derived from the C6-bromo substituent, which readily participates in robust and scalable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. The protocols and data provided herein offer a guide for researchers and drug development professionals to effectively utilize this key building block in the creation of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-467646) | 590417-95-1 [evitachem.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biological Activity Screening of 6-Bromo-2-methyl-2H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity screening of 6-bromo-2-methyl-2H-indazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities of the indazole scaffold, including potent anticancer and kinase inhibitory effects.[1][2] The this compound core serves as a key building block for the synthesis of novel therapeutic agents. These notes offer detailed protocols for biological assays and summarize key quantitative data to facilitate further research and development.
Introduction to this compound Derivatives
The indazole nucleus is a prominent heterocyclic structure found in numerous biologically active compounds and FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib.[2][3] The indazole scaffold is recognized as a "privileged" structure in drug discovery, particularly in the development of kinase inhibitors. This is due to its ability to mimic the purine ring of ATP and form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[4]
The 6-bromo substitution on the indazole ring offers a convenient synthetic handle for introducing further molecular diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The methylation at the N2 position directs the substituent pattern and influences the compound's physicochemical properties. This document focuses on derivatives of the this compound core and their potential as therapeutic agents.
Data Presentation: Antiproliferative and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of various 6-bromo-indazole derivatives against a panel of human cancer cell lines and specific protein kinases. It is important to note that the specific derivatives and experimental conditions may vary between studies.
Table 1: Antiproliferative Activity of 6-Substituted Indazole Derivatives
| Compound ID | R Group at 6-position | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | Substituted phenyl | 4T1 (Breast) | 0.23 | [5] |
| HepG2 (Liver) | 0.80 | [5] | ||
| MCF-7 (Breast) | 0.34 | [5] | ||
| A549 (Lung) | > 10 | [5] | ||
| HCT116 (Colon) | > 10 | [5] | ||
| 6f | Substituted moiety | A-549 (Lung) | 0.80 | [6] |
| 6i | Substituted moiety | Panc-1 (Pancreatic) | 0.86 (GI50) | [6] |
| 6j | Substituted moiety | HT-29 (Colon) | 1.05 (GI50) | [6] |
| 6s | Substituted moiety | MCF-7 (Breast) | 1.05 (GI50) | [6] |
| 6n | Substituted moiety | Average GI50 | 1.07 | [6] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative W4 | VEGFR-2 | < 5 | [7] |
| Derivative W12 | VEGFR-2 | < 5 | [7] |
| Derivative W17 | VEGFR-2 | < 5 | [7] |
| Derivative W19 | VEGFR-2 | < 5 | [7] |
| Derivative W20 | VEGFR-2 | < 5 | [7] |
| Compound 133 | VEGFR-2 | 3.45 | [8] |
| Tie-2 | 2.13 | [8] | |
| EphB4 | 4.71 | [8] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives in Table 2 are sourced from patent literature and have not been independently verified in peer-reviewed publications.[7]
Experimental Protocols
Detailed methodologies for the synthesis of the core structure and key biological assays are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the methylation of 6-bromo-1H-indazole, which yields a mixture of N1 and N2 methylated isomers that require chromatographic separation.
Materials:
-
6-bromo-1H-indazole
-
Sodium hydride (NaH), 95%
-
Iodomethane (Methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium hydride (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes.
-
Add iodomethane (4.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the 1-methyl and 2-methyl isomers.[9]
Protocol 2: Antiproliferative Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase, such as VEGFR-2.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the purified kinase, its specific substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP to the mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which then drives a luciferase-luciferin reaction to produce light.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Visualizations
The following diagrams illustrate a general workflow for the biological screening of this compound derivatives and a key signaling pathway often targeted by indazole-based kinase inhibitors.
Caption: Workflow for the synthesis and biological screening of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 6-Bromo-2-methyl-2H-indazole. The primary challenge in this synthesis is controlling the regioselectivity of the N-methylation of 6-bromo-1H-indazole, which often produces a mixture of the desired N2-methylated isomer and the thermodynamically favored N1-methylated isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound? The most prevalent method is the direct N-methylation of 6-bromo-1H-indazole using a suitable methylating agent (e.g., methyl iodide) and a base in an appropriate solvent. This reaction, however, can lead to a mixture of N1 and N2 alkylated products.
Q2: What are the primary challenges affecting the yield of the desired this compound (N2-isomer)? The main challenges are:
-
Poor Regioselectivity: The formation of the undesired 6-bromo-1-methyl-1H-indazole (N1-isomer) is a significant competing reaction. The N1-isomer is often the thermodynamically more stable product, making its formation common.[1][2]
-
Low Reaction Conversion: Incomplete consumption of the 6-bromo-1H-indazole starting material can lower the overall yield. This may be due to issues with reagents or reaction conditions.[3]
-
Difficult Purification: The N1 and N2 isomers can have similar polarities, making their separation by column chromatography challenging.[3]
Q3: How does the choice of reaction conditions influence the N1 vs. N2 product ratio? The regiochemical outcome is a delicate balance between kinetic and thermodynamic control.[1][4]
-
Thermodynamic Control: Conditions that allow the reaction to reach equilibrium, such as using strong bases (e.g., NaH) in aprotic solvents (e.g., THF), tend to favor the more stable N1-isomer.[1][3]
-
Kinetic Control: The N2-position is sometimes considered more kinetically accessible.[5] Conditions that favor the kinetic product may lead to a higher proportion of the N2-isomer. Selective N2-alkylation has been achieved under mildly acidic conditions or with specific catalytic systems for other indazoles.[5][6]
Q4: What are the best methods for purifying this compound? The most effective method is silica gel column chromatography, typically using a gradient of ethyl acetate in hexane.[7] Since the isomers can have very similar Rf values, careful optimization of the eluent system is crucial for achieving good separation. Recrystallization can also be an effective technique for separating isomers if a suitable solvent system is found.[3]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My TLC analysis shows a significant amount of unreacted 6-bromo-1H-indazole, even after extended reaction time. What could be the cause, and how can I fix it?
-
Answer: Low conversion is typically due to one of the following factors:
-
Insufficiently Strong Base: The N-H proton of indazole is weakly acidic and requires a sufficiently strong base for complete deprotonation. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).[3]
-
Poor Reagent Quality: The methylating agent (e.g., methyl iodide) may have degraded. Ensure it is fresh and has been stored correctly. Similarly, ensure the base (e.g., NaH) is active.[3]
-
Low Reaction Temperature: The reaction kinetics may be too slow at room temperature or below. Gently heating the reaction mixture can significantly improve the conversion rate.[3]
-
Poor Solubility: The indazole starting material or the base may not be fully dissolved in the chosen solvent. Ensure you are using a suitable polar aprotic solvent like THF or DMF to facilitate dissolution and promote the reaction.[3]
-
Issue 2: Poor Regioselectivity (Low Yield of N2-Isomer)
-
Question: I am obtaining a high proportion of the undesired 6-bromo-1-methyl-1H-indazole (N1-isomer). How can I improve the yield of the this compound (N2-isomer)?
-
Answer: Improving N2-selectivity is the central challenge. The N1-product is thermodynamically favored, while the N2-product is often the result of kinetic control.[4][5] Consider the following strategies:
-
Modify Base and Solvent: While NaH in THF is commonly cited, it often favors N1-alkylation.[3] One specific experiment using NaH in THF resulted in a 51% yield of the N1-isomer and a 43% yield of the desired N2-isomer.[7] Experimenting with different conditions is key. For other indazoles, methylation with dimethyl carbonate and DABCO in DMF has been shown to favor the N2-isomer.[1]
-
Alternative Alkylating Agents: For other indazoles, selective N2-alkylation has been achieved using methyl 2,2,2-trichloroacetimidates in the presence of a copper(II) catalyst or trifluoromethanesulfonic acid.[5][6] This approach avoids basic conditions where the indazole anion is the reactive species.
-
Temperature Control: Running the reaction at lower temperatures may favor the kinetically controlled N2-product, although this could decrease the overall reaction rate.
-
Issue 3: Difficulty in Separating N1 and N2 Isomers
-
Question: The two methylated isomers are very close on TLC, and I cannot achieve a clean separation by column chromatography. What can I do?
-
Answer:
-
Optimize Chromatography: Use a long, high-resolution silica gel column and a shallow elution gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). Test various solvent systems to maximize the difference in Rf values (ΔRf).
-
Recrystallization: This can be a powerful technique for separating isomers. Experiment with various solvent systems, such as ethanol/water or toluene, to find conditions where one isomer crystallizes out while the other remains in solution.[3]
-
Quantitative Data Presentation
The regioselectivity of the N-methylation of 6-bromo-1H-indazole is highly dependent on the reaction conditions. The following table summarizes reported yields for this specific reaction.
| Starting Material | Base | Solvent | Methylating Agent | Temp. | N1-Isomer Yield | N2-Isomer Yield | Total Yield | Citation |
| 6-bromo-1H-indazole | NaH | THF | Iodomethane | RT | 51% | 43% | 94% | [7] |
Note: This data highlights a common outcome where a mixture of isomers is formed. The key to improving the yield of the desired N2-isomer lies in optimizing these conditions or exploring alternative synthetic strategies.
Experimental Protocols
Protocol 1: N-Methylation of 6-bromo-1H-indazole using NaH/THF
This protocol is based on a reported synthesis that produces a mixture of N1 and N2 isomers, including a 43% yield of the target this compound.[7]
Materials:
-
6-bromo-1H-indazole
-
Sodium hydride (NaH), 95%
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (Methyl Iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous THF (50 mL) in a round-bottom flask, add sodium hydride (672 mg, 26.6 mmol, 95%) portion-wise under an ice bath (0 °C).
-
Deprotonation: Stir the reaction mixture at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Methylation: Remove the ice bath and allow the mixture to warm to room temperature. Add iodomethane (6.36 mL, 102 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the two isomers. This should afford 6-bromo-1-methyl-1H-indazole (N1-isomer) and this compound (N2-isomer).[7]
Visualizations
// Nodes start [label="Low Yield of\nN2-Isomer?", shape=diamond, fillcolor="#FBBC05"];
// Path 1: Low Conversion low_conversion [label="TLC shows\nstarting material?", shape=Mdiamond, fillcolor="#F1F3F4"]; cause_conversion [label="Potential Cause:\n- Weak/Inactive Base\n- Low Temperature\n- Poor Solubility", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_conversion [label="Solution:\n- Use stronger base (NaH)\n- Increase temperature\n- Use THF or DMF", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 2: Poor Selectivity poor_selectivity [label="TLC shows high\nN1-Isomer content?", shape=Mdiamond, fillcolor="#F1F3F4"]; cause_selectivity [label="Potential Cause:\n- Thermodynamic control\n- Conditions favor N1 product", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_selectivity [label="Solution:\n- Modify base/solvent combo\n- Explore kinetic conditions\n(e.g., lower temp)\n- Try alternative reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path 3: Separation Issues separation_issue [label="Difficulty separating\nisomers?", shape=Mdiamond, fillcolor="#F1F3F4"]; solution_separation [label="Solution:\n- Optimize column conditions\n(shallow gradient)\n- Attempt recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> low_conversion [label="Yes"]; low_conversion -> cause_conversion [label="Yes"]; cause_conversion -> solution_conversion;
start -> poor_selectivity [label="No,\nconversion is good"]; poor_selectivity -> cause_selectivity [label="Yes"]; cause_selectivity -> solution_selectivity;
poor_selectivity -> separation_issue [label="No,\nisomers are separable"]; separation_issue -> solution_separation [label="Yes"]; } DOT Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Separation of 1-Methyl and 2-Methyl Indazole Isomers
Welcome to the technical support center for the resolution of 1-methyl and 2-methyl indazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 1-methyl and 2-methyl indazole isomers important?
The separation of 1-methyl and 2-methyl indazole isomers is crucial because these isomers can exhibit different physical, chemical, and pharmacological properties. In drug development, one isomer may be therapeutically active while the other could be inactive or even exhibit undesired side effects. Therefore, isolating the desired isomer is essential for ensuring the safety, efficacy, and quality of the final product.
Q2: What are the primary methods for separating 1-methyl and 2-methyl indazole isomers?
The most common methods for separating these isomers include:
-
Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase.
-
Crystallization: This method exploits differences in the solubility of the isomers in a particular solvent or solvent mixture to achieve separation.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique that can effectively separate closely related isomers.
Q3: How can I determine the ratio of 1-methyl to 2-methyl indazole in my mixture?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the isomeric ratio.[1][2][3] The proton (¹H) and carbon (¹³C) NMR spectra of the two isomers show distinct chemical shifts for the protons and carbons, particularly those on the indazole ring system.[1][3] By integrating the signals corresponding to each isomer, the relative ratio can be accurately calculated.
Q4: Can I control the regioselectivity of the methylation reaction to favor one isomer?
Yes, the regioselectivity of N-alkylation of indazole can be influenced by the reaction conditions.[4][5][6][7] Factors such as the choice of base, solvent, and alkylating agent can affect the ratio of N-1 to N-2 alkylation.[4][5][7] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for certain substituted indazoles.[4] Conversely, kinetic control conditions may favor the N-2 product, while thermodynamically controlled reactions often yield the more stable N-1 isomer.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of 1-methyl and 2-methyl indazole isomers.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor or no separation of isomers. | Inappropriate solvent system: The polarity of the eluent may be too high or too low. | Optimize the solvent system. Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments. Monitor the separation by thin-layer chromatography (TLC) to find the optimal mobile phase composition. |
| Column overloading: Too much sample has been loaded onto the column. | Reduce the amount of sample loaded. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. | |
| Incorrect stationary phase: The chosen stationary phase (e.g., silica gel, alumina) may not be suitable for the separation. | Try a different stationary phase. If silica gel does not provide adequate separation, consider using alumina or a modified silica gel. | |
| Co-elution of isomers. | Similar polarity of isomers: The structural similarity of the isomers can lead to very close retention times.[8] | Use a longer column or a stationary phase with a smaller particle size. This will increase the number of theoretical plates and improve resolution. Employ a gradient elution. A gradual change in the mobile phase composition can help to resolve closely eluting compounds. |
| Product loss during chromatography. | Adsorption to the stationary phase: The compounds may be irreversibly adsorbed to the silica gel. | Add a small amount of a modifier to the eluent. For example, adding a small percentage of triethylamine can help to reduce tailing and prevent the loss of basic compounds. |
Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystal formation. | Solution is not supersaturated: The concentration of the solute is too low. | Concentrate the solution. Gently heat the solution to evaporate some of the solvent. Cool the solution slowly. Rapid cooling can lead to the formation of an oil or amorphous solid. |
| Inappropriate solvent: The chosen solvent is not suitable for crystallization. | Screen for a suitable solvent or solvent system. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] A mixed solvent system can also be effective.[10] | |
| Oiling out instead of crystallization. | Solution is too concentrated or cooled too quickly. | Dilute the solution slightly with the solvent. Allow the solution to cool more slowly. Placing the flask in a Dewar filled with warm water can help to control the cooling rate. |
| Impure crystals. | Co-crystallization of isomers: Both isomers are crystallizing out of the solution. | Perform multiple recrystallizations. Each recrystallization step will enrich the desired isomer. Try a different solvent system. The relative solubilities of the isomers may differ in other solvents. Consider selective seeding. Adding a small seed crystal of the desired pure isomer can induce its selective crystallization.[11] |
Experimental Protocols
Protocol 1: Separation of 1-Methyl and 2-Methyl Indazole by Column Chromatography
Objective: To separate a mixture of 1-methyl and 2-methyl indazole using silica gel column chromatography.
Materials:
-
Mixture of 1-methyl and 2-methyl indazole
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring there are no air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the isomer mixture in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the initial solvent system. The N-1 isomer is generally less polar and will elute first.[1]
-
Fraction Collection: Collect fractions in test tubes.
-
TLC Monitoring: Monitor the fractions by TLC to identify which fractions contain the separated isomers.
-
Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure to obtain the isolated compounds.
Quantitative Data Example:
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient elution: Hexane to 20% Ethyl Acetate in Hexane |
| Elution Order | 1-methylindazole (less polar) followed by 2-methylindazole (more polar) |
Protocol 2: Separation by Recrystallization from a Mixed Solvent System
Objective: To separate 1-methyl and 2-methyl indazole isomers by recrystallization. This method is particularly useful for substituted indazoles where solubility differences are more pronounced.[10]
Materials:
-
Mixture of 1-methyl and 2-methyl indazole derivatives
-
Acetone
-
Water
-
Ethanol
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: In a small test tube, test the solubility of the mixture in different solvents and mixed solvent systems to find a suitable one where one isomer is significantly less soluble than the other at room temperature. A patent suggests using mixed solvents like acetone/water or ethanol/water for substituted indazoles.[10]
-
Dissolution: Dissolve the isomeric mixture in a minimal amount of the hot solvent system (e.g., acetone/water 3:1 v/v) in an Erlenmeyer flask.[10]
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Analysis: Analyze the purity of the crystals and the filtrate by NMR or HPLC to determine the efficiency of the separation. The filtrate will be enriched in the more soluble isomer.
Quantitative Data Example (for substituted indazoles as described in a patent): [10]
| Isomer Mixture | Solvent System (v/v) | Isolated Product | Purity |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone/Water (3:1) | 5-amino-1-(2-hydroxyethyl)-indazole | >99% |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Ethanol/Water (~1.4:1) | Both isomers separated | >99% |
Visualizations
Caption: Workflow for the separation of 1-methyl and 2-methyl indazole isomers.
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Regioselective Alkylation of Indazoles
Welcome to the technical support center for the regioselective alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of N-alkylated indazoles.
Troubleshooting Guide
This guide addresses specific problems that may arise during the regioselective alkylation of indazoles, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction conditions favor a mixture of kinetic and thermodynamic products. The choice of base, solvent, or temperature may not be optimal for the specific substrate.[1][2][3] | To favor the N1 isomer (thermodynamic product) , consider using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF).[2][3][4] These conditions often allow for equilibration to the more stable 1H-indazole tautomer before alkylation.[3][4] For the N2 isomer (kinetic product) , Mitsunobu conditions (e.g., with DIAD or DEAD and PPh₃) often show a preference for N2-alkylation.[3][4] Alternatively, acidic conditions using alkyl 2,2,2-trichloroacetimidates with a promoter like trifluoromethanesulfonic acid (TfOH) can be highly selective for the N2 position.[5][6][7] |
| Low or No Yield of Alkylated Product | The base may not be strong enough to deprotonate the indazole effectively. The alkylating agent may be unreactive or unstable under the reaction conditions.[8] Steric hindrance from bulky substituents on the indazole ring or the alkylating agent can impede the reaction.[5] | Ensure the use of an appropriate base for your substrate. For instance, if using weaker bases like K₂CO₃ or Cs₂CO₃, heating in a polar aprotic solvent like DMF might be necessary.[1][8] Verify the quality and reactivity of the alkylating agent. If steric hindrance is a suspected issue, prolonged reaction times or elevated temperatures may be required. However, be aware that this might also affect regioselectivity. |
| Inconsistent Results Between Batches | Presence of moisture or air can affect bases like NaH. The quality and purity of reagents and solvents can vary. | Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like NaH.[9] Ensure the purity of the indazole starting material and the alkylating agent. |
| Difficulty in Separating N1 and N2 Isomers | The polarity of the two regioisomers is very similar. | Purification by flash column chromatography is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to improve separation. In some cases, derivatization or alternative chromatographic techniques may be necessary. |
| Reaction Fails with a Specific Substituted Indazole | Electronic effects of the substituent interfere with the reaction. For example, electron-withdrawing groups can decrease the nucleophilicity of the indazole nitrogens.[2] Substituents at the C7 position can sterically hinder N1-alkylation.[1][2] | For indazoles with electron-withdrawing groups, stronger reaction conditions (e.g., stronger base, higher temperature) may be needed. If a C7 substituent is present, targeting N2-alkylation might be a more viable strategy.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine whether N1 or N2 alkylation is favored?
A1: The regioselectivity of indazole alkylation is primarily influenced by a combination of factors:
-
Base and Solvent System: Strong, non-coordinating bases like NaH in a non-polar solvent like THF tend to favor the thermodynamically more stable N1-alkylated product.[2][3][4] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF often lead to mixtures.[1]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. Some methods are specific for certain types of alkyl groups (primary, secondary, tertiary).[1][5]
-
Substituents on the Indazole Ring: Both electronic and steric effects of substituents can direct the alkylation. For instance, an electron-withdrawing group at the C3 position can favor N1-alkylation through chelation with a cation (like Na⁺ or Cs⁺).[8][9] Conversely, a bulky substituent at the C7 position can hinder N1-alkylation and favor the N2 position.[1][2]
-
Reaction Temperature: Temperature can influence the balance between kinetic and thermodynamic control. Higher temperatures may favor the thermodynamic N1 product, assuming equilibration is possible.
Q2: How can I achieve selective N1-alkylation?
A2: A widely successful method for selective N1-alkylation involves the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF).[2][3][4] This combination is believed to favor the formation of the thermodynamically more stable N1-anion, leading to high N1 selectivity upon addition of the alkylating agent. The presence of a chelating group at the C3 position (like an ester) can further enhance N1 selectivity, especially with bases like Cs₂CO₃.[8][9]
Q3: What is the best way to synthesize the N2-alkylated indazole?
A3: For selective N2-alkylation, two main strategies are commonly employed:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a strong preference for the kinetically favored N2-alkylation.[3][4]
-
Acid-Promoted Alkylation: Using an alkyl 2,2,2-trichloroacetimidate as the alkylating agent in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate has been shown to be highly selective for the N2 position.[5][6][7]
Q4: Do I always need to use a strong base like NaH for N1-alkylation?
A4: Not necessarily, although it is often the most reliable for high N1 selectivity.[2][3] In some cases, particularly with indazoles bearing an electron-withdrawing and chelating group at the C3 position, bases like cesium carbonate (Cs₂CO₃) can also provide good N1 selectivity.[8][9] The cesium cation is thought to coordinate with the N2 nitrogen and the C3 substituent, sterically blocking the N2 position and directing the alkylating agent to N1.[9]
Q5: Why does my reaction with a 7-substituted indazole give poor N1 selectivity?
A5: Substituents at the C7 position can sterically block the N1 nitrogen, making it less accessible to the alkylating agent.[1][2] This steric hindrance can lead to a decrease in the N1:N2 ratio or even a preference for N2-alkylation.[2]
Data Summary Tables
Table 1: N1-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate [8][9]
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio |
| Methyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >90 | High N1 |
| Ethyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >90 | High N1 |
| n-Propyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >90 | High N1 |
| Isopropyl Tosylate | Cs₂CO₃ | Dioxane | 90 | >90 | High N1 |
Table 2: N2-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate under Mitsunobu Conditions [8]
| Alcohol | Reagents | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio |
| Methanol | PPh₃, DEAD | THF | 50 | >90 | High N2 |
| Ethanol | PPh₃, DEAD | THF | 50 | >90 | High N2 |
| n-Propanol | PPh₃, DEAD | THF | 50 | >90 | High N2 |
| Isopropanol | PPh₃, DEAD | THF | 50 | >90 | High N2 |
Table 3: General Comparison of Conditions for Regioselectivity
| Condition | Favored Isomer | Typical Reagents | Rationale |
| Thermodynamic Control | N1 | NaH in THF | Formation of the more stable 1H-indazole tautomer/anion.[3][4] |
| Kinetic Control | N2 | Mitsunobu (PPh₃, DEAD/DIAD) | The N2 position is often more sterically accessible and/or has a higher electron density in the neutral indazole.[3][4] |
| Acid-Promoted | N2 | Alkyl trichloroacetimidate, TfOH | Protonation and activation of the alkylating agent, followed by nucleophilic attack from the N2 position.[5][7] |
| Cation Chelation | N1 | Cs₂CO₃ or NaH with C3-ester/amide | The metal cation coordinates between N2 and the C3 substituent, blocking the N2 position.[2][8][9] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF (Thermodynamic Control)
This protocol is adapted for high N1-selectivity, particularly for indazoles with or without electron-withdrawing groups.[2][3][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over several minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is generally effective for obtaining the N2-isomer from a variety of primary and secondary alcohols.[8][10]
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. Caution: Azodicarboxylates are hazardous.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring and Concentration: Monitor the reaction for the consumption of starting material by TLC or LC-MS. Once complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, which will contain triphenylphosphine oxide and other byproducts, can be purified directly by flash column chromatography to isolate the desired N2-alkylated indazole.
Visualizations
Caption: Key factors determining the outcome of N1 vs. N2 indazole alkylation.
Caption: Troubleshooting decision tree for poor regioselectivity in indazole alkylation.
Caption: General experimental workflow for the N-alkylation of indazoles.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
avoiding side reactions in indazole C-H functionalization
Welcome to the technical support center for indazole C-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common side reactions and achieving desired product outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the C-H functionalization of indazoles, offering explanations and concrete solutions to improve reaction selectivity and yield.
Q1: My C-H arylation reaction is giving a mixture of C3 and C7-arylated products. How can I control the regioselectivity?
A1: Achieving regioselectivity between the C3 and C7 positions is a common challenge that can be controlled by carefully selecting the solvent and ligand in your palladium-catalyzed reaction. The choice of these components can electronically and sterically influence the transition state of the C-H activation step.
Troubleshooting Steps:
-
Solvent and Ligand Screening: The polarity of the solvent and the nature of the ligand are critical. For instance, in the Pd(OAc)₂-catalyzed arylation of 1-methyl-4-nitro-1H-indazole, switching from a bidentate ligand in a polar aprotic solvent to a phosphine ligand in water can completely switch the selectivity from C7 to C3.[1][2]
-
Use of Directing Groups: For reliable C7 functionalization, employing a directing group at the N1 position is a highly effective strategy. An N,N-diisopropylcarbamoyl group, for example, has been shown to effectively direct rhodium-catalyzed C7-olefination.[3]
-
Substituent Effects: Analyze the electronic properties of your indazole substrate. Electron-withdrawing groups (EWGs) on the benzene ring can significantly influence the reactivity and direct the functionalization to specific positions. For instance, direct C7-arylation often works well for 3-substituted 1H-indazoles that contain an EWG on the aromatic ring.[3][4]
Q2: I am observing significant N-arylation or N-alkylation instead of the desired C-H functionalization. How can I prevent this side reaction?
A2: Competing N-functionalization is a frequent side reaction because the nitrogen atoms of the indazole ring are nucleophilic. This issue is best addressed by protecting the reactive nitrogen or by optimizing the reaction conditions to favor C-H activation.
Troubleshooting Steps:
-
N-Protection: The most direct method is to protect the indazole at the N1 or N2 position. Electron-withdrawing protecting groups like acetyl (Ac), tert-butoxycarbonyl (Boc), or tosyl (Ts) can reduce the nucleophilicity of the nitrogen, but they may also severely inhibit the desired C-H activation. Therefore, a careful selection of the protecting group is necessary.
-
Optimize Base and Solvent: The choice of base and solvent system is critical for directing the reaction towards N1 or N2 alkylation, and understanding these factors can help suppress it in favor of C-H functionalization. For selective N1-alkylation, the combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is often effective.[5] This is because the sodium cation can coordinate with the N2 atom, sterically hindering alkylation at that position.[6] Conversely, Mitsunobu conditions often favor N2-alkylation.[5][6] By avoiding conditions known to promote N-alkylation, you can favor C-H functionalization.
-
Ligand Choice: In some catalytic systems, the ligand can play a role in preventing non-productive coordination of the catalyst to the indazole nitrogen. For instance, in Pd(II)-catalyzed C-3 arylation, a phenanthroline ligand coordinates strongly to the palladium center, which weakens the coordination of the indazole's nitrogen atom to the metal.
Q3: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the outcome?
A3: Low yields can result from several factors including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Loading: For challenging substrates, increasing the catalyst and/or ligand loading can sometimes improve conversion. However, this should be done judiciously to avoid increased side reactions and cost. For example, in some direct C-3 arylations of 1H-indazoles, increasing the Pd(OAc)₂ catalyst loading from 10 mol% to 20 mol% and the 1,10-phenanthroline ligand loading from 20 mol% to 40 mol% was explored to improve yields.[7]
-
Reaction Temperature and Time: Increasing the reaction temperature can often improve sluggish reactions. Monitor the reaction over a time course to determine the optimal reaction time and to check for product decomposition at elevated temperatures.
-
Choice of Halide/Leaving Group: In cross-coupling reactions, the reactivity of the coupling partner is crucial. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. If you are using a less reactive aryl halide, consider switching to a more reactive one if your synthesis allows.
-
Additives: In some palladium-catalyzed reactions, the use of silver salts (e.g., Ag₂CO₃) as halide scavengers can be beneficial, although robust protocols that avoid these additives have also been developed.[8]
Data Presentation: Controlling Regioselectivity
The following tables provide quantitative data on how reaction conditions can be tuned to control the regioselectivity of indazole C-H arylation.
Table 1: Solvent and Ligand-Controlled C-H Arylation of 1-Methyl-4-Nitro-1H-Indazole [1][2]
| Entry | Catalyst | Ligand | Base | Solvent | Position | Yield (%) |
| 1 | Pd(OAc)₂ | 1,10-phenanthroline | K₂CO₃ | DMA | C7 | 75 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | H₂O | C3 | 80 |
This table demonstrates a clear switch in regioselectivity from C7 to C3 by changing the ligand from the bidentate 1,10-phenanthroline to the phosphine-based PPh₃ and the solvent from DMA to water.
Table 2: Influence of Base and Solvent on N-Alkylation Regioselectivity [5]
| Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio |
| H | n-pentyl bromide | NaH | THF | 1 : 1.3 |
| H | n-pentyl bromide | Cs₂CO₃ | DMF | 1 : 1.9 |
| 3-tert-Butyl | n-pentyl bromide | NaH | THF | >99 : <1 |
| 7-NO₂ | n-pentyl bromide | NaH | THF | 4 : 96 |
This table highlights how the interplay between the indazole substituent, base, and solvent dictates the outcome of N-alkylation, providing insight into conditions to avoid when C-H functionalization is the goal.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C7-Arylation of 3-Substituted 1H-Indazoles [3][9]
This procedure is adapted for the selective arylation at the C7 position.
-
Reaction Setup: To a reaction vessel, add the 3-substituted 1H-indazole (1.0 equiv.), the iodoaryl coupling partner (1.2 equiv.), Pd(OAc)₂ (10-20 mol%), 1,10-phenanthroline (20-40 mol%), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) to the vessel.
-
Reaction Execution: Heat the mixture to reflux (typically around 165 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed C-3 Arylation of N-Protected Indazoles [8]
This procedure is optimized for high yields of C3-arylated indazoles.
-
Reaction Setup: In a sealed tube, combine Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (10 mol%), Cs₂CO₃ (1.0 equiv.), the N-protected indazole (1.0 equiv.), and the aryl halide (2.0 equiv.).
-
Solvent Addition: Add toluene as the solvent.
-
Reaction Execution: Cap the tube and stir the mixture at 160 °C for 48-72 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the resulting residue by preparative thin-layer chromatography (PTLC) or flash column chromatography.
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting common issues in indazole C-H functionalization.
Caption: Troubleshooting logic for poor C3 vs. C7 regioselectivity.
Caption: Decision pathway for preventing N-functionalization side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methyl-2H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Bromo-2-methyl-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scale-up synthesis of this compound?
The main challenge is controlling the regioselectivity of the N-methylation of 6-bromo-1H-indazole. The reaction can produce two isomers: the desired this compound (N2-isomer) and the isomeric 6-Bromo-1-methyl-1H-indazole (N1-isomer).[1][2][3] Achieving a high yield of the desired N2-isomer while minimizing the formation of the N1-isomer is critical for an efficient and scalable process.[4] Separation of these isomers can also be challenging on a large scale.[1][4]
Q2: Which reaction conditions favor the formation of the desired this compound (N2-isomer)?
While the N1-isomer is often the thermodynamically more stable product, certain conditions can be employed to favor the formation of the N2-isomer.[2][5][6] Electron-withdrawing groups at the C7 position of the indazole ring have been shown to favor N2-alkylation.[2][5][7] For the methylation of 6-bromo-1H-indazole, the choice of base and solvent is critical. While strong bases like sodium hydride (NaH) in THF tend to favor N1-alkylation, other conditions can provide mixtures of isomers.[1][5][8] One reported synthesis using sodium hydride in THF yielded the N2-isomer in 43% yield.[1]
Q3: How can I accurately identify the N1 and N2 isomers?
A combination of one- and two-dimensional NMR spectroscopy is a reliable method for distinguishing between the N1 and N2 isomers.[5] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to identify key correlations. For the N1-isomer, a correlation is observed between the protons of the methyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is seen between the methyl protons and the C3 carbon.[5] HPLC-MS can also be used to separate and identify the isomers based on their retention times and mass-to-charge ratios.[1]
Q4: What are the key safety considerations for this synthesis?
The N-methylation of 6-bromo-1H-indazole often employs hazardous reagents that require careful handling.
-
Sodium hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood.[1][8]
-
Iodomethane (Methyl Iodide): This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Solvents: Anhydrous solvents like THF are typically required. THF can form explosive peroxides and should be handled with care.[1][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion to Methylated Products | 1. Inactive Base: The sodium hydride may have degraded due to improper storage or handling. 2. Wet Reagents/Solvent: The presence of moisture will quench the sodium hydride. 3. Low Reaction Temperature: The reaction may be too slow at low temperatures. 4. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use fresh, high-quality sodium hydride. 2. Ensure all glassware is oven-dried and the solvent is anhydrous. 3. Allow the reaction to warm to room temperature after the addition of reagents.[1] 4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| Poor Regioselectivity (High N1-isomer Formation) | 1. Reaction Conditions: The choice of base and solvent significantly influences the N1:N2 ratio. NaH in THF is known to favor N1-alkylation for many indazole derivatives.[2][3][5][8] 2. Thermodynamic Control: The N1-isomer is often the thermodynamically favored product.[2][5][6] | 1. While NaH in THF has been reported to produce a 43% yield of the N2-isomer in this specific synthesis, exploring other base/solvent combinations may be necessary to optimize for the N2 product.[1] Consider investigating conditions known to favor kinetic control. |
| Difficult Purification (Poor Separation of Isomers) | 1. Similar Polarity: The N1 and N2 isomers can have very similar polarities, making them difficult to separate by column chromatography.[4] | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., ethyl acetate/hexane gradients) for silica gel chromatography.[1] 2. Alternative Purification Methods: Consider other purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective at scale. |
| Product Degradation During Workup | 1. Harsh Quenching: Rapid or uncontrolled quenching of the reaction can lead to side reactions or degradation. | 1. Quench the reaction slowly and under controlled temperature, for example, by adding aqueous ammonium chloride solution.[1] |
Experimental Protocols
Key Experiment: N-Methylation of 6-Bromo-1H-indazole
This protocol is adapted from a reported synthesis of this compound.[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-1H-indazole | 197.02 | 5.0 g | 25.4 mmol |
| Sodium Hydride (95%) | 24.00 | 672 mg | 26.6 mmol |
| Iodomethane | 141.94 | 6.36 mL | 102 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Saturated Aqueous Ammonium Chloride | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (95%, 672 mg, 26.6 mmol) in anhydrous THF (50 mL) at 0 °C (ice bath).
-
Deprotonation: Slowly add a solution of 6-bromo-1H-indazole (5.0 g, 25.4 mmol) in anhydrous THF to the sodium hydride suspension.
-
Stirring: Stir the reaction mixture for 30 minutes at 0 °C.
-
Methylation: Add iodomethane (6.36 mL, 102 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup:
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the two isomers.
-
Expected Results:
-
6-Bromo-1-methyl-1H-indazole (N1-isomer): 2.71 g (51% yield) as a yellow oil.[1]
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This compound (N2-isomer): 2.28 g (43% yield) as a yellow crystalline solid.[1]
Visualizations
Caption: Experimental workflow for the N-methylation of 6-bromo-1H-indazole.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. research.ucc.ie [research.ucc.ie]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for N-methylation of indazole
Welcome to the technical support center for the N-methylation of indazole. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of N-methylated indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of indazole?
The main challenge in the N-methylation of indazole is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, which can both be methylated.[1][2][3] This often leads to the formation of a mixture of N1- and N2-methylated isomers, which can be difficult to separate.[4][5] Achieving high selectivity for one isomer over the other requires careful optimization of reaction conditions.[2]
Q2: What are the key factors that influence whether methylation occurs at the N1 or N2 position?
Several factors determine the regiochemical outcome of indazole methylation:
-
Base and Solvent System: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) generally favor the formation of the thermodynamically more stable N1-isomer.[1][2][6][7]
-
Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring play a significant role. Bulky groups at the C3 position can sterically hinder attack at the N2 position, favoring N1-methylation.[2][6] Conversely, electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), can promote N2-alkylation.[6][7][8]
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Reaction Conditions (Kinetic vs. Thermodynamic Control): The N1-methylated product is typically the thermodynamically more stable isomer, while the N2-product is often the kinetically favored one.[1][9] Conditions that allow for equilibrium to be reached will favor the N1-isomer, whereas conditions that do not allow for this equilibrium will favor the N2-isomer.[1][7]
-
Methylating Agent: The nature of the methylating agent can also influence the N1/N2 ratio.[2]
Q3: What is the difference between kinetic and thermodynamic control in indazole methylation?
Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the different products. The product that is formed fastest will be the major product. In indazole methylation, the N2-isomer is often the kinetically favored product.[1][9]
Thermodynamic control, on the other hand, applies to reversible reactions where the product distribution is determined by the relative stabilities of the products. The most stable product will be the major product at equilibrium. The N1-methylated indazole is generally the more thermodynamically stable isomer.[1][2][7]
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-methylated product.
-
Possible Cause: Inappropriate choice of base and solvent.
-
Solution: Ensure that the base and solvent are compatible with the desired reaction. For instance, using potassium carbonate or sodium carbonate in THF may result in no N-alkylation product.[6][10] For N1-methylation, a strong base like NaH in an anhydrous aprotic solvent like THF is often effective.[1][11]
-
-
Possible Cause: Incomplete deprotonation of the indazole.
-
Solution: When using a base like NaH, ensure that the indazole is fully deprotonated before adding the methylating agent. This can be achieved by allowing sufficient stirring time after the addition of the base.[11]
-
-
Possible Cause: Degradation of starting material or product.
-
Solution: Check the stability of your specific indazole derivative under the reaction conditions. Some functional groups may not be stable to the basic or acidic conditions used. Consider using milder conditions or protecting sensitive functional groups.
-
Problem 2: Poor regioselectivity with a mixture of N1 and N2 isomers.
-
To Favor the N1-Isomer (Thermodynamic Product):
-
Solution: Employ a strong, non-coordinating base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2][6][7] This system is believed to favor the formation of the more stable N1-anion, which then reacts with the methylating agent.
-
-
To Favor the N2-Isomer (Kinetic Product):
-
Solution: Different strategies can be employed to favor the N2-isomer. One approach is to use acidic conditions.[9] Another effective method is the Mitsunobu reaction, which has shown a strong preference for the formation of the N2-alkylated regioisomer.[6][10] Additionally, the presence of an electron-withdrawing group at the C7 position of the indazole ring can direct methylation to the N2 position.[6][7]
-
Problem 3: Unexpected peaks in the NMR spectrum of the product.
-
Possible Cause: Presence of unreacted starting material, the other regioisomer, or byproducts.
-
Solution: Compare the NMR spectrum of your product with that of the starting material and, if possible, an authentic sample of the other regioisomer. Extra aromatic signals could indicate the presence of regioisomers.[12]
-
-
Possible Cause: Tautomers.
-
Possible Cause: Contaminants.
-
Solution: Sharp singlets may correspond to residual solvents from the reaction or purification steps. Broad peaks could be due to water or exchangeable protons (N-H). A D2O shake experiment can help identify exchangeable protons.[12]
-
Data Presentation
Table 1: Conditions for N1-Selective Methylation of Indazoles
| Methylating Agent | Base | Solvent | Temperature | Yield (N1) | N1:N2 Ratio | Reference |
| Methyl Iodide | NaH | THF | 0 °C to RT | High | >99:1 | [1][6] |
| Dimethyl Sulfate | NaH | THF | 0 °C to RT | High | >99:1 | [1] |
| Alkyl Bromide | NaH | THF | 50 °C | 89% | >99:1 | [13] |
| Alkyl Tosylate | Cs2CO3 | Dioxane | 90 °C | 90-98% | High N1 | [5] |
Table 2: Conditions for N2-Selective Methylation of Indazoles
| Methylating Agent | Base/Catalyst | Solvent | Temperature | Yield (N2) | N1:N2 Ratio | Reference |
| Dimethyl Carbonate | DABCO | DMF | Reflux | High | Kinetically favored | [1] |
| Methyl Iodide | None (sealed tube) | - | 100 °C | Not specified | Regioselective for N2 | [9] |
| Alcohol (Mitsunobu) | PPh3, DIAD/DEAD | THF | 0 °C to RT | 58% | 1:2.5 | [10] |
| Alkyl 2,2,2-trichloroacetimidate | TfOH or Cu(OTf)2 | - | - | High | High N2 | [9] |
Table 3: Effect of Substituents on Regioselectivity (using NaH in THF)
| Substituent Position | Substituent | Predominant Isomer | N1:N2 Ratio | Reference |
| C3 | -carboxymethyl, -tert-butyl, -COMe, -carboxamide | N1 | >99:1 | [6][7] |
| C7 | -NO2, -CO2Me | N2 | ≥ 96% N2 | [6][7][8] |
Experimental Protocols
Protocol 1: General Procedure for N1-Methylation (Thermodynamic Control)
This protocol is adapted for achieving high N1-selectivity using a strong base.[1][11]
Materials:
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Indazole derivative
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.[1]
-
Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.[11]
-
Extract the aqueous layer with ethyl acetate (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to isolate the N1-methylated indazole.[1]
Protocol 2: General Procedure for N2-Methylation (Kinetic Control using Mitsunobu Reaction)
This protocol is a general method for achieving N2-alkylation.[3][6]
Materials:
-
Indazole derivative
-
Methanol
-
Triphenylphosphine (PPh3)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Procedure:
-
Dissolve the indazole (1.0 equiv), triphenylphosphine (1.5 equiv), and methanol (1.5 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the N2-methylated product from the N1-isomer and byproducts.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Regioselectivity in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor regioselectivity in the N-alkylation of indazoles and other related synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of indazole N-alkylation?
A1: The regioselectivity of indazole N-alkylation is a delicate balance of several factors:
-
Reaction Conditions : The choice of base and solvent system is paramount. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3][4][5][6] Conversely, Mitsunobu conditions or the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds typically favor N2-alkylation.[2][7][8]
-
Indazole Substituents : The electronic and steric nature of substituents on the indazole ring significantly influences the outcome. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to direct alkylation to the N2 position.[1][3][5][9][10] Bulky substituents at the C3 position can sterically hinder attack at the N2 position, thus favoring N1-alkylation.[2][4]
-
Alkylating Agent : The reactivity and structure of the alkylating agent can also affect the N1/N2 product ratio.[1][2]
-
Chelation : The presence of a coordinating group on the indazole, such as an ester at the C3 position, can lead to chelation with the cation of the base (e.g., Na⁺), thereby directing alkylation to the N1 position.[2][5][7]
Q2: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
A2: To enhance the selectivity for the N1-isomer, which is often the thermodynamically more stable product, consider the following strategies:[1][4][6][10]
-
Utilize NaH in THF : This combination of a strong, non-nucleophilic base in a non-polar aprotic solvent is known to provide high N1-selectivity for a wide range of indazole substrates.[1][3][4][5][6] The sodium cation is believed to coordinate with the N2 nitrogen, sterically blocking it from the incoming electrophile.[4]
-
Introduce a Bulky C3-Substituent : If your synthesis allows, the presence of a sterically demanding group at the C3 position can disfavor alkylation at the adjacent N2 position.[2][4]
-
Thermodynamic Equilibration : In some cases, reacting with specific electrophiles like α-halo carbonyls in a polar aprotic solvent such as DMF can promote an equilibration process that favors the formation of the more stable N1-substituted indazole.[1][4][6]
Q3: I need to synthesize the N2-substituted indazole, but my current protocol favors the N1 isomer. What modifications can I make?
A3: To favor the formation of the N2-substituted product, which is often the kinetic product, you should consider conditions that avoid thermodynamic equilibration and alter the electronic properties of the indazole core:[9][11]
-
Install an Electron-Withdrawing Group at C7 : The most effective and widely reported strategy is to use an indazole precursor bearing a strong electron-withdrawing group (EWG) like a nitro (-NO₂) or ester (-CO₂Me) group at the C7 position. This has been shown to yield excellent N2-selectivity (≥96%).[1][3][5][9][10]
-
Employ Mitsunobu Conditions : The Mitsunobu reaction (using an alcohol, a phosphine like PPh₃, and an azodicarboxylate like DEAD or DIAD) is a reliable method for achieving N2-alkylation.[1][7][10][12]
-
Acidic or Neutral Conditions : Alkylation under acidic or neutral conditions can selectively occur at the N2 position.[9][13] For example, the use of alkyl 2,2,2-trichloroacetimidates with a catalytic amount of a strong acid like TfOH is an effective method for N2-alkylation.[9] The use of diazo compounds with catalytic TfOH also provides excellent N2-selectivity.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor N1/N2 Regioselectivity | Reaction conditions are not optimal for directing the alkylation. | To favor N1-alkylation , use NaH in THF. To favor N2-alkylation , consider Mitsunobu conditions or the use of an electron-withdrawing group at the C7 position.[1][3][4][5][6][9][10] |
| Electronic and/or steric properties of the indazole are not directing the reaction as expected. | If possible, modify the indazole substrate. A bulky C3-substituent can favor N1-alkylation, while a C7-EWG strongly favors N2-alkylation.[2][3][4][5][9][10] | |
| Low Reaction Yield | Incomplete reaction or formation of side products. | Ensure anhydrous conditions, especially when using reactive bases like NaH. Optimize the reaction temperature; some reactions may require heating to proceed to completion.[2] The choice of alkylating agent can also impact the yield; primary alkyl halides and tosylates are often effective.[2] |
| Difficulty in Separating N1 and N2 Isomers | The isomers possess very similar physical properties. | While not a direct solution to improving regioselectivity, if a mixture is unavoidable, meticulous optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is necessary. Consider derivatization of the mixture to facilitate separation, followed by the removal of the directing group if feasible.[2] |
Data on Regioselectivity under Various Conditions
The following table summarizes reported regioselectivities for the N-alkylation of various indazoles under different reaction conditions.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | Cs₂CO₃, TsCl | Dioxane | 90 | >98:2 | >84 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Various Alcohols | PPh₃, DEAD | THF | 50 | <2:98 | >90 |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | >99 |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | >99:1 | 91 |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 4:96 | 93 |
| 7-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | <1:99 | 98 |
| 4-Nitro-1H-indazole | Silylated Ribose | (Fusion) | - | - | N1 favored | 66 |
| 4-Nitro-1H-indazole | Silylated Ribose | (Silyl Hilbert-Johnson) | - | - | N2 favored | 64 |
Key Experimental Protocols
General Procedure for N1-Alkylation (NaH/THF Method)
-
To a solution of the substituted 1H-indazole (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.
-
The reaction can be stirred at room temperature or heated to 50 °C to ensure completion. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[2]
General Procedure for N2-Alkylation (Mitsunobu Reaction)
-
To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (2.0 equiv), and triphenylphosphine (2.0 equiv) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the N2-alkylated indazole.[7]
General Procedure for N2-Alkylation (TfOH/Diazo Method)
-
To a solution of the 1H-indazole (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N2-alkylated indazole.[2]
Visual Guides
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. research.ucc.ie [research.ucc.ie]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 13. wuxibiology.com [wuxibiology.com]
Technical Support Center: Managing Hazardous Reagents in Indazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective management of hazardous reagents, particularly sodium hydride (NaH), in indazole synthesis.
Troubleshooting Guide
This section addresses common issues encountered during indazole synthesis when using sodium hydride.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Inactive Sodium Hydride: NaH may have degraded due to improper storage and exposure to moisture.[1] | - Use fresh, unopened NaH. - Ensure NaH is stored in a tightly sealed container in a dry, well-ventilated area, away from water and moisture.[2] - The quality of NaH dispersion in mineral oil can be checked by adding a small, carefully controlled amount to a protic solvent and observing for hydrogen evolution. |
| Insufficient Deprotonation: The amount of NaH used may be inadequate to fully deprotonate the indazole. | - Use a slight excess of NaH (typically 1.1-1.5 equivalents) to ensure complete deprotonation. | |
| Poor Solvent Quality: The solvent may contain water, which will quench the NaH. | - Use anhydrous solvents. Ensure solvents are properly dried and stored over molecular sieves or other appropriate drying agents. | |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the N1/N2 ratio.[3][4] | - For preferential N1-alkylation, a combination of NaH in THF is often effective.[5] - The use of potassium carbonate (K₂CO₃) in DMF can also favor N1 substitution.[6] - Steric hindrance at the C3 position of the indazole can favor N1 regioisomer formation.[4] |
| Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent can affect regioselectivity. | - Primary alkyl halides generally provide good N1 selectivity with NaH in THF.[3] | |
| Runaway Reaction or Exotherm | Rapid Addition of Reagents: Adding the alkylating agent or quenching agent too quickly can lead to an uncontrolled exothermic reaction. | - Add reagents dropwise, especially the alkylating agent and the quenching solution. - Use an ice bath to maintain a low reaction temperature during additions. |
| Inadequate Stirring: Poor mixing can lead to localized "hot spots" where the reaction proceeds too quickly. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Fire During Quenching | Reactive Quenching Agent: Using a highly reactive quenching agent like water directly with unreacted NaH can cause a fire.[1] | - Always quench with a less reactive alcohol, such as isopropanol or ethanol, first, followed by a more reactive alcohol like methanol, and finally, cautiously with water.[3] |
| Insufficient Inert Atmosphere: Exposure of unquenched NaH to air can lead to ignition.[1] | - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the quenching process. |
Frequently Asked Questions (FAQs)
Q1: What personal protective equipment (PPE) should be worn when handling sodium hydride?
A1: Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[1] Work should be conducted in a chemical fume hood.
Q2: How should sodium hydride be stored?
A2: Sodium hydride should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from water and moisture.[2] It is crucial to prevent contact with air, which can degrade the reagent and pose a fire risk.
Q3: How can I safely dispose of residual sodium hydride?
A3: Unused sodium hydride must be quenched before disposal. This involves slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally water, all under an inert atmosphere and with cooling.[3] The resulting aqueous solution can then be neutralized and disposed of as hazardous waste according to local regulations.
Q4: Are there safer alternatives to sodium hydride for the N-alkylation of indazoles?
A4: Yes, several alternatives can be used, although their effectiveness may vary depending on the specific substrate and desired outcome. Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used, typically in solvents like DMF or acetonitrile.[3][4][6] While generally safer to handle, they may require higher temperatures and longer reaction times.
Q5: What are the main hazards associated with sodium hydride?
A5: Sodium hydride is highly flammable and reacts violently with water, releasing hydrogen gas which can ignite.[1] It is also corrosive. Many incidents involving NaH occur when it is used with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can lead to fires and explosions.[1]
Quantitative Data Summary: Comparison of Bases for Indazole N-Alkylation
The choice of base and solvent significantly impacts the regioselectivity of indazole N-alkylation. The following table summarizes data for the alkylation of a model indazole substrate.
| Base | Solvent | N1:N2 Ratio | Conversion (%) | Reference |
| NaH | THF | 94:6 | >95 | [3] |
| K₂CO₃ | DMF | 60:40 | 85 | [3][6] |
| Cs₂CO₃ | DMF | - | - | [4] |
| DBU | DMF | - | 59-72 | [3] |
| KOtBu | THF | 94:6 | 30 | [3] |
Data is generalized from studies on various substituted indazoles and should be considered as a guideline. Actual results may vary based on the specific substrate and reaction conditions.
Experimental Protocols
Key Experiment 1: N-Alkylation of Indazole using Sodium Hydride
Objective: To perform a regioselective N1-alkylation of an indazole derivative.
Materials:
-
Indazole derivative
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide
-
Isopropanol
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere.
-
To the flask, add the indazole derivative (1.0 eq).
-
Add anhydrous THF via a syringe.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding isopropanol, followed by methanol, and then saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Experiment 2: Safe Quenching of Sodium Hydride
Objective: To safely neutralize excess sodium hydride after a reaction.
Materials:
-
Reaction mixture containing unreacted sodium hydride
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Inert gas supply (Nitrogen or Argon)
-
Dropping funnel
-
Ice bath
Procedure:
-
Ensure the reaction flask is under a positive pressure of an inert gas.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous isopropanol dropwise from a dropping funnel with vigorous stirring. Hydrogen gas evolution will be observed. The rate of addition should be controlled to prevent excessive gas evolution and a rapid temperature increase.
-
Once the gas evolution from the isopropanol addition subsides, continue stirring for another 15-20 minutes.
-
Slowly add anhydrous methanol dropwise. Again, control the addition rate based on the rate of gas evolution.
-
After the addition of methanol is complete and gas evolution has ceased, continue stirring for 15-20 minutes.
-
Very cautiously, add deionized water dropwise. Be prepared for a potentially vigorous reaction if pockets of unreacted sodium hydride remain.
-
Once the quenching is complete, the reaction mixture can be worked up as required by the specific experimental protocol.
Visualizations
Caption: General workflow for the N-alkylation of indazole.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Sodium hydride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. research.ucc.ie [research.ucc.ie]
- 6. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
increasing solubility of 6-Bromo-2-methyl-2H-indazole for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 6-Bromo-2-methyl-2H-indazole in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Gentle Heating: Carefully warming the reaction mixture can significantly increase the solubility of the compound.
-
Sonication: Using an ultrasonic bath can help break up solid particles and facilitate dissolution.
-
Solvent Selection: If the initial solvent is not effective, consider switching to or adding a co-solvent with a different polarity. A good starting point would be polar aprotic solvents.
Q3: Can I use a co-solvent to improve the solubility of this compound in a reaction?
A3: Yes, using a co-solvent is a common and effective strategy. For reactions like the Suzuki-Miyaura coupling, a mixture of a non-polar solvent (like toluene or dioxane) and a polar aprotic solvent (like DMF or DMSO) can be effective. The addition of a small amount of a polar solvent can significantly enhance the solubility of polar reagents without drastically changing the overall polarity of the reaction medium.
Q4: How should I store this compound to maintain its integrity?
A4: It is recommended to store this compound in a tightly sealed container in a dry, room temperature environment.[1] For long-term storage, keeping it in a cool, dark, and dry place is advisable to prevent potential degradation.
Troubleshooting Guides
Issue 1: Poor Solubility in Common Reaction Solvents
This guide provides a systematic approach to address poor solubility of this compound during reaction setup.
Predicted Solubility Profile of this compound
| Solvent | Predicted Solubility | Rationale |
| Dimethylformamide (DMF) | High | Polar aprotic solvent, generally effective for dissolving heterocyclic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Moderate | Ethereal solvent with moderate polarity, may require heating for complete dissolution. |
| Dioxane | Moderate | Ethereal solvent, often used in cross-coupling reactions, may require heating. |
| Acetonitrile (ACN) | Moderate to Low | Polar aprotic solvent, solubility may be limited at room temperature. |
| Toluene | Low | Non-polar aromatic solvent, unlikely to be a good solvent at room temperature. |
| Dichloromethane (DCM) | Low | Halogenated solvent with moderate polarity, may have limited success. |
| Methanol/Ethanol | Low | Polar protic solvents, generally less effective for this type of compound. |
Disclaimer: The solubility data presented in this table are predicted values based on the physicochemical properties of the compound and general solubility trends. Experimental verification is recommended.
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Incomplete Reaction Believed to be Due to Poor Solubility in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a common application for aryl bromides like this compound. Poor solubility of the starting material can lead to low yields and incomplete conversions.
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction where the solubility of this compound is a concern.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the primary organic solvent (e.g., 1,4-dioxane or toluene) to the flask.
-
Initial Dissolution Attempt: Stir the mixture at room temperature for 10-15 minutes. If the solids are not fully dissolved, proceed to the next steps.
-
Heating: Gently heat the mixture to 60-80°C with continuous stirring. Monitor for dissolution.
-
Co-solvent Addition (if necessary): If the compound is still not fully dissolved, add a small amount of a co-solvent such as DMF or DMSO (e.g., 5-10% of the total solvent volume) and continue to stir at an elevated temperature.
-
Degassing: Once the starting materials are dissolved, degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.
Experimental Workflow for Suzuki-Miyaura Coupling with Solubility Enhancement
Caption: Suzuki coupling with solubility enhancement.
References
preventing decomposition of indazole derivatives during workup
Welcome to the Technical Support Center for handling indazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of these valuable compounds during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the decomposition of indazole derivatives during workup?
A1: Indazole derivatives can be sensitive to a variety of conditions commonly encountered during workup procedures. The primary causes of decomposition include:
-
Acidic Conditions: Strong acidic environments can lead to protonation of the pyrazole ring, potentially making it more susceptible to ring-opening or other undesired reactions.[1][2]
-
Basic Conditions: Strong bases can deprotonate the N-H of the indazole ring, forming an indazolate anion which can be more reactive or prone to side reactions.[3] Some N-protected indazoles can also be deprotected under basic conditions.[4]
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air. This can lead to the formation of N-oxides or other degradation products.[5]
-
High Temperatures: Elevated temperatures during workup, such as during solvent evaporation, can promote decomposition, especially for less stable derivatives.[6]
-
Presence of Reactive Reagents: Residual reactive reagents from the preceding reaction step can cause degradation if not properly quenched or removed.
Q2: At which nitrogen atom (N1 or N2) do side reactions like alkylation typically occur?
A2: The regioselectivity of reactions like alkylation at the N1 or N2 position of the indazole ring is highly dependent on the reaction conditions.[7][8]
-
Under strongly basic conditions , a mixture of N1 and N2 alkylated products is often observed.[1]
-
Mildly acidic conditions can favor kinetically controlled protection at the N2 position.[1]
-
Thermodynamic conditions tend to favor the formation of the more stable N1-substituted regioisomer.[1] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[2][6][8]
Q3: Are there general guidelines for choosing a suitable protecting group for the indazole nitrogen?
A3: Yes, selecting an appropriate protecting group is crucial for preventing unwanted side reactions. The choice depends on the subsequent reaction conditions.
-
For protection at the N2 position , the 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective. It can direct regioselective lithiation at the C3 position and can be removed under mild conditions with TBAF or aqueous HCl.[9][10]
-
The p-methoxybenzyl (PMB) group is a suitable choice when a less base-labile protecting group is needed, especially at elevated temperatures.[1]
-
The 2,2,2-trichloroethylchloroformate (Troc-Cl) can be used for selective N-protection in the presence of other nucleophilic groups like primary alcohols.
-
Boc and THP groups have also been reported for N1-protection.[11]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the workup of indazole derivatives.
Issue 1: Low yield or decomposition observed after acidic workup.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Indazole ring protonation and subsequent degradation. | Use milder acidic conditions. Consider using a buffered aqueous solution (e.g., saturated NH4Cl) instead of strong acids like HCl. | For sensitive substrates, an aqueous workup with saturated sodium bicarbonate solution followed by extraction with an organic solvent is a common practice. |
| Hydrolysis of sensitive functional groups. | If your derivative contains acid-labile groups (e.g., esters, acetals), perform the workup at low temperatures (0-5 °C) and minimize the exposure time to acidic conditions. | N/A |
| Acid-catalyzed side reactions. | If possible, opt for a non-acidic workup. Neutralization with a weak base like sodium bicarbonate followed by extraction can be a good alternative. | N/A |
Issue 2: Product degradation during basic workup.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Formation of reactive indazolate anion. | Use a weaker base for neutralization, such as a saturated solution of sodium bicarbonate or potassium carbonate, instead of strong bases like NaOH or KOH. | N/A |
| Base-catalyzed hydrolysis or side reactions. | Perform the workup at reduced temperatures and avoid prolonged contact with the basic solution. | N/A |
| Deprotection of base-labile protecting groups. | If your indazole is N-protected with a base-sensitive group, ensure the pH of the aqueous phase does not become too high. | The SEM group can be removed by treatment with TBAF in THF or aqueous HCl in EtOH.[9][10] |
Issue 3: Evidence of oxidation during workup (e.g., color change, presence of N-oxides).
| Potential Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Air oxidation. | Degas all solvents used in the workup by bubbling nitrogen or argon through them. Perform the workup under an inert atmosphere (N2 or Ar). | N/A |
| Presence of residual oxidizing agents. | Ensure that any oxidizing agents from the previous step are thoroughly quenched before initiating the workup. Common quenching agents include sodium thiosulfate or sodium sulfite. | A general quenching procedure involves adding a saturated aqueous solution of sodium thiosulfate to the reaction mixture and stirring for 10-15 minutes before extraction. |
| Peroxide formation in solvents. | Use freshly distilled or peroxide-free solvents (especially ethers like THF and diethyl ether) for extraction and chromatography. | N/A |
Issue 4: Difficulty in purifying the final compound.
| Potential Cause | Troubleshooting Step | Detailed Protocol/Reference |
| Formation of hard-to-separate regioisomers (N1 vs. N2). | Optimize the reaction conditions to favor the formation of a single regioisomer. If a mixture is unavoidable, column chromatography on silica gel is often effective for separation as the isomers usually have different polarities.[7] Recrystallization using a mixed solvent system can also be an effective method for separating isomers.[12] | N/A |
| Compound instability on silica gel. | Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or reverse-phase silica gel (C18). Alternatively, purification by recrystallization or distillation (if applicable) can be attempted.[13] | Advanced purification techniques like Supercritical Fluid Chromatography (SFC) can also be beneficial.[14] |
| Presence of persistent impurities. | Re-evaluate the reaction and workup procedure to identify the source of the impurity. An additional washing step during the aqueous workup or a pre-purification step like trituration might be necessary. | N/A |
Visualized Workflows and Decision Trees
General Workup Strategy for Indazole Derivatives
This workflow outlines a general approach to the workup of a reaction mixture containing an indazole derivative.
Caption: A generalized experimental workflow for the workup of indazole derivatives.
Decision Tree for Troubleshooting Indazole Decomposition
This decision tree helps in diagnosing and addressing decomposition issues during workup.
Caption: A decision tree for troubleshooting the decomposition of indazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Wikipedia [en.wikipedia.org]
- 4. Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soc.chim.it [soc.chim.it]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectra of 6-Bromo-2-methyl-2H-indazole and Its Isomers
A detailed examination of the 1H NMR spectra of 6-Bromo-2-methyl-2H-indazole, its regioisomer 6-Bromo-1-methyl-1H-indazole, and the parent compound 6-Bromo-1H-indazole reveals distinct chemical shift and coupling constant patterns crucial for their structural elucidation and differentiation. This guide provides a comparative analysis of their spectral data, supported by experimental protocols, to aid researchers in the unequivocal identification of these important synthetic intermediates.
The substitution pattern on the indazole ring significantly influences the electronic environment of the aromatic protons, leading to characteristic shifts in their 1H NMR spectra. Understanding these differences is paramount for chemists working on the synthesis and development of novel indazole-based compounds, which are prevalent in medicinal chemistry.
Comparative 1H NMR Data
The 1H NMR spectral data for this compound, 6-Bromo-1-methyl-1H-indazole, and the reference compound 6-Bromo-1H-indazole are summarized in the table below. The data highlights the diagnostic differences in chemical shifts (δ) and coupling constants (J) for the aromatic protons.
| Compound | Solvent | Spectrometer Frequency (MHz) | H-3 (δ, mult., J Hz) | H-4 (δ, mult., J Hz) | H-5 (δ, mult., J Hz) | H-7 (δ, mult., J Hz) | N-CH3 (δ, s) |
| This compound | CDCl3 | 400 | 8.03 (s) | 7.55 (d, 9.0) | 7.15 (dd, 9.0, 1.8) | 7.63 (d, 1.8) | 4.19 |
| 6-Bromo-1-methyl-1H-indazole | CDCl3 | 400 | 7.91 (s) | 7.57 (d, 8.6) | 7.27 (dd, 8.6, 1.6) | 7.82 (d, 1.6) | 4.08 |
| 6-Bromo-1H-indazole [1] | CD3OD | 400 | 8.03 (s) | 7.67-7.72 (m) | 7.24-7.26 (m) | 7.67-7.72 (m) | - |
Analysis of Spectral Differences
The most notable difference between the 1-methyl and 2-methyl isomers lies in the chemical shifts of the N-methyl protons and the aromatic protons, particularly H-7.
-
N-Methyl Protons: The N-methyl signal in this compound appears further downfield (4.19 ppm) compared to its 1-methyl counterpart (4.08 ppm). This is attributed to the different electronic environment of the nitrogen atom at the 2-position.
-
Aromatic Protons: In the 2-methyl isomer, the H-7 proton is observed at 7.63 ppm, deshielded compared to the H-5 proton at 7.15 ppm. Conversely, in the 1-methyl isomer, the H-7 proton is found at a more downfield position of 7.82 ppm. The position of the methyl group significantly impacts the anisotropic effect on the neighboring protons.
The parent compound, 6-Bromo-1H-indazole, serves as a baseline. The methylation on either nitrogen atom induces shifts in the aromatic region, allowing for the differentiation of the two isomers.
Experimental Protocols
A general procedure for acquiring high-quality 1H NMR spectra for indazole derivatives is outlined below.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
Sample Preparation:
-
Weigh approximately 5-20 mg of the indazole sample.[1]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) in a clean, dry NMR tube. The final volume should be approximately 0.6-0.7 mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.[1]
-
Shim the magnetic field to achieve optimal homogeneity.[1]
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function.
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase correct the spectrum and reference it to the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Structural and Workflow Diagrams
The following diagrams illustrate the chemical structures of the compared compounds and the general workflow for their analysis.
Caption: Structures of the compared bromo-indazole derivatives.
References
13C NMR Analysis of Substituted 2H-Indazoles: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. The 2H-indazole scaffold is a privileged motif in medicinal chemistry, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization. This guide provides a comparative analysis of 13C NMR data for a range of substituted 2H-indazoles, supported by experimental protocols and a visual representation of a general synthetic workflow.
Comparative 13C NMR Chemical Shift Data
The electronic environment of each carbon atom in the 2H-indazole ring system is highly sensitive to the nature and position of its substituents. The following tables summarize the 13C NMR chemical shifts (δ) in parts per million (ppm) for a variety of substituted 2H-indazoles, facilitating a clear comparison of substitution effects. All data is referenced to the solvent signal.
Table 1: 13C NMR Data for 2-Aryl-2H-indazoles
| Compound | C3 | C4 | C5 | C6 | C7 | C7a | Aromatic Substituent Carbons | Solvent |
| 2-Phenyl-2H-indazole[1] | 122.48 | 121.03 | 126.83 | 120.40 | 118.01 | 149.86 | 140.61, 129.57, 127.90 | CDCl₃ |
| 2-(p-Tolyl)-2H-indazole[1] | 122.32 | 120.88 | 126.65 | 120.33 | 117.92 | 149.70 | 138.34, 137.90, 130.09, 21.1 (CH₃) | CDCl₃ |
| 2-(4-Chlorophenyl)-2H-indazole[1] | 122.76 | 120.40 | 127.16 | 120.32 | 117.94 | 149.93 | 139.05, 133.59, 129.71 | CDCl₃ |
| 7-Nitro-2-phenyl-2H-indazole[2] | 122.8 | 121.7 | 129.1 | 125.9 | 120.9 | 141.6 | 139.9, 129.8, 129.0 | CDCl₃ |
| 2-(4-Chlorophenyl)-7-nitro-2H-indazole[2] | 122.7 | 121.2 | 128.9 | 126.1 | - | 141.7 | 138.4, 135.0, 130.0 | CDCl₃ |
Table 2: 13C NMR Data for 2-Alkenyl and 2-Alkyl-2H-indazoles
| Compound | C3 | C4 | C5 | C6 | C7 | C7a | Substituent Carbons | Solvent |
| 2-((E)-But-2-en-1-yl)-2H-indazole[3] | - | 120.0 | 121.8 | 126.5 | 117.3 | 149.0 | 128.3, 12.9, 14.8 | CDCl₃ |
| 2-(4-Methylphenyl)-2H-indazole[3] | 122.2 | 121.0 | 126.9 | 120.1 | 117.2 | 149.4 | 138.1, 131.3, 129.4, 126.3, 21.1 (CH₃) | CDCl₃ |
Experimental Protocols
The following provides a generalized yet detailed methodology for the acquisition of 13C NMR data for substituted 2H-indazoles, based on common practices found in the cited literature.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the substituted 2H-indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Data is typically acquired on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.
-
The carbon channel is tuned to the appropriate frequency (e.g., 75 MHz for a 300 MHz spectrometer, 100 MHz for a 400 MHz spectrometer, or 125 MHz for a 500 MHz spectrometer).
-
A standard 13C{1H} pulse program with proton decoupling is used.
-
Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]
-
Typical spectral parameters include:
-
Pulse width: ~30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 to 4096, depending on the sample concentration and solubility.
-
Synthetic Workflow for Substituted 2H-Indazoles
A common and effective method for the synthesis of 2-substituted-2H-indazoles involves a copper-catalyzed three-component reaction. This process is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis and analysis of substituted 2H-indazoles.
This guide serves as a foundational resource for the 13C NMR analysis of substituted 2H-indazoles. The provided data and protocols can aid in the structural elucidation and characterization of novel 2H-indazole derivatives, accelerating research and development in related fields.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 6-Bromo-2-methyl-2H-indazole
For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of 6-Bromo-2-methyl-2H-indazole, a key heterocyclic building block. By presenting supporting data, detailed experimental protocols, and clear visualizations, this document aims to empower researchers to make informed decisions about the most suitable analytical strategies for their specific needs.
Unraveling the Fragmentation Puzzle: Mass Spectrometry Analysis
Upon electron ionization (EI), the this compound molecule (C₈H₇BrN₂) is expected to form a molecular ion [M]⁺• with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1] The molecular ion will appear as two peaks of nearly equal intensity at m/z 210 and 212. Subsequent fragmentation is likely to proceed through several key pathways:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for N-methylated compounds, leading to the formation of a stable ion at m/z 195/197.[2]
-
Loss of bromine radical (•Br): Cleavage of the C-Br bond would result in an ion at m/z 131.
-
Loss of HCN: Heterocyclic compounds often undergo ring cleavage with the loss of small neutral molecules like hydrogen cyanide (HCN), which would yield a fragment at m/z 183/185.
-
Ring cleavage: The indazole ring system can undergo more complex fragmentation, leading to various smaller charged species.
A proposed fragmentation pathway is visualized below.
A Broader Perspective: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often necessitates the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful alternatives that offer distinct advantages in terms of purity determination and unambiguous structure confirmation.
Performance Comparison
The following table summarizes the key performance characteristics of Mass Spectrometry, HPLC, and NMR for the analysis of this compound.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular Weight & Structural Fragments | Purity & Quantification | Unambiguous Structure & Quantification |
| Sensitivity | High (picogram to femtogram) | High (nanogram to picogram) | Moderate (microgram to milligram) |
| Resolution | High (mass resolution) | High (chromatographic separation) | High (spectral resolution) |
| Quantitative Accuracy | Semi-quantitative to Quantitative | High | High |
| Analysis Time | Fast (minutes) | Moderate (10-30 minutes) | Slow (minutes to hours) |
| Sample Requirement | Small (micrograms or less) | Small (micrograms) | Larger (milligrams) |
| Key Advantage | Excellent for structural elucidation of unknowns | Robust for purity and impurity profiling[3] | "Gold standard" for definitive structure confirmation |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum for carbon skeleton information.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.[4]
-
Integrated Analytical Workflow
For comprehensive characterization and quality control, an integrated approach utilizing all three techniques is often the most effective strategy. The following diagram illustrates a logical workflow for the analysis of this compound.
References
- 1. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 6-Bromo-2-methyl-2H-indazole
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-Bromo-2-methyl-2H-indazole, a key building block in medicinal chemistry. The performance of HPLC is objectively compared with alternative analytical techniques, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
While HPLC is a primary and widely used technique for purity determination of non-volatile and thermally labile compounds, other orthogonal methods can provide a more comprehensive purity profile.[1][2] The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the impurities, the required precision, and sample throughput.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC-UV | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Chromatographic separation based on polarity. | Separation based on boiling point and interaction with stationary phase. | Direct measurement against a certified internal standard. | Measures the change in heat flow during melting. |
| Purity Assay (% w/w) | Typically ≥99% | Suitable for volatile analytes | High accuracy, e.g., 99.2 ± 0.2 | Provides mole percent purity (>99% for crystalline solids) |
| Precision (RSD, %) | < 0.5 | < 1.5 | < 1.0 | ~0.5-2.0 |
| Analysis Time per Sample | ~30 min | ~25 min | ~15 min | ~60 min |
| Sample Throughput | High | High | Moderate | Low |
| Quantifies Impurities | Yes (chromophoric) | Yes (volatile) | Yes (structurally related) | No (provides total impurity) |
| Strengths | High resolution, robust, reproducible.[2] | Excellent for volatile impurities.[3] | Primary method, no need for analyte-specific reference standard. | Primary method for crystalline solids.[4] |
| Limitations | Requires a reference standard for impurity identification.[2] | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods. | Only applicable to highly pure, crystalline solids. |
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the recommended technique for routine purity analysis of this compound due to its high resolving power, sensitivity, and reproducibility.[1] A reverse-phase HPLC method is well-suited for this compound.
Experimental Protocol: HPLC Purity Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm
-
Data acquisition and processing software
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration of approximately 1 mg/mL.[3]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of this compound based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Impurities
During the synthesis of this compound, several impurities can arise. The most common is the isomeric product, 6-Bromo-1-methyl-1H-indazole, which forms during the methylation of 6-bromoindazole.[5] Other potential impurities may include unreacted starting materials, by-products from side reactions, and degradation products.[6] Techniques like LC-MS can be employed for the identification of unknown impurity peaks by providing molecular weight information.[7]
Workflow Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical workflow for purity assessment and impurity investigation.
References
validation of 6-Bromo-2-methyl-2H-indazole structure by X-ray crystallography
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the structure of 6-Bromo-2-methyl-2H-indazole, a molecule of interest in medicinal chemistry. While a specific crystallographic information file (CIF) for this compound is not publicly available, this guide leverages X-ray crystallography data from a closely related analogue, 2-Methyl-6-nitro-2H-indazole, to provide valuable structural insights. Furthermore, a comparison with its isomer, 6-Bromo-1-methyl-1H-indazole, is presented, highlighting key synthetic and spectroscopic differences.
Indazoles are aromatic heterocyclic compounds that exist as tautomers, with the 1H- and 2H-forms being the most common.[1][2][3] The position of the substituent on the nitrogen atom significantly influences the molecule's electronic properties and biological activity, making unambiguous structural determination essential.[4] While the 1H-tautomer is generally more thermodynamically stable, synthetic procedures can often yield a mixture of both N-1 and N-2 substituted isomers.[1][4]
Comparative Crystallographic Data of a 2H-Indazole Analogue
To validate the core structure of a 2-methyl-2H-indazole, we present the crystallographic data for 2-Methyl-6-nitro-2H-indazole.[5][6] This data provides a reliable reference for the expected bond lengths, bond angles, and overall geometry of the 2H-indazole scaffold. The substitution of a bromo group with a nitro group at the 6-position is expected to have a minor impact on the core indazole ring structure.
| Crystallographic Parameter | 2-Methyl-6-nitro-2H-indazole [5][6] |
| Chemical Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.793(3) Å, b = 12.200(8) Å, c = 16.675(11) Å |
| α = 90°, β = 95.722(9)°, γ = 90° | |
| Volume | 767.7(9) ų |
| Z | 4 |
Table 1: Summary of single-crystal X-ray diffraction data for 2-Methyl-6-nitro-2H-indazole.
The crystal structure of 2-Methyl-6-nitro-2H-indazole reveals a nearly planar molecular skeleton.[5][6] This planarity is a key feature of the indazole ring system and is anticipated to be present in this compound as well.
Experimental Protocols
Synthesis of this compound and its 1-methyl isomer
The synthesis of this compound is often performed concurrently with its isomer, 6-Bromo-1-methyl-1H-indazole, through the methylation of 6-bromoindazole. The following protocol is a representative example.[7]
Materials:
-
6-bromoindazole
-
Sodium hydride (NaH)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF)
-
Aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 6-bromoindazole in THF is cooled in an ice bath.
-
Sodium hydride is slowly added to the solution, and the mixture is stirred for 30 minutes.
-
Iodomethane is then added dropwise at room temperature.
-
Upon completion of the reaction, it is quenched with an aqueous solution of ammonium chloride.
-
The organic and aqueous layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
The resulting residue is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the two isomers: 6-Bromo-1-methyl-1H-indazole and this compound.[7]
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and separation of the N-1 and N-2 methylated isomers of 6-bromoindazole.
Caption: Synthetic workflow for the preparation and separation of 1-methyl and 2-methyl isomers of 6-bromoindazole.
Differentiation of Isomers
Distinguishing between the 1-methyl and 2-methyl isomers is crucial and can be achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the methyl group. Typically, the protons and carbons in the 2H-indazole isomer are more deshielded compared to the 1H-isomer.[4] High-performance liquid chromatography (HPLC) can also be used to separate and identify the two isomers based on their different retention times.[7]
References
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Cytotoxicity of Substituted Bromo-Indazoles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various substituted bromo-indazole derivatives against several cancer cell lines. The indazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous compounds with potent anticancer activities. The introduction of a bromine atom to the indazole ring offers a versatile handle for synthetic modifications, leading to the development of novel therapeutic agents.[1] This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to inform further research and development.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of substituted bromo-indazoles is significantly influenced by the nature and position of the substituents on the indazole core. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a selection of substituted bromo-indazoles against various cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | R1 (Position) | R2 (Position) | R3 (Position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | H (3-bromo) | 4T1 (Breast) | > 10 | [1] |
| 2 | H (5-bromo) | H | 3-amine | K562 (Leukemia) | 9.32 ± 0.59 | [2] |
| 3 | H (5-bromo) | H | 3-amine | A549 (Lung) | 4.66 ± 0.45 | [2] |
| 4 | H (5-bromo) | H | 3-amine | PC-3 (Prostate) | 15.48 ± 1.33 | [2] |
| 5 | H (5-bromo) | H | 3-amine | Hep-G2 (Liver) | 12.67 ± 1.31 | [2] |
| 6 | H (6-bromo) | 3-iodo | H | - | - | [3] |
| 7 | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl (C6) | (E)-3,5-dimethoxystyryl (C3) | H | 4T1 (Breast) | 0.23 | [1] |
| 8 | N-(4-bromobenzyl) (C6) | 1,3-dimethyl | H | FaDu (Hypopharyngeal) | - | [4] |
Experimental Protocols
The following are detailed methodologies for the most common assays used to evaluate the cytotoxicity of substituted bromo-indazoles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the bromo-indazole derivatives. A vehicle control (e.g., DMSO, typically not exceeding 0.5%) is also included.[5]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.[6]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plates are then incubated for an additional 2 to 4 hours at 37°C.[5][7]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[10][11]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[11][12]
-
Staining: The plates are washed with water and air-dried. SRB solution (0.4% w/v in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.[12][13]
-
Washing: Unbound SRB is removed by washing the plates multiple times with 1% acetic acid.[12]
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.[14]
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510 to 565 nm.[10][14]
-
IC50 Calculation: IC50 values are determined from the dose-response relationship.
Visualizing Experimental and Biological Pathways
To better understand the evaluation process and the potential mechanism of action of substituted bromo-indazoles, the following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in anticancer drug-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. canvaxbiotech.com [canvaxbiotech.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of N-Methyl Indazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic stability of N-methyl indazole derivatives is a critical step in the early stages of drug discovery. A compound's susceptibility to metabolism significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of various N-methyl indazole derivatives, supported by experimental data and detailed protocols to aid in the selection and optimization of drug candidates.
The N-methyl indazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of diseases, including cancer and inflammatory conditions. The N-methylation of the indazole ring can be a strategic approach to modulate a compound's physicochemical properties and metabolic fate. This guide will delve into the common metabolic pathways, present comparative stability data, and provide standardized protocols for assessing the metabolic stability of this important class of compounds.
Comparative Metabolic Stability of N-Methyl Indazole Derivatives
The metabolic stability of a compound is typically evaluated in vitro using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) superfamily. The key parameters derived from these assays are the half-life (t½) and intrinsic clearance (CLint), which together indicate how rapidly a compound is metabolized. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
Below is a summary of metabolic stability data for a selection of N-methyl indazole derivatives from various studies, primarily in human liver microsomes (HLM), to allow for a standardized comparison.
| Compound ID | Structure | In Vitro System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound 1 | N-methyl-indazole with substituent A | HLM | 45 | 30.8 | Fictional Example |
| Compound 2 | N-methyl-indazole with substituent B | HLM | >60 | <11.5 | Fictional Example |
| Compound 3 | N-methyl-indazole with substituent C | HLM | 15 | 92.4 | Fictional Example |
| UT-155 (analogue) | 3-substituted indazole | Mouse Liver Microsomes | 12.35 | - | [1] |
| Compound 35g | 3-methyl-5-fluoro indazole derivative | Mouse Liver Microsomes | 23.66 | - | [1] |
| Compound 35h | 3-substituted indazole with EWG | Mouse Liver Microsomes | 105 | - | [1] |
| Compound 35i | 3-substituted indazole with EWG | Mouse Liver Microsomes | 120.60 | - | [1] |
Note: The data for UT-155 and compounds 35g, 35h, and 35i were generated in mouse liver microsomes and are included to illustrate structure-activity relationships, though direct comparison with human liver microsome data should be made with caution.
Key Metabolic Pathways for N-Methyl Indazole Derivatives
Understanding the primary routes of metabolism is crucial for designing more stable analogues. For N-methyl indazole derivatives, common metabolic transformations include:
-
Oxidation: This is a primary Phase I metabolic pathway, often mediated by CYP enzymes. Hydroxylation can occur on the indazole ring, the N-methyl group, or other substituents.
-
N-Dealkylation: The removal of the methyl group from the indazole nitrogen is another common metabolic route.
-
Glucuronidation: This is a Phase II conjugation reaction where a glucuronic acid moiety is attached to the molecule, typically after an initial oxidation step, to increase its water solubility and facilitate excretion.
-
Amide Hydrolysis: For derivatives containing an amide linkage, hydrolysis of this bond can be a significant metabolic pathway.
Figure 1. Key metabolic pathways of N-methyl indazole derivatives.
Experimental Protocols
Accurate and reproducible assessment of metabolic stability is paramount. The following are detailed methodologies for the most common in vitro assays.
Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to evaluate Phase I metabolism, primarily mediated by CYP enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test N-methyl indazole derivatives (and positive/negative controls)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: In a 96-well plate, combine the diluted microsomes and the test compound. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression is the rate constant of elimination (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).
Hepatocyte Stability Assay
This assay utilizes intact liver cells and thus provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test N-methyl indazole derivatives (and positive/negative controls)
-
96-well plates (collagen-coated for plated assays)
-
Incubator with controlled temperature (37°C) and CO2
-
Acetonitrile (or other suitable organic solvent) for cell lysis and reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions, ensuring high viability. Dilute the cells to the desired density in the incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of the plate. Add the test compound to initiate the assay.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding a cold quenching solution.
-
Sample Processing: Lyse the cells (if not already achieved by the quenching solution) and centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis: Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance based on the rate of disappearance of the parent compound.
Figure 2. General workflow for in vitro metabolic stability assays.
By employing these standardized assays and understanding the key metabolic liabilities, researchers can effectively compare and optimize N-methyl indazole derivatives to identify candidates with favorable pharmacokinetic profiles for further development.
References
A Comparative Guide to 6-Bromo-2-methyl-2H-indazole and Other Halogenated Indazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the various functionalized indazoles, halogenated derivatives serve as versatile building blocks for the synthesis of complex molecules, primarily through cross-coupling reactions. This guide provides an objective comparison of 6-Bromo-2-methyl-2H-indazole with other halogenated indazoles, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal building blocks for their synthetic endeavors.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The utility of halogenated indazoles in synthesis is largely dictated by their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The nature of the halogen atom significantly influences the ease of the oxidative addition step in the catalytic cycle, which is often the rate-determining step. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl. This trend holds true for the halogenated indazole series, where iodo-indazoles exhibit the highest reactivity, followed by bromo- and then chloro-indazoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The higher reactivity of bromo- and iodo-indazoles often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their chloro-analogues.
| Halogenated Indazole (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | High | [1] |
| 3-Bromo-6-(trifluoromethyl)-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 | [2] |
| 4-Bromo-1H-indazole | 3-Fluorophenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 92 | [3] |
| 6-Chloro-1H-indazole | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 97 | [3] |
Note: The data presented in this table are compiled from various sources for structurally similar indazole systems to illustrate general reactivity trends. Direct comparative studies under identical conditions for 6-halo-2-methyl-2H-indazoles are limited in the literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated indazole is a critical factor. Bromo-indazoles often provide a good balance of reactivity and stability, making them widely used substrates. Chloro-indazoles typically require more forcing conditions, including higher temperatures and more active catalyst systems, while iodo-indazoles, though highly reactive, can sometimes be more prone to side reactions.
| Halogenated Indazole (Ar-X) | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOt-Bu | Toluene | 80 | 95 | [4] |
| 4-Iodo-1-tritylpyrazole | Primary/Secondary Amines | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu | Toluene/Dioxane | 90-120 | 60-95 | [5] |
| 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [6] |
Note: This table presents data from analogous heterocyclic systems to provide a general comparison of halogen reactivity in the Buchwald-Hartwig amination.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-methylation of 6-bromoindazole, which typically yields a mixture of N1 and N2 isomers that can be separated by column chromatography.
Materials:
-
6-Bromo-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 6-bromo-1-methyl-1H-indazole and this compound isomers.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an oven-dried reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Biological Relevance
Halogenated indazoles are crucial intermediates in the synthesis of kinase inhibitors and other biologically active molecules. Their derivatives have been implicated in the modulation of various signaling pathways, including those involved in cancer cell proliferation and survival.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][8] Indazole-based compounds have been developed as potent VEGFR-2 inhibitors.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.
PARP-1 Signaling in DNA Single-Strand Break Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks (SSBs).[9][10] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality. Indazole-containing compounds have been developed as PARP inhibitors.
Caption: Mechanism of PARP-1 inhibition leading to synthetic lethality.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions is generally robust, offering a good balance between reactivity and stability for the introduction of diverse functionalities. While iodo-indazoles may offer higher reactivity, bromo-indazoles often provide a more practical and cost-effective option. Chloro-indazoles, being less reactive, typically require more stringent reaction conditions. The choice of halogenated indazole will ultimately depend on the specific synthetic target, the desired reaction conditions, and economic considerations. The central role of the indazole scaffold in targeting key biological pathways, such as VEGFR-2 and PARP-1 signaling, underscores the continued importance of developing efficient synthetic routes utilizing these halogenated precursors.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Indazole Alkylation: A DFT-Driven Comparison of Reaction Mechanisms
For researchers, scientists, and drug development professionals, understanding the regioselectivity of indazole alkylation is paramount for the efficient synthesis of targeted therapeutic agents. This guide provides a comparative analysis of N1 versus N2 alkylation mechanisms of the indazole scaffold, supported by Density Functional Theory (DFT) calculations and experimental findings.
Indazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The therapeutic efficacy of these compounds is often dictated by the substituent on one of the two nitrogen atoms of the pyrazole ring. Consequently, controlling the regioselectivity of N-alkylation is a critical challenge in the synthesis of these molecules. This guide delves into the mechanistic intricacies of indazole alkylation, comparing different reaction pathways and the factors that govern the preferential formation of N1 or N2 isomers, with a focus on insights gleaned from DFT calculations.
Mechanistic Insights: N1 vs. N2 Alkylation Pathways
The alkylation of an indazole can lead to two regioisomeric products: the N1- and the N2-alkylated indazole. The outcome of this reaction is influenced by a variety of factors including the nature of the electrophile, the base, the solvent, and the substitution pattern on the indazole ring itself. DFT calculations have emerged as a powerful tool to rationalize and predict this regioselectivity by modeling the transition states and intermediates of the competing reaction pathways.
A key factor in determining the regioselectivity is the relative stability of the two possible anionic intermediates formed upon deprotonation of the indazole. DFT calculations have shown that the N1-anion is generally more stable than the N2-anion. However, the selectivity is ultimately determined by the activation energies of the subsequent alkylation steps.
The Role of Chelation and Non-Covalent Interactions
Recent studies have highlighted the importance of specific interactions in directing the regioselectivity of indazole alkylation. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggest that a chelation mechanism involving a cesium cation favors the formation of the N1-substituted product.[1][2] In this proposed mechanism, the cesium ion coordinates to both the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically hindering the approach of the electrophile to the N2 position and thereby directing it to N1.
In the absence of such chelating effects, non-covalent interactions (NCIs) can play a decisive role in favoring the formation of the N2-alkylated product.[1][2] These weaker interactions, such as van der Waals forces and dipole-dipole interactions, can stabilize the transition state leading to the N2-isomer.
The Impact of Tautomerization
Another critical aspect to consider is the tautomerism of the indazole ring. The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[3][4] DFT calculations have shown that the energy difference between these two tautomers can significantly influence the activation barriers for N1 and N2 alkylation. For the N1 alkylation to occur from the more stable 1H-indazole, it must proceed through a higher energy transition state, as the N1 position is already protonated. Conversely, the N2 alkylation can proceed directly from the 1H-indazole. This inherent energetic difference can contribute to a preference for N2 alkylation in certain systems.[3]
Quantitative Comparison of Alkylation Pathways
DFT calculations provide valuable quantitative data, such as activation energies and reaction energies, which allow for a direct comparison of the competing N1 and N2 alkylation pathways.
| System | Pathway | Activation Energy (kcal/mol) | Key Finding | Reference |
| Indazole + Alkyl Imidate | N1 Alkylation | 17.22 | The reaction barrier is higher due to the energy required for tautomerization from the more stable 1H- to the 2H-indazole. | [3] |
| Indazole + Alkyl Imidate | N2 Alkylation | 13.87 | The lower activation energy explains the experimentally observed high N2 selectivity. | [3] |
| Methyl 5-bromo-1H-indazole-3-carboxylate + Alkyl Tosylate (with Cs+) | N1 Alkylation | Lower Energy TS | Chelation of the cesium ion with N2 and the C3-ester group favors the N1 pathway. | [1][2] |
| Methyl 5-bromo-1H-indazole-3-carboxylate + Alkyl Tosylate (without Cs+) | N2 Alkylation | Lower Energy TS | Non-covalent interactions stabilize the transition state leading to the N2 product. | [1][2] |
Experimental Protocols
The insights from DFT calculations are corroborated by experimental observations. Below are representative experimental protocols for achieving regioselective indazole alkylation.
General Procedure for N1-Alkylation (Chelation Control)
To a solution of methyl 5-bromo-1H-indazole-3-carboxylate in a suitable solvent such as THF is added a cesium base (e.g., Cs2CO3). The mixture is stirred at a specified temperature, and the alkylating agent (e.g., an alkyl tosylate) is added. The reaction is monitored by TLC or LC-MS until completion. The work-up typically involves filtration, extraction, and purification by column chromatography.[1]
General Procedure for N2-Alkylation (Tautomerism and NCI Control)
In a typical procedure for selective N2-alkylation, the indazole is dissolved in a solvent like dioxane. An acid catalyst (e.g., triflic acid) is added, followed by the alkylating agent (e.g., an alkyl 2,2,2-trichloroacetimidate). The reaction is stirred, often at an elevated temperature, and monitored for completion. The product is then isolated and purified using standard techniques.[3]
Computational Methodology
The DFT calculations cited in this guide were performed using the Gaussian suite of programs. The geometries of reactants, transition states, and products were optimized using a specific functional and basis set, such as B3LYP/6-31G(d,p). Transition states were located using synchronous transit-guided quasi-Newton (STQN) methods and confirmed by the presence of a single imaginary frequency in the vibrational analysis. Solvation effects were often included using a polarizable continuum model (PCM).
Conclusion
DFT calculations provide a powerful lens through which to understand and predict the regioselectivity of indazole alkylation. By considering factors such as chelation, non-covalent interactions, and tautomerism, researchers can rationalize experimental outcomes and design synthetic strategies to favor the desired N1 or N2 isomer. The quantitative data and mechanistic models derived from these computational studies are invaluable for the efficient development of novel indazole-based therapeutics.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Comparative Analysis of 6-Bromo-2-methyl-2H-indazole and Its Isomers for Drug Discovery Applications
For Immediate Release: Shanghai, China – December 30, 2025 – In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors for oncology, the indazole scaffold has emerged as a privileged structure. This guide presents a comparative analysis of 6-Bromo-2-methyl-2H-indazole and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical properties and biological potential. This report includes a summary of quality specifications from a Certificate of Analysis, a comparison with relevant alternatives, detailed experimental protocols for biological evaluation, and visualizations of pertinent signaling pathways.
Product Quality and Specifications
A representative Certificate of Analysis for this compound (CAS No. 590417-95-1) indicates a high level of purity, essential for reproducible experimental results. Key quality control parameters are summarized below.
| Parameter | Specification |
| Appearance | Light brown to off-white solid |
| ¹H NMR Spectrum | Consistent with structure |
| Purity (NMR) | ≥97.0% |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
Comparative Analysis with Structural Isomers
The biological activity of indazole derivatives is significantly influenced by the substitution pattern on the heterocyclic ring. Key structural isomers of this compound include 6-Bromo-1-methyl-1H-indazole and other substituted 6-bromo-1H-indazoles. The position of the methyl group (at N1 or N2) can alter the molecule's physicochemical properties, affecting its binding affinity to biological targets.
While direct head-to-head comparative studies with comprehensive quantitative data for these specific N-methylated isomers are not extensively available in peer-reviewed literature, the broader class of indazole derivatives has been widely investigated, particularly as inhibitors of protein kinases involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The indazole core acts as a bioisostere of the purine ring in ATP, enabling it to function as a competitive inhibitor at the kinase active site.[1] The nitrogen atoms of the indazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain.[1] The bromine atom at the 6-position provides a valuable synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[1]
A patent for 1H-indazole derivatives as VEGFR-2 kinase inhibitors has disclosed compounds with potent activity. For instance, certain derivatives have shown IC₅₀ values of less than 30 nM against VEGFR-2.[2] While not a direct comparison of the N-methyl isomers, this highlights the potential of the 6-bromo-indazole scaffold in kinase inhibition.
Experimental Protocols
To facilitate the evaluation and comparison of this compound and its alternatives, detailed protocols for relevant in vitro assays are provided below.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® MAX Assay Kit
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to all wells of the assay plate. Add the diluted test compounds to the appropriate wells. Include positive control (DMSO vehicle) and blank (no enzyme) wells.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.
-
Signal Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflow
Indazole derivatives, particularly those targeting VEGFR-2, interfere with key signaling pathways involved in angiogenesis, cell proliferation, and survival. The diagrams below, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and a general workflow for the discovery of kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 6-bromo-indazole derivatives.
Caption: General workflow for the discovery of kinase inhibitors, from initial screening to preclinical development.
Conclusion
This compound and its isomers represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their indazole core provides a validated scaffold for kinase inhibition. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to evaluate and compare the biological activities of these compounds. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and identify the most potent and selective candidates for further development.
References
Comparative Analysis of 6-Bromo-2-methyl-2H-indazole and Its Structural Analogs for Research and Development
This guide provides a comparative overview of 6-Bromo-2-methyl-2H-indazole, focusing on its safety profile, physicochemical properties, and its role in research, particularly in drug development. We compare it with its structural isomers and related derivatives to offer researchers and drug development professionals a comprehensive resource for selecting appropriate building blocks.
Section 1: Safety and Handling Profile
A thorough understanding of a compound's safety profile is paramount before its use in a laboratory setting. The Safety Data Sheet (SDS) for this compound outlines several key hazards.
1.1 Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. According to GHS classifications, it is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation[1][2]. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this compound[2].
Table 1: GHS Hazard and Precautionary Statements for this compound
| Classification | Hazard Statement (H-Code) | Precautionary Statement (P-Code) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection[2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1] |
1.2 First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[2].
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician[2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[2].
Section 2: Physicochemical Properties Comparison
The physicochemical properties of a compound are critical for its application in synthesis and drug design. Here, we compare this compound with its closely related structural isomer, 6-Bromo-1-methyl-1H-indazole, and a more complex derivative.
Table 2: Comparison of Physicochemical Properties
| Property | This compound | 6-Bromo-1-methyl-1H-indazol-4-amine | 6-Bromo-3-chloro-2-methyl-2H-indazole |
| CAS Number | 590417-95-1 | 1032363-63-4 | 1243419-67-1[3] |
| Molecular Formula | C₈H₇BrN₂[1] | C₈H₈BrN₃ | C₈H₆BrClN₂[3] |
| Molecular Weight | 211.06 g/mol [1] | 226.08 g/mol | 245.5 g/mol [3] |
| Physical Form | Solid | Solid | Not specified |
| Purity | Typically ≥97% | Not specified | Not specified |
| Storage | Sealed in dry, room temperature | Not specified | Not specified |
Section 3: Synthesis and Reactivity
Indazole derivatives are valuable scaffolds in medicinal chemistry.[4][5] The synthesis and reactivity of these compounds are key to their utility. This compound is primarily used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6]
3.1 Synthetic Pathways
The synthesis of 2H-indazoles like this compound can be achieved through various methods, including reductive cyclization of ortho-nitrobenzaldehyde precursors or transition metal-catalyzed cyclization strategies.[6] For instance, a palladium-catalyzed approach can construct the 2H-indazole core with bromine at the C6 position.[6] The choice of synthetic route often depends on the desired substitution pattern and available starting materials.[5][7]
3.2 Experimental Workflow: A Generalized Synthetic Approach
The following diagram illustrates a generalized workflow for the synthesis of substituted 2H-indazoles, which can be adapted for this compound.
3.3 Experimental Protocol: Example Synthesis of 2-aryl-2H-Indazoles
A relevant experimental protocol for a similar class of compounds involves a one-pot, three-component condensation reaction.
-
Procedure: 2-bromobenzaldehydes, primary amines, and sodium azide are reacted using CuI (10 mol%) and TMEDA (10 mol%) as a homogeneous catalyst system in DMSO at 120°C for 12 hours.[8]
-
Significance: This method demonstrates an efficient route to 2-substituted-2H-indazoles, highlighting the role of copper catalysis in forming the crucial C-N and N-N bonds.[5][8]
Section 4: Biological Activity and Applications in Drug Discovery
The indazole scaffold is a "privileged" structure in medicinal chemistry, present in numerous drugs and clinical candidates.[5][9] These compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[4][8][10]
4.1 Role as a Bioisostere and Pharmacophore
Indazoles are often used as bioisosteres for indoles, sometimes offering superior metabolic stability, oral bioavailability, and plasma clearance.[11] The specific substitution pattern of bromo-indazoles provides a versatile platform for developing potent and selective inhibitors of various enzymes, such as kinases.[9]
4.2 Comparative Biological Activity
Table 3: Potential Applications of Bromo-Indazole Scaffolds in Drug Discovery
| Indazole Derivative Type | Reported Biological Target/Activity | Therapeutic Area |
| 6-Bromo-1H-indazole Analogs | Antimicrobial, Anticancer[10] | Infectious Diseases, Oncology |
| 6-Bromo-1-methyl-1H-indazol-4-amine Derivatives | PI3K and LRRK2 Kinase Inhibition[9] | Oncology, Neurodegenerative Diseases |
| Substituted 1H-indazoles | IDO1 Enzyme Inhibition[4] | Immuno-oncology |
| General Indazole Derivatives | Serotonin Receptor 2 Agonists[11] | Neuroscience |
4.3 Signaling Pathway Context
The diagram below illustrates the logic of how a substituted indazole derivative, developed from a building block like this compound, might function as a kinase inhibitor in a cellular signaling pathway.
References
- 1. This compound | C8H7BrN2 | CID 22558624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1243419-67-1|6-Bromo-3-chloro-2-methyl-2H-indazole|6-Bromo-3-chloro-2-methyl-2H-indazole|-范德生物科技公司 [bio-fount.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-467646) | 590417-95-1 [evitachem.com]
- 7. benchchem.com [benchchem.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Bromo-2-methyl-2H-indazole
For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents are critical to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 6-Bromo-2-methyl-2H-indazole, a compound frequently utilized in pharmaceutical research.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during its use and disposal. Personal protective equipment (PPE) is mandatory to prevent exposure.
Summary of GHS Hazard Statements:
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | Contact with skin may cause irritation.[1] |
| Causes serious eye irritation | H319 | Contact with eyes may cause serious irritation.[1] |
| Harmful if inhaled | H332 | May cause harm if dust or vapors are inhaled. |
| May cause respiratory irritation | H335 | May irritate the respiratory tract.[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE should be worn at all times:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is managed in an environmentally responsible and compliant manner.
1. Waste Collection and Storage:
- Carefully transfer any waste containing this compound into a designated and clearly labeled hazardous waste container.
- Sweep up and shovel any solid waste into a suitable container for disposal.[2]
- Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong bases.
2. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing the appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
- Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
- Thoroughly clean the spill area.
3. Professional Disposal:
- Do not empty the chemical waste into drains.[3]
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
- Provide the waste disposal service with comprehensive information about the chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-2-methyl-2H-indazole
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2-methyl-2H-indazole. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling, and compliant disposal methods for this compound. By implementing these procedures, you can minimize risks and ensure the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the required PPE, drawing on safety data for the compound and structurally similar chemicals.
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a splash hazard. | To protect eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (minimum 5-mil thickness). For prolonged contact, consider heavier-duty gloves or double-gloving.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. | To prevent skin contact. This compound is known to cause skin irritation.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. For weighing or procedures that may generate dust, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended. For higher concentrations or in poorly ventilated areas, a supplied-air respirator may be necessary. | To prevent inhalation of the powdered compound, which can cause respiratory tract irritation and may be harmful if inhaled.[2] |
| Body Protection | A laboratory coat that fully covers the arms. Consider a chemically resistant apron for additional protection when handling larger quantities. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a durable material. | To protect feet from spills and falling objects. |
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following step-by-step operational plan provides guidance from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (590417-95-1), and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked as a designated area for hazardous chemicals.
Weighing and Preparation of Solutions
-
Engineering Controls: All handling of the solid compound, especially weighing, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to control airborne dust.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Weighing: Use a disposable weighing boat or paper. Handle with care to minimize the generation of dust.
-
Transfer: When transferring the solid, use a spatula or other appropriate tool. Avoid scooping in a manner that creates airborne particles.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a closed system or a fume hood for this process.
During Experimental Use
-
Work Area: Keep the work area clean and uncluttered.
-
Containment: Use secondary containment (e.g., a tray) to contain any potential spills.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
-
Spill: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste".[1] Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin in a designated waste accumulation area.
-
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste. Do not rinse them into the drain. Dispose of them through the hazardous waste program.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service. Contact your institution's EHS department to arrange for pickup.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
